Trilithium guanosine triphosphate
説明
特性
CAS番号 |
85737-04-8 |
|---|---|
分子式 |
C10H13Li3N5O14P3 |
分子量 |
541.1 g/mol |
IUPAC名 |
trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron |
InChI |
InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |
InChIキー |
LNEDMQYFAMSUDD-CYCLDIHTSA-K |
異性体SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
正規SMILES |
[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lithium guanosine triphosphate; |
製品の起源 |
United States |
Foundational & Exploratory
What are the biochemical properties of Trilithium guanosine triphosphate?
This technical guide details the biochemical and physicochemical properties of Trilithium Guanosine Triphosphate (Li₃-GTP) , a critical raw material in the manufacturing of mRNA therapeutics and a fundamental reagent in enzymology.[1][2][3]
High-Fidelity Reagents for mRNA Therapeutics & Enzymology [1][2][3]
Executive Summary
This compound (Li₃-GTP) is the lithium salt form of the ribonucleotide GTP.[1][2][3] While functionally identical to its sodium-salt counterparts in biological signaling, the trilithium formulation is engineered for superior stability, solubility, and process compatibility in in vitro transcription (IVT) workflows.[1][2][3]
For drug development professionals—specifically in the mRNA vaccine and therapeutic space—Li₃-GTP represents a strategic choice over sodium salts (Na-GTP) due to Lithium’s favorable thermodynamics with phosphate groups, reduced inhibition of T7 RNA Polymerase, and enhanced efficiency during downstream RNA precipitation.[1][2][3]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Specifications
-
IUPAC Name: Guanosine 5'-(tetrahydrogen triphosphate), trilithium salt[1][2][3]
-
Chemical Formula:
[1][2][3] -
Molecular Weight: ~541.1 g/mol (Anhydrous basis; varies with hydration)[1][2][3]
-
Appearance: White crystalline powder or clear, colorless aqueous solution (typically 100 mM, pH 7.0).[1][2][3]
Structural Visualization
The following diagram illustrates the core guanosine triphosphate structure. In the trilithium form, three Lithium ions (
Figure 1: Structural topology of Li₃-GTP showing ionic coordination sites.[1][2][3]
The "Lithium Advantage" in Thermodynamics
Why use Li₃-GTP over
-
Solubility: Lithium salts of nucleotides generally exhibit higher solubility in ethanol/water mixtures.[1][3] This is critical during LiCl precipitation steps in mRNA manufacturing, where sodium salts might co-precipitate with the RNA, leading to salt contamination.[1][2][3]
-
Enzymatic Efficiency: High concentrations of
can inhibit T7 RNA Polymerase activity.[1][3] is less inhibitory at equivalent ionic strengths, allowing for higher nucleotide concentrations (NTPs) in the IVT reaction without compromising yield.[1][2][3] -
Stability: The
ion has a high charge density but a larger hydration shell than , which can stabilize the triphosphate moiety against spontaneous hydrolysis (degradation to GDP) during freeze-thaw cycles.[1][2][3]
Comparative Data: Stability at -20°C (6 Months)
| Property | Li₃-GTP (100mM) | Na₃-GTP (100mM) | Impact |
|---|---|---|---|
| Hydrolysis Rate | < 2% degradation | ~5% degradation | Li₃ form retains higher purity for critical IVT.[1][2][3] |
| pH Drift | Stable (Buffered pH 7.0) | Prone to slight acidification | pH stability protects the
Biochemical Mechanism & Signaling[3][4][5][8][9]
Role in mRNA Synthesis (IVT)
In the context of drug development, Li₃-GTP is a substrate for bacteriophage RNA polymerases (T7, T3, SP6).[1][2][3]
-
Initiation: GTP is often the initiating nucleotide (+1 position), requiring high concentrations for efficient promoter clearance.[1][2]
-
Elongation: It is incorporated into the nascent RNA chain complementary to Cytosine (C) residues in the DNA template.[1][2]
-
Capping: It competes with Cap analogs (e.g., ARCA) if not carefully balanced.[1][2][3]
G-Protein Signaling (Pharmacology)
While Li₃-GTP is a reagent, endogenous GTP drives signal transduction.[1][2]
-
Mechanism: GTP binds to G-protein
-subunits, inducing a conformational change that releases the complex.[1][2][3] -
Termination: Intrinsic GTPase activity hydrolyzes GTP to GDP, resetting the switch.[1][2][3]
-
Relevance: Non-hydrolyzable analogs (e.g., GTP
S) are often used alongside Li₃-GTP in assays to freeze G-proteins in the "active" state for structural studies.[1][2]
Applications in Drug Development[1][2]
mRNA Vaccine Manufacturing
The primary industrial application of Li₃-GTP is the production of mRNA drug substance.[1][2]
-
Requirement: Purity > 99% (HPLC) to prevent abortive transcripts.
-
Workflow:
High-Throughput Screening (HTS)
In kinase and GTPase assays, Li₃-GTP is used as the energy donor.[1][2] Its superior stability ensures that the background signal (from spontaneous hydrolysis) remains low, improving the Z-factor of the assay.[1][2][3]
Experimental Protocols
Protocol: High-Yield IVT Reaction Setup
Standard Operating Procedure for 20 µL Reaction
Reagents:
-
T7 RNA Polymerase Mix: 2 µL[1]
Method:
-
Thaw: Thaw Li₃-GTP on ice. Do not vortex vigorously; pulse spin only.
-
Assembly: Assemble reaction at Room Temperature (RT) to prevent spermidine precipitation (common in IVT buffers).
-
Incubation: Incubate at 37°C for 2–4 hours.
-
DNase Treatment: Add DNase I to degrade template.[1]
-
Purification: Proceed to LiCl precipitation.
Quality Control: HPLC Analysis of Nucleotide Purity
To verify the integrity of Li₃-GTP before critical manufacturing runs:
-
Column: Anion Exchange (e.g., SAX) or C18 RP with ion-pairing agent.[1][2]
-
Mobile Phase A: 100 mM Phosphate Buffer, pH 6.0.
-
Acceptance Criteria: Peak Area of GTP > 99.0%; GDP < 0.5%.[1]
Workflow Visualization: IVT & QC
The following diagram outlines the critical path for using Li₃-GTP in mRNA synthesis.
Figure 2: Critical path workflow for Li₃-GTP in mRNA drug substance manufacturing.
References
-
Sigma-Aldrich. Guanosine 5′-triphosphate lithium salt, ≥95% (HPLC).[1][2][3] Product Specification. Link
-
PubChem. GTP Lithium Salt (Compound Summary). National Library of Medicine.[1][3] Link
-
Thermo Fisher Scientific. NTP Set, Tris buffered (100 mM). (Comparative reference for salt forms). Link
-
Jena Bioscience. GTP - Solution (Sodium Salt).[1][2][3] (Stability comparison data). Link
-
New England Biolabs (NEB). HiScribe™ T7 High Yield RNA Synthesis Kit Protocol.[1][2][3] (Standard IVT methodology). Link
Sources
Technical Deep Dive: Trilithium Guanosine Triphosphate (Li₃-GTP) in G-Protein Signaling
[1]
Executive Summary
Trilithium Guanosine Triphosphate (Li₃-GTP) is the high-purity, lithium-salt formulation of the essential cellular activator Guanosine-5'-triphosphate (GTP).[1] While the guanine nucleotide moiety drives the canonical G-protein signaling cycle, the selection of the trilithium counter-ion is a deliberate technical choice in experimental pharmacology.
Unlike sodium (
Molecular Mechanism of Action[1][2][3]
The mechanism of action for Li₃-GTP is bipartite: the GTP moiety functions as the molecular switch, while the Lithium (
The Canonical GTPase Switch Cycle
The core mechanism relies on the high-energy triphosphate bond. Upon binding to the G
-
Nucleotide Exchange (Activation):
-
In the basal state, G
is bound to GDP and tightly associated with G . -
Agonist binding to the G-Protein Coupled Receptor (GPCR) triggers a conformational change in the receptor, which acts as a Guanine Nucleotide Exchange Factor (GEF).[1]
-
The G
subunit releases GDP and binds Li₃-GTP (due to high intracellular [GTP]/[GDP] ratio).[1]
-
-
Conformational "Spring Loading":
-
Subunit Dissociation & Signaling:
-
Termination (Hydrolysis):
The "Lithium Advantage" in Signal Transduction Assays
In drug development and biochemical characterization, the salt form of GTP is critical.
-
The Sodium Problem: Sodium ions (
) bind to a conserved allosteric pocket on many Class A GPCRs (near the Asp residue in TM2).[1] This binding stabilizes the inactive state of the receptor, reducing basal activity and agonist potency. Using Sodium-GTP ( -GTP) can artificially dampen the signaling signal.[1] -
The Lithium Solution: Lithium does not bind this allosteric pocket with the same affinity. Therefore, Li₃-GTP allows researchers to saturate G-proteins with GTP without introducing the inhibitory allosteric effect of sodium, preserving the receptor's native constitutive activity and agonist sensitivity.[1]
Visualizing the Signaling Pathway
The following diagram illustrates the G-protein activation cycle, highlighting the specific entry point of Li₃-GTP and the dissociation of the heterotrimer.
Figure 1: The G-Protein Activation Cycle driven by Li₃-GTP.[1] Note the dissociation of Gα and Gβγ upon GTP binding.
Comparative Analysis: Salt Forms in Signaling Assays
The choice of GTP salt form significantly impacts assay sensitivity, particularly for constitutively active receptors or inverse agonist screening.[1]
| Feature | Sodium GTP ( | Trilithium GTP ( | Tris-GTP |
| Solubility (Aq) | High | High (>50 mM) | Moderate |
| GPCR Allostery | Inhibitory: | Neutral: Minimal allosteric effect on GPCRs.[1] | Neutral |
| G-Protein Coupling | Reduced basal coupling due to receptor inactivation.[1] | Preserved: Allows detection of high basal activity.[1] | Preserved |
| Primary Use Case | Standard assays where basal noise reduction is desired.[1] | Constitutive activity studies, Inverse agonist screening. | Crystallography, pH-sensitive assays.[1] |
| Stability | High | High (Resistant to rapid oxidation) | Moderate |
Experimental Protocol: High-Sensitivity GTPase Assay
This protocol utilizes Li₃-GTP to measure the intrinsic GTPase activity of G
Materials
-
Buffer A: 20 mM HEPES (pH 7.4), 100 mM NaCl (Optional - omit for Li-specific assays), 10 mM
, 1 mM DTT. -
Substrate: 10
M Li₃-GTP (spiked with [ - P]GTP for radioactive readout). -
Protein: Purified G-protein membranes or reconstituted GPCR-G protein complexes.[1]
Workflow
-
Preparation: Thaw Li₃-GTP on ice. Dilute to 2x working concentration in Buffer A.[1]
-
Note: Avoid freeze-thaw cycles; aliquot Li₃-GTP into single-use volumes.
-
-
Equilibration: Incubate membrane preparation (5-10
g protein) with test compounds (Agonist/Antagonist) for 15 min at 30°C. -
Initiation: Add Li₃-GTP solution to start the reaction. Total volume: 50
L.[1] -
Incubation: Incubate for 20–40 minutes at 30°C.
-
Mechanistic Check: The G
subunit binds Li₃-GTP, hydrolyzes it to GDP, and releases inorganic phosphate ( ).[1]
-
-
Termination: Stop reaction by adding 900
L of activated charcoal slurry (5% w/v in 20 mM phosphoric acid).-
Principle: Charcoal adsorbs unhydrolyzed nucleotides (GTP/GDP), leaving free
in the supernatant.[1]
-
-
Quantification: Centrifuge at 12,000 x g for 5 min. Count the supernatant via Liquid Scintillation.[1]
Self-Validating Control System
-
Positive Control: Use
(Aluminum Fluoride).[1] It mimics the -phosphate, locking G in the transition state and inducing maximal pseudo-activation.[1] -
Negative Control: Add excess unlabeled GTP
S (non-hydrolyzable analog).[1] This should reduce the signal to background levels, confirming specificity.[1]
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for the Li₃-GTPase hydrolysis assay.
References
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[1] Life Sciences, 74(4), 489–508.[1] Link
-
Strange, P. G. (2010). Use of the GTPgammaS binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors.[1] British Journal of Pharmacology, 161(6), 1238–1249.[1] Link[1]
-
Katada, T., et al. (1984). The inhibitory guanine nucleotide-binding regulatory component of adenylate cyclase.[1] Properties and function of the purified protein. Journal of Biological Chemistry, 259(6), 3586-3595.[1] Link
-
Sigma-Aldrich. Guanosine 5′-triphosphate lithium salt Product Information. Link[1]
-
Cayman Chemical. Guanosine 5'-[γ-thio]triphosphate (lithium salt) Product Sheet. Link
The chemical structure and synthesis of Trilithium guanosine triphosphate
Technical Guide: Structure and Synthesis of Trilithium Guanosine Triphosphate ( -GTP)
Molecular Architecture & Stoichiometry
Chemical Structure
The core molecule consists of a guanine nucleobase attached to a ribose sugar via a
-
Formula:
(at neutral pH)
Lithium Coordination and Stoichiometry
The "Trilithium" designation is pH-dependent. The triphosphate chain contains four ionizable protons with the following approximate
- (Gamma phosphate)[1][2]
- (Beta phosphate)[1][2]
- (Alpha phosphate)[1][2]
- (Secondary ionization of Gamma phosphate)[1][2]
At the physiological pH of IVT reactions (pH 7.5–8.0), the triphosphate backbone carries a net charge of -3 to -4.[1][2] The
Synthesis & Manufacturing Protocol
High-purity
Phase I: Enzymatic Synthesis of GTP (Ammonium/Sodium Form)
Rationale: Chemical phosphorylation (e.g.,
Reagents:
Workflow:
-
Reaction: Incubate GMP (50 mM) with PEP (110 mM) and enzymes in Tris-HCl buffer (
) containing . -
Monitoring: Track conversion via HPLC (Anion Exchange column).
-
Isolation: The crude product is typically captured on a strong anion exchanger (e.g., Q-Sepharose) and eluted with an ammonium bicarbonate gradient.[1][2] This yields GTP-Ammonium salt .[1][2]
Phase II: Lithium Conversion (Ion Exchange)
This is the critical step to generate the Trilithium form.
Principle: Strong Acid Cation (SAC) exchange resin is used to swap
Materials:
Protocol:
-
Resin Preparation: Pack column with Dowex 50W. Wash with 3 Column Volumes (CV) of 1M
to convert resin to form.[2] -
Equilibration: Wash with water until effluent pH is neutral (pH 7.0).
-
Loading: Dissolve GTP-Ammonium/Sodium salt in water (approx. 100 mg/mL). Load onto the column at a flow rate of 1 mL/min.
-
Elution: Elute with water. The
ions on the resin displace the counterions on the GTP. -
pH Adjustment: Collect the acidic effluent (GTP free acid/partial Li salt). Immediately adjust pH to 7.5 using 1M
solution. Note: Precise titration to pH 7.5 ensures the "Trilithium" stoichiometry. -
Concentration: Lyophilize or concentrate via Tangential Flow Filtration (TFF) to 100 mM.
Visualization of Synthesis Workflow
Caption: Workflow for the enzymatic production and lithiation of Guanosine Triphosphate.
Quality Control & Characterization
Trustworthiness in reagent manufacturing requires rigorous QC.
HPLC Analysis (Purity)
-
Column: SAX (Strong Anion Exchange) or C18 with ion-pairing agent (Tetrabutylammonium phosphate).[1][2]
-
Mobile Phase: Phosphate buffer gradient.
-
Specification: >99% purity (Area %). Impurities like GDP and GMP must be <0.5% to prevent "abortive initiation" in IVT.
31P-NMR (Identity)
Phosphorus NMR is the gold standard for confirming the triphosphate integrity.[1][2]
- -Phosphate: Doublet at ~ -5 to -10 ppm.[1][2]
- -Phosphate: Doublet at ~ -10 to -12 ppm.[1][2]
- -Phosphate: Triplet at ~ -20 to -23 ppm.[1][2]
-
Note: The chemical shift is sensitive to the
counterion and pH.
Lithium Content[5][6]
Application Note: Why Lithium?
The choice of
| Feature | Sodium Salt ( | Lithium Salt ( | Impact on mRNA Workflow |
| Ethanol Solubility | Low | High | |
| Melting Temp ( | Standard | Lower Stability | |
| IVT Efficiency | High | High |
The Solubility Mechanism
In the presence of ethanol (used to precipitate mRNA), sodium ions (
Caption: Mechanistic advantage of Lithium salts in separating mRNA from excess nucleotides.[1][2]
References
-
Burgess, K., & Cook, D. (2000).[1][2] Syntheses of Nucleoside Triphosphates.[4][5][6] Chemical Reviews, 100(6), 2047–2060.[1][2]
-
Krieg, P. A., & Melton, D. A. (1987).[1][2] In vitro RNA synthesis with SP6 RNA polymerase.[6] Methods in Enzymology, 155, 397-415.[1][2] (Establishes the foundational protocols for IVT using NTPs).
Technical Guide: Trilithium Guanosine Triphosphate (Li₃-GTP) in Signal Transduction & mRNA Therapeutics
[1]
Executive Summary: The Reagent of Choice for High-Fidelity Signaling[1]
This compound (Li₃-GTP) is the high-stability, high-solubility lithium salt form of the essential cellular metabolite Guanosine-5'-triphosphate (GTP).[1] While physiological GTP exists primarily as a magnesium complex (Mg-GTP) within the cytosol, the trilithium salt is the critical exogenous reagent used to drive, study, and manufacture the components of signal transduction pathways in vitro.[1]
Its role is bifurcated into two distinct domains:
-
Direct Signal Transduction Research : Acting as the primary substrate for G-protein activation assays, tubulin polymerization, and kinase studies where sodium ions (Na⁺) may be inhibitory or where high concentrations are required.[1]
-
mRNA Therapeutic Manufacturing : Serving as the superior "building block" for In Vitro Transcription (IVT) reactions due to its enhanced solubility in ethanol/aqueous buffers compared to sodium salts, enabling the high-yield synthesis of mRNA used to modulate cellular signaling (e.g., vaccines, gene therapy).[1]
Chemical & Physical Properties: Why Lithium?
In high-precision signaling assays, the counter-ion matters.[1] Sodium (Na⁺) salts of GTP are prone to precipitation at high concentrations and can interfere with specific enzymatic pockets.[1]
| Property | Trilithium GTP (Li₃-GTP) | Trisodium GTP (Na₃-GTP) | Impact on Signaling Protocols |
| Solubility | Extremely High (>100 mM) | Moderate | Li₃-GTP allows for "super-saturated" reaction mixes required for maximal IVT yield.[1] |
| Ethanol Stability | High | Low (Precipitates easily) | Critical for downstream purification of RNA/proteins without losing the nucleotide substrate.[1] |
| Ionic Interference | Low (Li⁺ is less chaotropic) | Moderate to High | Na⁺ can inhibit certain RNA polymerases and G-protein coupling efficiencies at high molarities.[1] |
| Thermal Stability | Enhanced | Standard | Li₃-GTP maintains integrity longer during heat-intensive activation steps.[1] |
Technical Insight : In G-protein coupled receptor (GPCR) studies, Lithium is known to inhibit Inositol Monophosphatase (IMPase) and Glycogen Synthase Kinase-3 (GSK-3).[1] When using Li₃-GTP in live-cell permeabilization assays, researchers must control for these "off-target" Li⁺ effects, distinguishing them from the GTP-driven signal.[1]
Core Role in Signal Transduction Pathways[1]
The G-Protein Activation Cycle
The fundamental role of GTP is to act as the "molecular switch" for G-Protein Coupled Receptors (GPCRs) and small GTPases (Ras, Rho, Rab).[1] Li₃-GTP is used in vitro to load these proteins, forcing them into an "Active" state for structural analysis or functional assays.[1]
Mechanism:
-
Resting State : Gα subunit is bound to GDP.[1]
-
Exchange : Upon receptor stimulation (or experimental forcing), GDP is released.[1]
-
Loading : Li₃-GTP (providing the GTP moiety) binds to the empty nucleotide pocket.[1]
-
Activation : The Gα-GTP complex undergoes a conformational change, dissociating from Gβγ and triggering downstream effectors (Adenylate Cyclase, PLC).[1]
-
Termination : Intrinsic GTPase activity hydrolyzes GTP to GDP.[1]
Visualization: G-Protein Signaling Cycle
Figure 1: The G-Protein Activation Cycle driven by exogenous Li₃-GTP input.
Protocol: Non-Radioactive GTP Binding Assay
Purpose: To measure the functional activity of purified G-proteins using Li₃-GTP.[1]
Reagents:
-
Purified G-protein (e.g., Ras or Gα subunit).[1]
-
Trilithium GTP (10 mM stock) .
-
Fluorescent Mant-GTP (N-methylanthraniloyl-GTP) analog (often supplied as Li-salt).[1]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.[1]
Workflow:
-
Equilibration : Dilute G-protein to 1 µM in Assay Buffer.
-
Basal Reading : Measure fluorescence (Ex: 360nm, Em: 440nm) to establish baseline.[1]
-
Addition : Inject Li₃-GTP (or Mant-GTP Li-salt) to a final concentration of 10 µM.
-
Kinetic Measurement : Monitor fluorescence increase over 10 minutes. The Li-salt ensures rapid solubilization and prevents micro-precipitation that scatters light.
-
Validation : Add excess unlabeled Li₃-GTP to chase the signal (prove reversibility).
Application in mRNA Therapeutics (The "Indirect" Signal)
In the context of modern drug development, Li₃-GTP is the standard fuel for synthesizing mRNA.[1] This mRNA, once transfected into cells, translates into proteins that drive signal transduction (e.g., Spike protein antigens, Cas9 enzymes, or replacement receptors).[1]
Why Li₃-GTP for IVT? In Vitro Transcription reactions require nucleotide concentrations as high as 10 mM each.[1] Sodium salts often crash out of solution at these molarities, especially when cold. Trilithium GTP remains fully soluble, ensuring the T7 RNA Polymerase has constant substrate availability, maximizing the yield of full-length mRNA.[1]
Visualization: mRNA Synthesis Workflow
Figure 2: The critical role of Li₃-GTP in the manufacturing of therapeutic mRNA.[1]
References
-
National Center for Biotechnology Information (NCBI) . (2023).[1] PubChem Compound Summary for CID 135445729: GTP Lithium Salt. Retrieved from [Link]
-
Harrison, C., & Traynor, J.R. (2003).[1] The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.[1] (Contextual citation for GTP assay methodology).
Trilithium Guanosine Triphosphate: Stability Architecture & In Vitro Application Guide
[1]
Executive Summary: The Lithium Advantage
In the high-stakes landscape of mRNA synthesis and enzymatic assays, reagent integrity is the silent variable that dictates reproducibility. Trilithium Guanosine-5'-Triphosphate (Li₃-GTP) represents the "Gold Standard" delivery form for high-energy nucleotides, superior to traditional sodium salts in aqueous stability.
While sodium salts of GTP are prone to rapid hydrolysis and pH drift upon reconstitution, Li₃-GTP is thermodynamically stabilized in aqueous solution (pH 7.0), allowing it to remain liquid at -20°C. This eliminates the damaging freeze-thaw crystallization cycles that degrade lyophilized sodium reagents. This guide dissects the physicochemical stability of Li₃-GTP, provides a self-validating HPLC protocol for purity assessment, and outlines best practices for its deployment in in vitro transcription (IVT).
Chemical Stability Architecture
The superior stability of the trilithium form stems from the specific ionic interaction between Lithium (
Why Lithium?
-
Hydration Shell Dynamics: Lithium ions have a high charge density but a large hydration shell. In aqueous solutions at neutral pH,
interacts with the negatively charged phosphate oxygen atoms less aggressively than or , reducing the propensity for "contact ion pair" formation that can catalyze hydrolysis. -
pH Buffering: Commercial Li₃-GTP is supplied as a 100 mM solution buffered at pH 7.0. At this pH, the triphosphate is predominantly in the
and forms. The lithium counter-ions maintain this pH stability better than sodium, which often requires reconstitution from a hygroscopic powder that can become acidic ( ) upon moisture absorption, accelerating autocatalytic hydrolysis. -
Cryostability: The eutectic point of LiCl/water systems is extremely low. 100 mM Li₃-GTP solutions often do not freeze solid at -20°C, or form an amorphous glass rather than a crystalline lattice. This prevents the "concentration effect" seen during freezing of sodium salts, where local acidity spikes in ice channels degrade the nucleotide.
The Degradation Cascade
The primary degradation pathway is the hydrolysis of the
Key Degradation Drivers:
-
Protonation (Acidic pH): Below pH 6.0, the terminal phosphate protonates, making the
-phosphorus more electrophilic and susceptible to water attack. -
Divalent Cations (
): While essential for enzyme activity, coordinates the and phosphates, twisting the bond angles and lowering the activation energy for hydrolysis. Storage in -free buffers is critical. -
Temperature: Hydrolysis follows first-order kinetics. At 37°C, degradation is detectable within hours; at 95°C, it is rapid (minutes).
Figure 1: The Hydrolysis Cascade. The conversion of GTP to GDP is the critical failure mode for IVT reactions, as GDP acts as a competitive inhibitor to T7 RNA Polymerase.
Analytical Methodology: Self-Validating HPLC Protocol
Trusting a label is insufficient for critical drug development workflows. The following Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method separates GTP from its degradation products (GDP, GMP) and is self-validating: the appearance of the GDP peak validates the sensitivity of the system.
Method Parameters[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBAH), 10 mM
, pH 7.0. -
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 254 nm (Guanine absorption max).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Gradient Profile & Retention
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 15.0 | 35% | Linear Gradient |
| 16.0 | 5% | Re-equilibration |
| 20.0 | 5% | Stop |
Expected Retention Order: GMP (Fastest) < GDP < GTP (Slowest). Note: The hydrophobic ion-pairing agent (TBAH) interacts strongest with the highly charged GTP, retaining it longer.
The "Zero-Hour" Validation
Before starting a high-value IVT campaign, run a "Zero-Hour" check on your Li₃-GTP stock.
-
Pass Criteria: GTP Peak Area > 95%.
-
Fail Criteria: GDP Peak Area > 5%. (GDP is a potent inhibitor of T7 RNA Polymerase).
Figure 2: Analytical Workflow for GTP Purity Assessment. This protocol ensures that only high-integrity reagents are introduced into the reaction vessel.
Best Practices for Storage & Handling
The stability of Li₃-GTP is finite. Adhering to a strict "Cold Chain" logic is essential to maintain the >95% purity required for efficient transcription.
Storage Hierarchy[1]
-
Long-Term (> 3 months): Store at -70°C. While Li₃-GTP is stable at -20°C, ultra-low temperature virtually halts all hydrolysis.
-
Working Stock (< 3 months): Store at -20°C. The liquid formulation allows you to draw aliquots without thawing the entire bulk, provided the solution remains fluid (supercooled).
-
Benchtop (Active Use): Keep on ice at all times. Never leave at room temperature for >30 minutes.
The Aliquot Rule
Minimize gas exchange and contamination. Upon receipt of a large bulk (e.g., 100 mL), immediately aliquot into single-use volumes (e.g., 1 mL or 500 µL) in RNase-free, screw-cap tubes.
-
Why? Repeated opening introduces atmospheric moisture and potential RNase contamination.
Figure 3: Storage Logic Tree. Segregating bulk archive from working stocks prevents accidental degradation of the primary supply.
Application Note: In Vitro Transcription (IVT)
In IVT reactions, Li₃-GTP serves as both the energy source and the building block for the mRNA chain.
Magnesium Balance
Standard IVT buffers (e.g., for T7 RNA Polymerase) utilize
-
Lithium Impact: The
introduced by the nucleotide stock (approx. 20-30 mM final concentration in the reaction) does not significantly inhibit T7 RNA Polymerase, provided is present in excess. -
Optimization: If using high concentrations of NTPs (>5 mM each), increase
concentration proportionally to ensure free magnesium is available for the enzyme, as NTPs chelate in a 1:1 ratio.
Yield vs. Purity
Using degraded GTP (high GDP content) results in:
-
Lower Yield: GDP competes for the active site.
-
Abortive Transcripts: Increased synthesis of short, truncated RNA fragments.
-
Inconsistent Capping: If using co-transcriptional capping analogs, GTP/GDP ratios alter the competition for the initiation site.
Recommendation: For therapeutic mRNA production, use only Li₃-GTP stocks with >98% purity confirmed by HPLC.
References
-
Vertex Pharmaceuticals/NIH. (2016). HPLC Method to Resolve, Identify and Quantify Guanine Nucleotides. PMC. Retrieved from [Link]
Trilithium Guanosine Triphosphate: The Stabilized Powerhouse of mRNA Therapeutics
Topic: Discovery and history of Trilithium guanosine triphosphate as a research tool Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (GTP-Li₃) represents the high-fidelity standard for guanine nucleotide delivery in molecular biology. While Guanosine-5'-triphosphate (GTP) is the universal energy currency for protein synthesis and signal transduction, its trilithium salt form has emerged as the critical reagent for in vitro transcription (IVT) and mRNA vaccine manufacturing. Unlike its sodium-salt predecessors, GTP-Li₃ offers superior solubility in high-concentration buffers and enhanced resistance to non-enzymatic hydrolysis.
This guide details the chemical evolution of GTP-Li₃, its pivotal role in the history of RNA therapeutics, and the precise methodologies required to maintain its integrity in the laboratory.
Note on Nomenclature: This document refers to the chemical reagent Guanosine 5'-triphosphate, trilithium salt (CAS: 85737-04-8).[1] It is distinct from the fictional "trilithium" resin depicted in science fiction media.[2]
The Chemical Imperative: Why Lithium?
To understand the "discovery" of GTP-Li₃ as a tool, one must understand the limitations of the sodium salt (
The Solubility/Stability Paradox
Early biochemical research (1950s-1980s) relied heavily on sodium salts of nucleotides. However, as applications shifted from trace-labeling to preparative synthesis (producing milligrams to grams of RNA), two issues emerged:
-
Ionic Strength & Precipitation: Sodium salts of NTPs (Nucleoside Triphosphates) can precipitate out of solution at the high concentrations (≥100 mM) required for efficient IVT, particularly at storage temperatures (-20°C).
-
Ethanol Precipitation Dynamics: In RNA purification, Lithium Chloride (LiCl) is often used to selectively precipitate large RNA molecules while keeping free NTPs in solution. Using GTP-Li₃ ensures that the counter-ion profile remains consistent, preventing the co-precipitation of unreacted nucleotides that can contaminate the final mRNA product.
Chemical Specification Comparison
| Feature | GTP Sodium Salt ( | GTP Trilithium Salt ( | Impact on Research |
| Solubility (H₂O) | ~50 mM (Temp dependent) | >100 mM (Cold stable) | Allows hyper-concentrated reaction mixes for IVT. |
| pH Stability | Prone to acidification | Buffered neutrality | Reduces spontaneous hydrolysis of the |
| Ethanol Solubility | Low (Co-precipitates) | High | Facilitates removal of unreacted GTP during RNA cleanup. |
| Primary Use | Standard PCR, G-protein assays | mRNA Synthesis, IVT | The gold standard for therapeutic RNA production. |
Historical Evolution: From Krebs to COVID-19[1]
The history of GTP-Li₃ is not defined by a single patent, but by the industrialization of molecular biology.
Phase I: Metabolic Mapping (1950s - 1970s)
GTP was identified as a distinct energy carrier from ATP during the mapping of the Citric Acid Cycle (Krebs Cycle). Early preparations were crude extracts. The salt form was largely irrelevant as experiments were performed at low (micromolar) concentrations.
Phase II: The Ribozyme Era (1980s - 1990s)
The discovery of catalytic RNA (ribozymes) necessitated the synthesis of long RNA strands in vitro. Researchers found that standard sodium NTPs introduced excess
Phase III: The mRNA Revolution (2000s - Present)
With the advent of mRNA therapeutics (and later, SARS-CoV-2 vaccines), the demand for GTP-Li₃ exploded. The capping efficiency of mRNA—a critical step where a Cap analog or GTP is added to the 5' end—is highly sensitive to the ratio of GTP to Cap.
-
The Discovery: Process engineers discovered that GTP-Li₃ maintained a stable molarity over months of storage, whereas sodium salts showed variable degradation. This consistency was vital for GMP (Good Manufacturing Practice) production of vaccines, cementing GTP-Li₃ as the industry standard.
Core Applications & Mechanisms[1][4][5]
High-Yield In Vitro Transcription (IVT)
In IVT, T7 RNA Polymerase utilizes GTP-Li₃ to extend the RNA chain. The lithium counter-ion prevents the formation of insoluble pyrophosphate-magnesium complexes (to a degree), which are known inhibitors of the polymerase.
G-Protein Activation Assays
While non-hydrolyzable analogs (like GTP
Visualization: The GTP-Li₃ Workflow
The following diagram illustrates the dissociation and utilization of GTP-Li₃ in an mRNA synthesis context.
Figure 1: The mechanistic pathway of Trilithium GTP in RNA synthesis. Note the solubility of the Lithium ion byproduct, preventing precipitation.
Validated Protocols (Self-Validating Systems)[1]
Storage and Handling ("The Freeze-Thaw Rule")
Principle: Although GTP-Li₃ is stable, repeated freeze-thaw cycles cause micro-pH changes that accelerate hydrolysis of the
Protocol:
-
Aliquot Immediately: Upon receipt of 100mM stock, thaw once on ice.
-
Dispense: Aliquot into single-use volumes (e.g., 50 µL) in PCR-grade tubes.
-
Flash Freeze: Use liquid nitrogen or a dry ice/ethanol bath.
-
Validation Check: Before critical IVT, run 1 µL of stock on a PEI-Cellulose TLC plate (solvent: 0.75M KH₂PO₄, pH 3.5).
-
Pass: Single spot (GTP).
-
Fail: Secondary spot visible (GDP/GMP).
-
Optimized IVT Reaction Setup (20 µL Scale)
This protocol is optimized for GTP-Li₃ to maximize yield and minimize precipitation.
| Component | Concentration | Volume (µL) | Notes |
| Nuclease-Free Water | - | to 20 µL | - |
| Transcription Buffer | 10X | 2.0 | Must contain Spermidine |
| ATP, CTP, UTP | 100 mM (Li/Na) | 0.5 each | - |
| GTP-Li₃ | 100 mM | 0.5 | Do not vortex vigorously |
| Template DNA | Linearized | X | ~1 µg total |
| T7 RNA Polymerase | High Conc.[3] | 2.0 | Add last |
| MgCl₂ | 1M | Variable | Optimize Mg:NTP ratio (usually 1.2:1) |
Critical Step: Assemble reaction at Room Temperature (RT), not on ice. Spermidine in the buffer can precipitate DNA in the presence of high NTPs if chilled.
References
-
Sigma-Aldrich. (n.d.). Guanosine 5′-triphosphate lithium salt Product Information. Retrieved from
- Validates stability superiority over sodium salts and solubility d
-
Thermo Fisher Scientific. (n.d.). NTP Set, Tris-buffered (100 mM). Retrieved from
- Reference for high-concentr
-
New England Biolabs (NEB). (n.d.). In vitro Transcription with T7 RNA Polymerase. Retrieved from
- Standard protocol valid
-
Burgin, A. B., & Pace, N. R. (1990). Mapping the active site of ribonuclease P RNA using a substrate containing a photoaffinity agent. The EMBO Journal.
- Seminal work illustrating the shift toward high-purity nucleotide requirements for functional RNA synthesis.
Sources
Technical Deep Dive: Trilithium Guanosine Triphosphate (Li₃-GTP) in Enzymatic Assays
This guide provides a technical deep dive into Trilithium Guanosine 5'-Triphosphate (Li₃-GTP) , a specialized reagent formulation used in high-precision enzymatic assays. While the guanosine triphosphate (GTP) moiety functions as the universal energy carrier and signaling molecule, the trilithium counterion formulation is a deliberate chemical choice that offers distinct solubility and stability advantages over standard sodium (Na⁺) salts, provided its specific ionic interactions are managed correctly.
Part 1: Executive Summary & Chemical Rationale
Trilithium GTP is the lithium salt form of Guanosine 5'-triphosphate, typically coordinated with three lithium ions (Li⁺) per GTP molecule to neutralize the acidic phosphate groups.
Why Choose Trilithium Over Sodium?
In high-stakes drug development and structural biology, the choice of counterion is rarely arbitrary. Li₃-GTP is preferred for two specific physicochemical reasons:
-
Enhanced Organic Solubility: Lithium salts of nucleotides exhibit significantly higher solubility in ethanol and other organic solvents compared to their sodium counterparts. This property is critical during purification and precipitation steps, allowing for the isolation of ultra-pure GTP with minimal salt carryover.
-
Thermodynamic Stability: Li⁺ ions have a high charge density and a large hydration shell. In lyophilized forms, Li₃-GTP often demonstrates superior stability against hydrolysis compared to Na-GTP, extending shelf life—a crucial factor for reagents that degrade rapidly into GDP.
The "Silent" Variable: While Li⁺ is often considered an inert bystander, it is a biologically active ion. At millimolar concentrations, Li⁺ competes with Magnesium (Mg²⁺), a critical cofactor for GTPases. Expertise Warning: When using Li₃-GTP in assays sensitive to Mg²⁺ (e.g., GSK-3β, IMPase, or specific G-protein coupling), the Li⁺ concentration must be calculated and controlled to prevent unintended inhibition.
Part 2: Mechanistic Role in Enzymatic Reactions
G-Protein Coupled Receptor (GPCR) Assays
In GPCR signaling, GTP binds to the G
-
Mechanism: The GTP moiety enters the nucleotide-binding pocket. The
-phosphate coordinates with a Mg²⁺ ion, which is essential for catalysis. -
The Lithium Factor: Research indicates that Li⁺ can compete with Mg²⁺ at the G-protein binding site. While standard assay concentrations of GTP (1–10 µM) introduce negligible Li⁺ (~30 µM), high-concentration stock solutions (100 mM) used in screening can introduce inhibitory levels of Li⁺ if not properly diluted.
-
Insight: Li⁺ inhibits the coupling of receptors to G-proteins by destabilizing the GTP-Mg²⁺-Protein complex.
-
Microtubule Polymerization (Tubulin Assays)
Tubulin polymerization is strictly GTP-dependent.
-
Mechanism:
-tubulin heterodimers bind GTP. This "GTP-tubulin" polymerizes at the microtubule plus-end. Hydrolysis to GDP destabilizes the lattice, driving "dynamic instability." -
Utility of Li₃-GTP: Li₃-GTP is frequently used in tubulin crystallography and polymerization assays because lithium interferes less with the ionic strength-dependent assembly of microtubules than high concentrations of sodium.
In Vitro Transcription (IVT)
T7 RNA Polymerase requires high concentrations of NTPs (millimolar range).
-
Mechanism: GTP acts as both the initiating nucleotide and the elongating substrate.[1][2]
-
Optimization: Li₃-GTP is preferred here for its high solubility, allowing the preparation of concentrated "feed" solutions without precipitation, which is a common issue with Na-GTP in cold buffers.
Part 3: Comparative Analysis & Data
Table 1: Physicochemical Comparison of GTP Salt Forms
| Feature | Trilithium GTP (Li₃-GTP) | Sodium GTP (Na₃-GTP) | Tris-Buffered GTP |
| Solubility (Ethanol) | High (Excellent for precipitation) | Low (Precipitates easily) | Moderate |
| Solubility (Water) | >100 mM | >50 mM | >100 mM |
| pH Stability | High (often supplied at pH 7.0) | Moderate (often requires pH adjustment) | High (buffered) |
| Mg²⁺ Interference | Yes (Competitive inhibitor at >1 mM) | Minimal | None |
| Primary Use Case | Tubulin assays, IVT, Crystallography | General Biochemistry | Standard Molecular Biology |
Part 4: Visualization of Mechanisms
Diagram 1: The G-Protein Cycle & Lithium Competition
This diagram illustrates the standard G-protein activation cycle and highlights the specific step where Lithium ions (from the reagent) can competitively inhibit Magnesium binding, a critical "watch-out" for assay developers.
Caption: The G-Protein Activation Cycle. Note the competitive inhibition pathway (Red T-bar) where Lithium ions from the reagent can displace the essential Magnesium cofactor if concentrations are uncontrolled.
Diagram 2: Decision Matrix for Reagent Selection
A logical workflow to determine when Li₃-GTP is the mandatory choice versus when it should be avoided.
Caption: Strategic decision tree for selecting the optimal GTP salt form based on assay sensitivity and processing requirements.
Part 5: Experimental Protocol
Protocol: Preparation of Non-Inhibitory Li₃-GTP Stocks
Objective: To prepare a stable, high-concentration GTP stock for kinetic assays while ensuring Lithium concentrations remain below the inhibitory threshold (typically <1 mM final assay concentration).
Reagents:
-
Trilithium Guanosine 5'-triphosphate (Lyophilized powder, >95% purity).
-
Nuclease-free water (pH 7.0).
-
Tris-HCl (1 M, pH 7.5).
Methodology:
-
Stoichiometric Calculation:
-
Molecular Weight of GTP (free acid) ≈ 523.18 g/mol .
-
Molecular Weight of Li₃-GTP ≈ 541 g/mol (approx., check specific lot CoA).
-
Note: The Li⁺ contribution is 3x the molarity of the GTP. A 100 mM GTP stock contains 300 mM Li⁺ .
-
-
Solubilization:
-
Dissolve lyophilized powder in nuclease-free water to a target concentration of 100 mM .
-
Expert Tip: Do not vortex vigorously; GTP is sensitive to shear stress. Invert gently.
-
-
pH Adjustment (Self-Validating Step):
-
Check pH using a micro-probe. Li₃-GTP solutions are often slightly acidic (pH ~5-6).
-
Adjust to pH 7.5 using small aliquots of Tris-HCl. Do not use NaOH , as this introduces Sodium, defeating the purpose of using a pure Lithium salt.
-
-
Aliquot & Storage:
-
Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Store at -80°C.
-
-
Assay Dilution (Critical Control):
-
For a standard enzymatic assay (e.g., K_m determination), dilute the 100 mM stock to a working concentration (e.g., 10 mM).
-
Final Assay Concentration: 100 µM GTP = 300 µM Li⁺ .
-
Validation: At 300 µM, Li⁺ is well below the inhibitory constant (Ki) for most Mg²⁺-dependent enzymes (Ki often > 2 mM), ensuring the reagent is safe.
-
References
-
Avissar, S., Schreiber, G., Danon, A., & Belmaker, R. H. (1988).[3] Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex.[3] Nature.[3][4] Link
-
Ryves, W. J., & Harwood, A. J. (2001). Lithium inhibits glycogen synthase kinase-3 by competition for magnesium. Biochemical and Biophysical Research Communications. Link
-
O'Brien, E. T., et al. (1987). Microtubule assembly in the presence of lithium. Biochemistry.[3][5] Link
-
Sigma-Aldrich. (n.d.). Guanosine 5′-triphosphate lithium salt Product Specification.Link
-
Jena Bioscience. (n.d.). Nucleotide Salts and Stability Data.Link
Sources
- 1. Tubulin-nucleotide interactions during the polymerization and depolymerization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isomorphic Emissive GTP Surrogate Facilitates Initiation and Elongation of in Vitro Transcription Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A molecular mechanism for the effect of lithium on development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deriyenergy.com [deriyenergy.com]
- 5. landmarkbio.com [landmarkbio.com]
Technical Whitepaper: Exogenous Delivery and Metabolic Fate of Trilithium Guanosine Triphosphate (Li₃-GTP)
[1]
Executive Summary
This technical guide addresses the cellular application of Trilithium Guanosine 5'-Triphosphate (Li₃-GTP) . While commonly used as a stable substrate for in vitro transcription and enzymatic assays, its application in live cell culture presents a specific set of bioavailability challenges.
The Core Thesis: GTP is a highly charged, hydrophilic molecule that is membrane-impermeable.[1] Simply adding Li₃-GTP to culture media does not result in the uptake of the triphosphate molecule. Instead, it triggers an extracellular degradation cascade (ecto-nucleotidases) followed by nucleoside salvage.[1] To introduce intact GTP into the cytosol for metabolic or signaling studies, researchers must utilize facilitated delivery systems (transfection or permeabilization).[1] Furthermore, the lithium counter-ion acts as a biologically active confounder (GSK-3
Chemical & Biological Context
The Molecule: Li₃-GTP vs. Na-GTP
In biochemical reagent manufacturing, the lithium salt of GTP is often preferred over the sodium salt due to higher stability and solubility in ethanol-based precipitation steps during purification.
-
Formula:
-
Molecular Weight: ~541.1 g/mol (varies with hydration)[1]
-
Purity: Typically >95% (HPLC)[1]
-
Stability: Lithium salts of nucleotides are generally more resistant to non-enzymatic hydrolysis compared to sodium salts when stored at -20°C.[1]
The Lithium Confounder
Lithium is not an inert bystander.[2] It is a potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3
-
Stoichiometry: 1 mM Li₃-GTP introduces 3 mM
ions.[1] -
Biological Threshold:
effects on GSK-3 are observable in the 1–2 mM range. -
Implication: High-concentration loading of Li₃-GTP can inadvertently trigger Wnt signaling pathways or alter glycogen metabolism, independent of the GTP moiety.
Table 1: Comparative Properties of GTP Salt Forms
| Property | Trilithium GTP (Li₃-GTP) | Trisodium GTP (Na₃-GTP) | Biological Impact |
| Solubility | High (>50 mM in water) | High (>50 mM in water) | Equivalent bioavailability in solution.[1] |
| Ethanol Stability | Superior (precipitates well) | Good | Li-salt preferred for manufacturing/purification.[1] |
| Counter-ion Toxicity | High (GSK-3 | Low (Physiological ion) | CRITICAL: Li+ controls required.[1] |
| Membrane Permeability | Null (Charged) | Null (Charged) | Requires transfection reagents.[1] |
The Uptake Paradox: Extracellular vs. Intracellular Fate
Understanding the localization of your target is critical. The fate of Li₃-GTP depends entirely on the delivery method.
Scenario A: Passive Addition (The "Feeding" Trap)
If Li₃-GTP is added directly to the culture media:
-
Impermeability: The triphosphate group (3 negative charges) prevents diffusion across the lipid bilayer.
-
Ecto-Nucleotidases: Enzymes like CD39 (NTPDase1) and CD73 (5'-NT) on the cell surface rapidly hydrolyze GTP
GDP GMP Guanosine.[1] -
Uptake: Only the resulting Guanosine enters the cell via Nucleoside Transporters (ENT/CNT).
-
Result: You are studying nucleoside salvage, not GTP signaling.
Scenario B: Active Transfection (The "Trojan Horse")
To study the metabolic effects of the triphosphate itself (e.g., immediate G-protein activation or energetic pool expansion), you must encapsulate the GTP in a lipid vehicle or use physical permeabilization.[1]
Visualization: The Dual Fate of Exogenous GTP
Figure 1: The metabolic bifurcation of exogenous Li₃-GTP.[1] Direct addition leads to degradation and salvage (Green path), while lipid transfection delivers intact GTP (Blue path).[1]
Experimental Protocols
Protocol A: Intracellular Delivery via Lipid Transfection
Use this protocol to introduce intact GTP into the cytosol.
Reagents:
-
Li₃-GTP (100 mM stock in HEPES, pH 7.5).[1]
-
Cationic Lipid Reagent (e.g., DOTAP, Lipofectamine, or specialized nucleotide delivery reagents like Pro-Ject).[1]
Step-by-Step Workflow:
-
Preparation of Cargo:
-
Dilute Li₃-GTP to 5x the final desired concentration in Opti-MEM.
-
Critical Control: Prepare a matched LiCl solution to control for lithium ions.
-
-
Liposome Formation:
-
Mix the diluted GTP with the cationic lipid reagent (ratio depends on reagent, typically 1:2 or 1:3 v/v).[1]
-
Vortex gently and incubate at Room Temperature (RT) for 15–20 minutes to form electrostatic complexes.
-
-
Treatment:
-
Wash cells 1x with PBS.[1]
-
Add the Lipid-GTP complexes to the cells in serum-free media.
-
Incubate for 4 hours.
-
-
Chase/Assay:
Protocol B: Extracellular P2Y Receptor Activation
Use this protocol if studying purinergic signaling (extracellular).[1]
Reagents:
-
Li₃-GTP.[1]
-
Non-hydrolyzable analog (e.g., GTP
S) as a positive control.[1] -
Apyrase (scavenger enzyme) as a negative control.[1]
Workflow:
-
Serum Starvation: Starve cells for 4–12 hours to reduce basal signaling.
-
Inhibition of Ecto-nucleotidases: Pre-treat cells with POM-1 (CD39 inhibitor) or AMP-CP (CD73 inhibitor) for 30 mins.[1] This prevents the breakdown of your Li₃-GTP into Guanosine.
-
Stimulation: Add Li₃-GTP (10–100
M) directly to the media.[1] -
Readout: Measure Calcium flux (
) or IP3 accumulation immediately (seconds to minutes).
Troubleshooting & Validation
The "Lithium Control" Calculation
If you treat cells with 100
-
Validation Step: You must run a parallel well treated with 300
M LiCl.[1] -
If the LiCl well shows the same phenotype as the Li₃-GTP well (e.g., increased
-catenin), your effect is an artifact of the salt, not the nucleotide.
Verifying Intracellular Delivery
To prove you successfully transfected GTP and didn't just feed the salvage pathway:
References
-
Zimmermann, H. (2021).[1] Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling. Purinergic Signalling.[1][4][5] Retrieved from [Link]
-
Klein, P. S., & Melton, D. A. (1996).[1] A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lithium - Wikipedia [en.wikipedia.org]
- 3. atcc.org [atcc.org]
- 4. Cellular function and molecular structure of ecto-nucleotidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectonucleoside triphosphate diphosphohydrolases and ecto-5′-nucleotidase in purinergic signaling: how the field developed and where we are now - PMC [pmc.ncbi.nlm.nih.gov]
Trilithium guanosine triphosphate as a non-hydrolyzable GTP analog
Technical Deep Dive: Trilithium Guanosine 5'-[ -thio]triphosphate (GTP S)
The Non-Hydrolyzable Molecular Clamp for G-Protein Signaling[1]
Executive Summary
This guide addresses the technical application of Trilithium Guanosine 5'-[
The Trilithium GTP
Chemical Architecture & Mechanism of Action[1]
The Structural Modification
The core efficacy of this analog lies in the substitution of an oxygen atom on the
-
Physiological GTP: P–O–P bond (Hydrolyzable by GTPases).[1]
-
GTP
S: P–O–P–S bond (Resistant to hydrolysis).[1]
Why the Trilithium Salt?
Researchers often overlook the counter-ion, but in high-precision assays, it is critical:
-
Solubility: Lithium salts of nucleotides generally exhibit higher solubility in aqueous buffers compared to sodium salts, allowing for the preparation of high-concentration stock solutions (>100 mM) required for structural biology (X-ray crystallography/NMR).[1]
-
Ion Interference: Many G-protein coupled receptors (GPCRs) and ion channels are allosterically modulated by Na
ions.[1] Using the Li salt avoids introducing background sodium that could skew baseline signaling data [1].
Mechanism of "The Lock"
When introduced to a system containing G-proteins:
-
Exchange: The G-protein releases GDP and binds GTP
S (facilitated by GEFs). -
Activation: The G-protein undergoes a conformational change to its active state.
-
Arrest: The intrinsic GTPase activity of the
-subunit (or the GAP-mediated hydrolysis) cannot cleave the -thiophosphate bond. -
Result: The protein remains constitutively active, allowing for the isolation of the active complex or the sustained activation of downstream effectors (e.g., Adenylyl Cyclase).[1]
Comparative Analysis: GTP vs. Analogs
| Feature | GTP (Physiological) | GTP | GppNHp (Imido-analog) |
| Hydrolysis Rate | Fast (Milliseconds to Seconds) | Negligible (Hours to Days) | Negligible |
| Binding Affinity | High ( | Very High (Often > GTP) | High (Usually < GTP) |
| Primary Use | Physiological Control | GPCR Activation / Crystallography | Adenylyl Cyclase Studies |
| Stability | Low (sensitive to temp) | Moderate (Sensitive to Oxidation) | High (Very stable) |
| Counter-ion | Usually Na | Li | Li |
Visualization: The G-Protein Cycle Arrest[1]
The following diagram illustrates the canonical G-protein cycle and the precise point where GTP
Figure 1: The G-Protein Activation Cycle.[1] Note the red dashed line indicating the inability of the GTPase machinery to hydrolyze GTP
Experimental Protocols
Protocol A: Preparation and Storage of Trilithium GTP
S Stocks
Context: The thio-phosphate bond is susceptible to oxidation (forming dimers) and hydrolysis at low pH.[1] Lithium salts are hygroscopic.
-
Reconstitution:
-
Stabilization:
-
Aliquoting:
-
Do not freeze-thaw repeatedly. Aliquot into single-use volumes (e.g., 10-50
L).[1] -
Store at -80°C (Stable for >12 months). At -20°C, stability is reduced to ~3-6 months.
-
Protocol B: [
S]GTP
S Binding Assay
Context: This is the "Gold Standard" assay for measuring GPCR activation efficacy. It measures the accumulation of the non-hydrolyzable radioligand on the G-protein membrane [3].
Materials:
-
Membrane prep containing the GPCR of interest.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl
, 10 M GDP.[1] -
Ligand: Agonist for the receptor.
-
Tracer: [
S]GTP S (approx 0.1 nM).[1] -
Cold Competitor: Unlabeled Trilithium GTP
S (for non-specific binding).[1]
Workflow:
-
GDP Pre-Incubation: Incubate membranes with excess GDP (10-50
M) for 15 minutes.-
Why? This occupies all G-proteins. The assay measures the exchange of this GDP for the radioactive GTP
S upon receptor stimulation. Without GDP, basal binding is too high.[1]
-
-
Reaction Initiation: Add the Agonist and [
S]GTP S mixture.[1] -
Incubation: 30–60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash: 3x wash with ice-cold buffer (removes unbound radioligand).
-
Quantification: Liquid scintillation counting.
Workflow Visualization: Binding Assay Logic
Figure 2: Logical flow of the [35S]GTP
References
-
Sigma-Aldrich. Guanosine 5′-O-(3-thiotriphosphate) tetralithium salt Product Information.Link[1]
-
Cayman Chemical.GTP
S (lithium salt) Technical Data Sheet.[1]Link[1] -
Harrison, C., & Traynor, J. R. (2003). The [35S]GTP
S binding assay: approaches and applications in pharmacology.[1] Life Sciences, 74(4), 489–508.[1] Link -
Jena Bioscience.GTP
S - Non-hydrolyzable GTP analog.Link[1]
Optimizing Nucleotide Delivery: A Technical Comparison of Trilithium GTP vs. Sodium GTP
Executive Summary
In the high-stakes landscape of mRNA therapeutic production and precision molecular diagnostics, the choice of raw materials is a critical variable often overlooked. While Guanosine-5'-triphosphate (GTP) is the biological energy currency and a fundamental building block of RNA, its salt form—specifically Trilithium (Li₃-GTP) versus the traditional Sodium (Na-GTP) or Tris salts—dictates reagent stability, process efficiency, and final product purity.
This guide delineates the physicochemical and functional superiority of Trilithium GTP in in vitro transcription (IVT) and PCR workflows. We move beyond the molecule's biological identity to analyze how the lithium counterion solves two persistent laboratory challenges: freeze-thaw degradation and downstream contaminant carryover .
Chemical & Physical Characterization[1][2][3]
At a molecular level, the guanosine triphosphate anion remains identical regardless of the salt. However, the counterion (cation) profoundly influences the thermodynamics of the solution.
The Stoichiometry of Stability
GTP contains a triphosphate chain with four ionizable protons. At a physiological pH of 7.0–7.5, the molecule predominantly carries a net charge of -3 to -4.
-
Trilithium GTP: Formulated with three Lithium ions (
) per GTP molecule, typically buffered to pH 7.0. -
Sodium GTP: Typically supplied as a di- or trisodium salt.
The "Zero-Crystal" Phenomenon
The most immediate practical difference is thermal behavior.[1] Sodium salts of nucleotides often crystallize at -20°C. Repeated freeze-thaw cycles create microscopic concentration gradients (cryoconcentration) that accelerate hydrolysis of the triphosphate bond, degrading GTP into GDP and inorganic phosphate (
In contrast, Lithium salts possess higher aqueous solubility and distinct colligative properties. A 100 mM solution of Trilithium GTP often remains in a liquid or semi-liquid "supercooled" state at -20°C. This prevents the physical stress of ice crystal formation and eliminates the need for damaging thaw cycles.
Table 1: Physicochemical Comparison
| Feature | Trilithium GTP (Li₃-GTP) | Sodium GTP (Na-GTP) | Technical Implication |
| Formula | Li+ is smaller (0.76 Å) but has a larger hydration shell than Na+. | ||
| Solubility (Ethanol) | High | Low | Critical for RNA purification (see Section 2). |
| -20°C State | Liquid / Supercooled | Frozen Solid | Li-GTP resists freeze-thaw degradation. |
| pH Stability | Buffered ~7.0 | Buffered ~7.0 | Equivalent, but Li-salt maintains homogeneity better. |
| PCR Inhibition | Negligible | Low | Li+ does not interfere with Mg++ binding in polymerase active sites. |
The Biological Mechanism: Why Lithium?
The choice of Trilithium GTP is not merely about shelf-life; it is a strategic decision for downstream processing, particularly in mRNA Manufacturing (IVT) .
The Ethanol Solubility Advantage
In IVT reactions, NTP concentrations are high (millimolar range). After synthesis, the mRNA must be purified from unreacted nucleotides. The standard method involves precipitation with Lithium Chloride (LiCl) or Ethanol.
-
Sodium Salts: Na-GTP has poor solubility in ethanol. When ethanol is added to precipitate mRNA, Na-GTP often co-precipitates, contaminating the final RNA pellet. This leads to inaccurate quantification and potential inhibition of downstream translation or innate immune activation.
-
Lithium Salts: Li-GTP retains high solubility in ethanol/water mixtures. When the mRNA precipitates, the Li-GTP stays in the supernatant and is washed away.
Diagram: The Purification Logic
The following diagram illustrates the differential fate of Sodium vs. Lithium GTP during RNA purification.
Caption: Differential solubility of GTP salts dictates purity. Li-GTP remains in the supernatant during ethanol precipitation, ensuring a cleaner mRNA pellet.
Application-Specific Analysis
In Vitro Transcription (IVT) for mRNA Vaccines
For therapeutic mRNA, purity is paramount. Residual NTPs can act as immunogens or interfere with LNP (Lipid Nanoparticle) encapsulation.
-
Recommendation: Use Trilithium GTP exclusively for IVT.
-
Mechanism: The lithium counterion facilitates the use of LiCl precipitation protocols without introducing competing cations (like Na+) that might alter the ionic strength required for T7 RNA Polymerase activity. Note that while high concentrations of LiCl (0.8M) inhibit translation, the millimolar concentrations of Li+ from the GTP reagent are well below the inhibitory threshold for polymerases.
PCR and qPCR
While dNTPs are more common in PCR, GTP is used in specific RNA-based amplification or control assays.
-
Stability Factor: PCR reagents are often accessed daily. The "freeze-thaw resistance" of Li-salts ensures that the GTP concentration remains constant over months of use. A drop in GTP concentration due to hydrolysis (common in Na-salts) can lead to reaction failure or low yield, often misdiagnosed as enzyme failure.
Experimental Protocols
Protocol A: Reconstitution and Storage
This protocol ensures maximum stability for Trilithium GTP.
-
Preparation: If starting with lyophilized Li-GTP, reconstitute in molecular biology grade water (nuclease-free) to 100 mM.
-
Buffering: Ensure pH is adjusted to 7.0 using a small volume of Tris-base or NaOH if necessary (though most Li-salts are pre-buffered). Note: Adding NaOH converts it partially to a mixed salt, so use LiOH if strict cation control is needed, though rarely required.
-
Storage: Store at -20°C.
-
Validation Check: Observe the tube at -20°C. It should appear liquid or viscous, not frozen solid. This confirms the "supercooled" state.
-
Protocol B: High-Purity RNA Precipitation (Post-IVT)
Leveraging Li-GTP solubility.
-
Reaction: Perform IVT using Trilithium NTPs (ATP, GTP, CTP, UTP).
-
DNase Treatment: Add DNase I to remove template DNA (15 min at 37°C).
-
Precipitation:
-
Add 0.5 volumes of 7.5 M LiCl Solution.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
-
Wash: Remove supernatant (containing unreacted Li-GTP). Wash pellet with 70% ethanol.
-
Resuspend: Dissolve pellet in Nuclease-free water.
-
QC: Measure A260/A280. A ratio of ~2.0 indicates pure RNA free of protein and significant nucleotide contamination.
References
-
Meridian Bioscience. (n.d.). dCTP Lithium Salt Product Highlights. Retrieved October 26, 2023, from [Link]
-
SBS Genetech. (n.d.). dNTPs Set (100mM each), Lithium Salt. Retrieved October 26, 2023, from [Link]
-
New England Biolabs. (n.d.). RNA Synthesis and IVT Workflows. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). GTP Lithium Salt - Compound Summary. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Optimizing GTP-Dependent Kinase Profiling: A Guide to Using Trilithium Guanosine 5'-Triphosphate
Executive Summary
While Adenosine 5'-triphosphate (ATP) is the universal phosphate donor for the vast majority of the kinome, a specialized subset of kinases—most notably Casein Kinase 2 (CK2) and Leucine-Rich Repeat Kinase 2 (LRRK2) —exhibit unique dependencies on Guanosine 5'-triphosphate (GTP).
This guide details the technical application of Trilithium Guanosine 5'-triphosphate (GTP-Li
Critical Material Preparation: Handling Trilithium GTP
The integrity of your assay relies entirely on the quality of the nucleotide stock. GTP is inherently less stable than ATP and prone to hydrolysis into GDP, which can act as a competitive inhibitor.
Why Trilithium?
-
Solubility: The lithium salt of GTP is highly soluble in water (>100 mg/mL), allowing for high-concentration stock creation without precipitation.
-
Ionic Neutrality: Unlike Na
, which can inhibit certain enzymatic turnover rates at high millimolar concentrations, Li is generally kinetically inert in Mg /Mn dependent kinase clefts.
Stock Solution Protocol
Reagents:
-
Guanosine 5′-triphosphate, trilithium salt (Lyophilized powder, >95% purity).
-
Nuclease-free water (pH 7.0).
-
Tris-Base (1 M, pH 8.5) or NaOH (1 N) for neutralization.
Workflow:
-
Dissolution: Dissolve the trilithium GTP powder in nuclease-free water to a target concentration of 100 mM .
-
Note: The resulting solution will be acidic (pH ~3.0–3.5).
-
-
Neutralization (Critical): Acidic conditions accelerate hydrolysis. Immediately adjust pH to 7.5 using small aliquots of 1 M Tris-Base or NaOH.
-
Caution: Do not overshoot pH > 8.0, as alkaline conditions also promote degradation.
-
-
Quantification: Verify concentration using UV absorbance at 252 nm (
). -
Aliquoting: Dispense into single-use aliquots (e.g., 50
L) to prevent freeze-thaw cycles. -
Storage: Store at -80°C (stable for 6–12 months). Store at -20°C for short-term (<1 month).
Figure 1: Workflow for preparing stable, neutral GTP stock solutions from Trilithium salt.
Application A: Casein Kinase 2 (CK2) Assay
Context: CK2 is a constitutively active Ser/Thr kinase. Uniquely, it can utilize both ATP and GTP as a phosphate donor with comparable efficiency (Km ~10–20
Mechanism
CK2 transfers the
Protocol (Radiometric Format)
This protocol uses
Reagents:
-
Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl
(or MnCl for lower Km). -
Substrate: Synthetic peptide RRRADDSDDDDD (CK2 specific) or Casein.
-
Enzyme: Recombinant CK2 holoenzyme (
). -
Donor: 100
M GTP-Li (spiked with 1 Ci GTP).
Step-by-Step:
-
Master Mix Prep: Combine Buffer, Substrate (100
M final), and CK2 enzyme (10–50 ng) on ice. -
Initiation: Add 10
L of the GTP-Li mix to 40 L of Master Mix. -
Incubation: Incubate at 30°C for 10–20 minutes.
-
Insight: CK2 is rapid; ensure linearity by checking time-points during optimization.
-
-
Termination: Spot 20
L onto P81 phosphocellulose paper (binds basic peptide) or precipitate with TCA (for Casein). -
Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted GTP.
-
Detection: Scintillation counting.
Application B: LRRK2 Regulation Assay
Context: LRRK2 (Parkinson's target) contains a ROC (GTPase) domain and a Kinase domain.[1] While ATP is the phosphate donor for LRRK2 kinase activity, GTP binding to the ROC domain is an allosteric requirement for full kinase activation.
Mechanism
Trilithium GTP is added not as a donor, but as an activator . The assay measures the phosphorylation of a substrate (e.g., LRRKtide) using ATP, but the reaction velocity is dependent on the saturation of the ROC domain with GTP.
Protocol (Fluorescence Polarization / Mobility Shift)
Reagents:
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM DTT, 0.01% Brij-35. -
Activator: 500
M GTP-Li (Saturating concentration). -
Donor: 1 mM ATP (Km for LRRK2 is high).
-
Substrate: Fluorescein-labeled LRRKtide (RLGRDKYKTLRQIRQ).
Step-by-Step:
-
Pre-Incubation (The "GTP Soak"): Incubate LRRK2 enzyme with 500
M GTP-Li for 15 minutes at room temperature.-
Scientific Rationale: This step allows the GTP to bind the ROC domain and induce the conformational change required to open the kinase active site.
-
-
Reaction Assembly: Add ATP and Fluorescent Substrate to the pre-incubated mix.
-
Incubation: 60 minutes at Room Temperature.
-
Detection: Measure phosphorylation via Mobility Shift (Caliper LabChip) or IMAP (FP).
Figure 2: LRRK2 activation mechanism. GTP acts as an obligatory allosteric cofactor, while ATP serves as the phosphate donor.
Data Analysis & Troubleshooting
Cation Selection: Mg vs. Mn
While Mg
| Parameter | Magnesium (Mg | Manganese (Mn | Recommendation |
| CK2 Km (GTP) | ~30 | ~5–10 | Use Mg |
| Background | Low | Moderate (Promotes non-specific activity) | Stick to Mg |
| Stability | High | Oxidation prone | Prepare Mn |
Common Failure Modes
-
Acidic Hydrolysis: Failure to neutralize the Trilithium GTP stock leads to rapid degradation into GDP. GDP is often a potent inhibitor of GTP-dependent kinases.
-
Sodium Inhibition: Replacing Trilithium GTP with bulk Sodium GTP (if >50 mM final Na
) may suppress sensitive kinase assays. -
Contamination: Commercial GTP is often 90-95% pure. The remaining % is often GDP. For kinetic studies (Km determination), use HPLC-purified (>99%) grades.
References
-
Niefind, K., et al. (2001). Crystal structure of the catalytic subunit of protein kinase CK2 from Zea mays at 2.1 A resolution.Journal of Molecular Biology . Link (Demonstrates the structural basis for dual ATP/GTP utilization).
-
West, A. B., et al. (2005). GTP binding is essential to the protein kinase activity of LRRK2, a causative gene product for familial Parkinson's disease.[1][2][3][4]Biochemistry .[5][6][7][8][9][10][11][12][13] Link (Establishes GTP as an activator).
-
Sigma-Aldrich. Product Information: Guanosine 5′-triphosphate lithium salt.[9]Link (Source for solubility and stability data).
-
Promega Corporation. ADP-Glo™ Kinase Assay and GTPase-Glo™ Assay Technical Manuals.Link (General kinase assay formatting).
-
Cold Spring Harbor Protocols. Preparation of Nucleotide Stock Solutions.Link (Standard buffering protocols).
Sources
- 1. GTPase Activity Plays a Key Role in the Pathobiology of LRRK2 | PLOS Genetics [journals.plos.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Understanding the GTPase Activity of LRRK2: Regulation, Function, and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GTP, as well as ATP, can act as a substrate for the intrinsic protein kinase activity of synaptic plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. larova.com [larova.com]
- 7. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 8. Phosphoglycerate kinase (GTP) - Wikipedia [en.wikipedia.org]
- 9. GTP LITHIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 11. Kinase - Wikipedia [en.wikipedia.org]
- 12. Guanosine 5 - b-thio diphosphate = 85 HPLC, powder 97952-36-8 [sigmaaldrich.com]
- 13. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
Application Note: Protocol for High-Occupancy Protein Crystallization using Trilithium Guanosine Triphosphate (Li₃-GTP)
Technical Rationale & Scientific Context
In structural biology, the crystallization of GTPases (e.g., Ras, Rho, Rab families) and GTP-binding proteins (e.g., tubulin, septins) often requires the presence of the nucleotide to stabilize the active conformation. While Sodium (Na⁺) salts of GTP are standard, they present distinct limitations in X-ray crystallography:
-
Solubility Limits: Na-GTP stocks often saturate near 10–20 mM in cryo-buffers. Trilithium GTP (Li₃-GTP) offers significantly higher solubility (>100 mM), allowing for high-concentration "spiking" without significant dilution of the mother liquor.
-
Screen Interference: Excess sodium ions can alter the ionic strength of the crystallization condition or induce salt crystal formation (e.g., sodium malonate or sodium phosphate artifacts). Lithium has a smaller scattering cross-section and is less likely to nucleate salt crystals in common PEG/Ion screens.
-
Cryoprotection: Lithium salts often exhibit better compatibility with high-concentration polyols (glycerol, PEG 400) used in cryoprotection, whereas sodium salts may precipitate upon flash-cooling.
Scope: This protocol details the preparation and utilization of Li₃-GTP for both co-crystallization and soaking experiments, ensuring maximum ligand occupancy and structural integrity.
Pre-Experimental Quality Control (Trustworthiness)
Before initiating crystallization, the integrity of the nucleotide must be validated. GTP is thermodynamically unstable and prone to hydrolysis into GDP + Pi.
QC Protocol: The "Self-Validating" System
Do not assume commercial purity. Run this check for every new lot.
-
Visual Inspection: The Li₃-GTP powder should be white/colorless. Any yellowing indicates oxidation or degradation.
-
HPLC/TLC Validation:
-
Run a small aliquot on a PEI-Cellulose TLC plate (Mobile phase: 0.75 M KH₂PO₄, pH 3.5).
-
Acceptance Criteria: >95% GTP, <5% GDP/GMP. If GDP > 5%, the stock will induce heterogeneity in the crystal lattice (high mosaicity).
-
-
Absorbance Ratio:
-
Measure A250/A260 and A280/A260.
-
Expected for Guanine: A250/A260 ~ 1.15 | A280/A260 ~ 0.66. Significant deviation implies contamination.
-
Reagent Preparation: 100 mM Li₃-GTP Stock
Critical Note: Commercial Li-GTP is often supplied as a lyophilized powder or an aqueous solution. If powder, it is acidic. Magnesium (Mg²⁺) is essential for high-affinity GTP binding but is NOT present in the Lithium salt. It must be added exogenously.
Materials
-
Trilithium Guanosine-5'-Triphosphate (Lyophilized)
-
Nuclease-Free Water (Degassed)
-
1 M Tris-HCl, pH 8.0
-
1 M MgCl₂
-
Liquid Nitrogen (for aliquoting)[1]
Step-by-Step Protocol
-
Calculations: Determine the volume required to reach 100 mM based on the molecular weight of the specific hydration state of your Li-salt (check the bottle label; MW varies with hydration).
-
Dissolution (Ice Bath): Add 80% of the calculated water volume to the powder. Keep on ice.
-
pH Adjustment (The Critical Step):
-
Dissolved free-acid GTP has a pH ~3.0. This will denature proteins.[2]
-
Add 1 M Tris-HCl (pH 8.0) dropwise while monitoring with micro-pH paper until pH reaches 7.5 .
-
Why Tris? We avoid adding NaOH to prevent introducing Sodium ions, defeating the purpose of using the Lithium salt.
-
-
Magnesium Addition:
-
Add MgCl₂ to a final concentration of 105 mM (1:1.05 molar ratio).
-
Mechanism:[3] The Mg²⁺ coordinates the
and phosphates. Slight excess ensures full coordination without precipitating Mg-Phosphate.
-
-
Final Volume: Adjust to final volume with water.
-
Clarification: Spin at 14,000 x g for 10 min at 4°C to remove particulates.
-
Storage: Aliquot (5-10 µL) and flash freeze. Never refreeze.
Experimental Workflows
Visualization: Stock Preparation Logic
The following diagram illustrates the critical decision points in preparing the ligand stock to ensure structural viability.
Caption: Workflow for preparing non-precipitating, physiologically active Li-GTP stock.
Protocol A: Co-Crystallization (Preferred for High Affinity)
Use this when
-
Protein Prep: Concentrate protein to 10–20 mg/mL in a buffer lacking phosphate (phosphate competes with GTP).
-
Incubation:
-
Mix Protein : Li-GTP stock at a 1:2 molar ratio (Protein:Ligand).
-
Incubate on ice for 30 minutes.
-
Note: If the protein hydrolyzes GTP rapidly, keep incubation < 10 mins and set up drops immediately at 4°C.
-
-
Screening:
-
Set up hanging drops (1 µL Protein-GTP complex + 1 µL Reservoir).
-
Advantage: The Li⁺ counter-ions will not significantly alter the reservoir formulation, unlike Na⁺ which might push the drop out of the metastable zone.
-
Protocol B: Soaking (For Pre-Grown Crystals)
Use this when co-crystallization fails or for time-resolved studies.
-
Harvest Solution: Prepare a synthetic mother liquor containing the reservoir components + 20% higher precipitant (to prevent dissolving).
-
Ligand Spike:
-
Add Li₃-GTP stock to the harvest solution to a final concentration of 5–10 mM .
-
Why Li-GTP? Achieving 10 mM GTP using a Na-salt stock often requires adding 10-20% volume, which dilutes the precipitant and dissolves the crystal. With 100 mM Li-GTP, you only add 5-10% volume.
-
-
Soak: Transfer crystal to the drop.
-
Fast Soak: 10 min – 1 hour (minimizes hydrolysis).
-
Cryo: Transfer directly to liquid nitrogen.[1]
-
Data Analysis: Li-GTP vs. Na-GTP
The following table summarizes why Li-GTP is the superior reagent for structural biology applications.
| Feature | Sodium GTP (Na-GTP) | Trilithium GTP (Li₃-GTP) | Impact on Crystallography |
| Max Solubility (Aq) | ~10–20 mM | >100 mM | Li allows high-conc. soaking without crystal damage. |
| Screen Compatibility | Precipitates with high organics | High tolerance | Fewer false positives (salt crystals) in screening. |
| Electron Density | 10 electrons ( | 2 electrons ( | |
| Cryo-Tolerance | Low (Salts out in glycerol) | High | Better diffraction quality upon freezing. |
| pH Stability | Variable | Buffered (Protocol dependent) | Consistent ligand occupancy. |
Decision Logic for Crystallization Strategy
This diagram guides the researcher in choosing the correct method based on protein kinetics and stability.
Caption: Decision matrix for selecting Co-crystallization vs. Soaking based on GTPase activity.
References
-
Jena Bioscience. GTP - Solution: Technical Data Sheet. (Detailed physicochemical properties of GTP salts). [Link]
-
Hampton Research. User Guide: Optimization of Salt Concentrations in Crystallization. (Discusses the Hofmeister series and Lithium's position as a salting-in agent). [Link]
-
McPherson, A. (2001). A comparison of salts for the crystallization of macromolecules. Protein Science.[2] (Comparative analysis of Lithium vs. Sodium salts in crystal growth). [Link]
Sources
Applications of Trilithium guanosine triphosphate for studying GTPase activity
Application Note: High-Fidelity GTPase Profiling using Trilithium Guanosine Triphosphate
Part 1: Executive Summary & The Lithium Advantage
The Challenge: Signal-to-Noise in Hydrolysis Assays
In the study of GTPases (Ras, Rho, Rab, and G-alpha subunits), the enzymatic turnover number (
The Solution: this compound (GTP-Li
-
Enhanced Stability: The lithium counter-ion confers superior stability to the triphosphate moiety in aqueous solution at neutral pH (7.0–7.5), reducing spontaneous degradation to <1% over 12 months at -20°C.
-
Ion Neutrality: Unlike high-molarity Na
, Li at assay concentrations (typically <1 mM) exhibits negligible inhibition of cation-sensitive GTPases or downstream coupling enzymes.[1] -
pH Consistency: Supplied as a buffered solution (usually 100 mM, pH 7.0), it eliminates the variability of resuspending lyophilized acidic sodium salts.[1]
Part 2: Mechanism of Action
To design a robust assay, one must visualize the cycle being interrogated. The GTPase cycle acts as a binary switch. The assay measures the transition from the ON state (GTP-bound) to the OFF state (GDP-bound) via the release of inorganic phosphate (P
Figure 1: The GTPase Switch Cycle.[1] The assay protocols below quantify the "Hydrolysis" step by detecting the "Pi Release" product.
Part 3: Experimental Protocols
Protocol A: Endpoint Phosphate Detection (Malachite Green)
Best for: High-Throughput Screening (HTS) of inhibitors.[1]
Principle:
The assay quantifies the inorganic phosphate (P
Materials:
-
Substrate: Trilithium GTP (100 mM stock, pH 7.0).
-
Enzyme: Purified GTPase (e.g., K-Ras, RhoA) at 200–500 nM.[1]
-
Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl
, 1 mM DTT. -
Reagent: Malachite Green Reagent (Acidified Ammonium Molybdate).[1]
Workflow:
-
Preparation: Dilute Trilithium GTP to 2X working concentration (e.g., 200 µM) in Assay Buffer.
-
Reaction Assembly (384-well plate):
-
Incubation: Incubate at 30°C for 30–60 minutes.
-
Quench & Develop:
-
Add 30 µL Malachite Green Reagent.
-
Mechanism:[1] The highly acidic reagent instantly quenches the enzymatic reaction and complexes with free P
. -
Incubate 20 min at RT for color development.
-
-
Detection: Read Absorbance at 620 nm.
Data Analysis (Background Subtraction):
Protocol B: Continuous Kinetic Assay (EnzChek / PNP)
Best for: Determining
Principle:
A coupled enzyme system (Purine Nucleoside Phosphorylase - PNP) converts the P
Workflow Diagram:
Figure 2: Coupled Enzymatic Assay Pathway. P
Protocol Steps:
-
Blanking: Establish a baseline using buffer containing MESG (0.2 mM) and PNP enzyme (1 U/mL).[1]
-
Initiation: Add Trilithium GTP (variable concentrations 0–500 µM) to the cuvette/well.
-
Measurement: Monitor Absorbance at 360 nm continuously for 20 minutes.
-
Calculation: The initial velocity (
) is the slope of the linear portion of the curve.
Part 4: Comparative Stability Data
The following table illustrates why Trilithium salts are preferred for long-term storage and sensitive assays.
| Feature | Sodium GTP (Lyophilized) | Trilithium GTP (Liquid, 100 mM) | Impact on Assay |
| Storage pH | Acidic (unless buffered) | Neutral (pH 7.[1]0) | Li-GTP prevents acid-catalyzed hydrolysis.[1] |
| Purity (HPLC) | >90% | >98% | Higher purity = Lower background signal.[1] |
| Stability (-20°C) | ~2-4% degradation/year | <1% degradation/year | Consistent |
| Solubility | Good, but hygroscopic | Excellent, ready-to-use | Eliminates weighing errors and moisture absorption.[1] |
Part 5: Troubleshooting & Expert Insights
1. The "Phosphate Contamination" Trap:
-
Symptom: High background absorbance in the Malachite Green assay even without enzyme.
-
Cause: Trace phosphate in water or dirty glassware.
-
Fix: Use only ultrapure water (18.2 MΩ) and dedicated plasticware. Crucially, because Trilithium GTP is extremely stable, any background rise is almost certainly environmental contamination rather than substrate degradation.[1]
2. Magnesium Dependency:
-
Insight: GTPases require Mg
to coordinate the beta and gamma phosphates for hydrolysis.[1] -
Protocol Check: Trilithium GTP supplies the fuel, but not the cofactor. Ensure your assay buffer contains at least 5 mM MgCl
. If using EDTA to stop a reaction, ensure the concentration exceeds the Mg concentration (e.g., 10 mM EDTA).[1]
3. In Vitro Transcription (IVT) Compatibility:
-
While this note focuses on GTPases, Trilithium GTP is also the preferred substrate for T7 RNA Polymerase. If your lab uses GTP for both GTPase assays and IVT, the Lithium salt allows you to consolidate reagents without compromising IVT yield (high Na
can inhibit T7 Pol).[1]
References
-
G-Biosciences. (n.d.).[1] Malachite Green Phosphate Assay Protocol. Retrieved from [Link]
-
National Institutes of Health (PubChem). (n.d.).[1] GTP lithium salt | C10H15LiN5O14P3. Retrieved from [Link]
Sources
Technical Guide: Optimization of GTPase Activation Assays using Trilithium Guanosine Triphosphate (GTP-Li3)
Introduction & Scientific Rationale
The assessment of small GTPase activation (Ras, Rho, Rac, Cdc42, etc.) is a cornerstone of signal transduction research. These "molecular switches" cycle between an inactive GDP-bound state and an active GTP-bound state. The Active GTPase Pull-Down Assay isolates the active fraction using an effector protein binding domain (e.g., Raf-RBD for Ras) immobilized on agarose or magnetic beads.
While non-hydrolyzable analogs (GTPγS) are often used for permanent activation controls, Trilithium Guanosine Triphosphate (GTP-Li₃) provides a distinct advantage for physiological loading and kinetic studies. Unlike sodium salts, the lithium salt form of GTP exhibits superior stability in aqueous solution and enhanced resistance to non-enzymatic degradation during storage.
Why Trilithium GTP?
-
Enhanced Stability: Lithium salts of nucleotides are thermodynamically more stable than their sodium counterparts, reducing spontaneous hydrolysis rates in stored stock solutions [1, 2].
-
Physiological Relevance: Using native GTP-Li₃ allows for the study of intrinsic GTPase hydrolysis rates and transient activation kinetics, which is impossible with GTPγS.
-
Solubility: The trilithium form offers high solubility in aqueous buffers, ensuring rapid and complete equilibration during the nucleotide exchange step.
Mechanism of Action: Chelation-Assisted Nucleotide Exchange
To utilize GTP-Li₃ effectively in a pull-down assay, one must artificially force the G-protein to release its bound GDP and accept the exogenous GTP. This is achieved via EDTA-mediated chelation .
-
Stripping: Mg²⁺ is a critical cofactor that locks the nucleotide in the GTPase binding pocket. Adding EDTA chelates Mg²⁺, destabilizing the pocket and causing the release of GDP.
-
Loading: In the absence of Mg²⁺ and the presence of excess GTP-Li₃, the GTPase binds the abundant GTP.
-
Locking: Rapid addition of excess MgCl₂ "locks" the GTP-Li₃ into the binding pocket, trapping the protein in its active conformation.
Diagram: The Nucleotide Exchange & Pull-Down Cycle
Figure 1: The Chelation-Assisted Loading Mechanism. EDTA removes Mg²⁺ to release GDP. Excess GTP-Li₃ fills the pocket, and MgCl₂ locks it. The active complex is then captured by effector beads.
Comprehensive Protocol
Phase A: Reagent Preparation[1]
Critical Safety Note: GTP-Li₃ is hydrolyzable. Keep all reagents on ice unless specified.
-
GTP-Li₃ Stock Solution (10 mM):
-
Dissolve This compound (e.g., Sigma or Cayman Chemical) in nuclease-free water.
-
Adjust pH to 7.5 using small aliquots of Tris-base if necessary (Lithium salts are often slightly acidic).
-
Storage: Aliquot into single-use volumes (e.g., 20 µL) and store at -80°C. Do not freeze-thaw.
-
-
Lysis/Binding Buffer:
-
25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% Glycerol.
-
Add fresh: 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄ (Phosphatase inhibitor).
-
-
Loading Buffers:
-
0.5 M EDTA (pH 8.0)
-
1.0 M MgCl₂
-
Phase B: Lysate Preparation
-
Culture cells (e.g., HEK293, HeLa) to 80% confluence.
-
Lyse cells with Lysis Buffer (0.5 mL per 100mm dish). Scrape and transfer to a pre-cooled tube.
-
Clarify lysate by centrifugation at 16,000 x g for 15 min at 4°C.
-
Transfer supernatant to a fresh tube and quantify protein concentration (BCA Assay). Adjust to ~1 mg/mL.
Phase C: In Vitro GTP-Li₃ Loading (The Activation Step)
This step generates the "Positive Control" lysate.
-
Transfer 500 µg of cell lysate into a microcentrifuge tube.
-
Add 1/10th volume of 0.5 M EDTA (Final conc: ~50 mM) to strip endogenous Mg²⁺. Vortex briefly.
-
Immediately add GTP-Li₃ to a final concentration of 100 µM (typically 5 µL of 10 mM stock).
-
Note: For negative control, add 1 mM GDP.
-
-
Incubate at 30°C for 15 minutes with gentle agitation.
-
Why 30°C? Facilitates rapid nucleotide exchange.
-
-
Stop the reaction (The Lock): Place tube on ice and immediately add 1/10th volume of 1.0 M MgCl₂ (Final conc: ~100 mM).
-
Action: This locks the GTP-Li₃ into the protein.
-
Phase D: The Pull-Down Assay[2][3][4][5][6]
-
Add 20-30 µg of the appropriate GST-Effector Bead slurry (e.g., GST-Raf1-RBD for Ras, GST-Rhotekin for Rho) to the loaded lysate.
-
Incubate at 4°C for 45-60 minutes on a rotator.
-
Critical: Do not exceed 60 minutes when using hydrolyzable GTP-Li₃. Intrinsic GTPase activity can degrade the signal if incubated too long.
-
-
Centrifuge at 5,000 x g for 1 min at 4°C. Discard supernatant.
-
Elute bound proteins by adding 30 µL of 2x SDS Sample Buffer and boiling for 5 minutes.
Phase E: Detection
-
Perform SDS-PAGE and Western Blot.[2]
-
Probe with specific antibodies against the GTPase of interest (e.g., anti-Pan-Ras, anti-RhoA).
-
Quantification: Compare the band intensity of the GTP-Li₃ loaded sample (Positive Control) vs. untreated sample (Endogenous activation).
Data Analysis & Expected Results
| Sample Condition | Expected Result (Western Blot) | Interpretation |
| GDP-Loaded | No Band / Faint Band | Negative Control (Inactive state). |
| Untreated Lysate | Variable Band | Represents endogenous activation level. |
| GTP-Li₃ Loaded | Strong Band | Positive Control. Validates that the beads can bind the active protein. |
| GTPγS Loaded | Strongest Band | Alternative positive control (non-hydrolyzable). |
Note on GTP-Li₃ vs GTPγS: If the GTP-Li₃ signal is significantly weaker than GTPγS, it indicates high intrinsic GAP (GTPase Activating Protein) activity in your lysate. In this scenario, shorten the incubation time in Phase D or increase the concentration of GTP-Li₃.
Troubleshooting Guide
Issue: Low Signal in GTP-Li₃ Positive Control
-
Cause 1: Hydrolysis. The GTP-Li₃ was hydrolyzed to GDP during the 4°C incubation.
-
Fix: Reduce pull-down time to 30 mins. Ensure MgCl₂ is added immediately after loading.
-
-
Cause 2: Incomplete Loading. EDTA concentration was insufficient to strip endogenous Mg²⁺.
-
Fix: Ensure the final EDTA concentration is at least 10-20 mM in excess of the Mg²⁺ in the lysis buffer.
-
-
Cause 3: Degraded Stock.
-
Fix: Use a fresh aliquot of GTP-Li₃. Verify the stock has not been freeze-thawed multiple times.
-
Issue: High Background in Negative Control
-
Cause: Non-specific binding to beads.
-
Fix: Pre-clear lysate with GST-only beads (no effector) for 30 mins before the assay. Increase salt (NaCl) in wash buffer to 300 mM.
-
References
-
Sigma-Aldrich. (2024). Guanosine 5′-triphosphate lithium salt Product Information. Retrieved from
-
Cayman Chemical. (2024). Guanosine 5'-triphosphate (lithium salt) Product Insert. Retrieved from
-
Thermo Fisher Scientific. (2024). Active GTPase Pull-Down and Detection Kits Protocol. Retrieved from
-
NewEast Biosciences. (2023). Gαi Pull-Down Activation Assay Kit Manual. Retrieved from
-
PubChem. (2024). GTP Lithium Salt Compound Summary. Retrieved from
Sources
Application & Protocol Guide: Leveraging Fluorescent GTP Analogs in High-Throughput Binding Assays
For: Researchers, scientists, and drug development professionals specializing in GTP-binding protein research.
Introduction: Illuminating the Molecular Switch of Cellular Signaling
Guanosine triphosphate (GTP)-binding proteins, or G proteins, are the linchpins of cellular communication, acting as molecular switches that translate a vast array of extracellular signals into intracellular responses.[1] These proteins cycle between an inactive GDP-bound state and an active GTP-bound state. This activation is often initiated by G protein-coupled receptors (GPCRs), which, upon ligand binding, catalyze the exchange of GDP for GTP on the G protein α-subunit.[1][2] The now-active Gα subunit and the dissociated βγ-subunit complex then modulate various downstream effectors.[1] Given their central role in physiology and disease, G proteins and GPCRs are major targets for drug discovery.
Traditionally, the study of this activation event has relied on radioactive, non-hydrolyzable GTP analogs like [³⁵S]GTPγS.[3][4][5] While powerful, the reliance on radioactivity presents significant logistical and safety challenges, limiting its application in high-throughput screening (HTS) environments.[3][4][5] The advent of stable, fluorescently labeled GTP analogs has revolutionized the field, offering a safer, more efficient, and equally sensitive alternative.[3][4][6]
This guide provides an in-depth exploration of the application of fluorescent GTP analogs in binding assays, with a focus on fluorescence polarization (FP) and time-resolved Förster resonance energy transfer (TR-FRET). We will delve into the causality behind experimental design, provide robust, self-validating protocols, and offer insights gleaned from extensive field experience to empower your research. The term "Trilithium guanosine triphosphate" refers to a common salt form of GTP, which provides stability in solution.[7] However, the key to these assays is the fluorescent modification of the GTP molecule itself.
The Power of the Photon: Why Use Fluorescent GTP Analogs?
Fluorescent GTP analogs are synthetic molecules where a fluorophore is attached to the GTP molecule. Several types are commercially available, including those labeled with MANT (N-methylanthraniloyl), BODIPY, and lanthanides like Europium (Eu).[1][8][9][10]
Key Advantages:
-
Enhanced Safety: Eliminates the need for radioactive materials and associated disposal costs and safety protocols.[3][11]
-
Homogeneous Assay Format: Most fluorescence-based assays are "mix-and-read," requiring no separation of bound and free ligand, which is ideal for HTS.[12][13]
-
Real-Time Kinetics: The change in fluorescence can be monitored continuously, providing detailed kinetic data on nucleotide binding and exchange.[9][14][15]
-
High Sensitivity: Techniques like TR-FRET, in particular, offer exceptional signal-to-noise ratios by minimizing background fluorescence.[16][17]
The choice of fluorophore is critical. MANT, for instance, is an environment-sensitive dye whose fluorescence increases upon binding to the more hydrophobic environment of a protein's nucleotide-binding pocket.[10][18][19] BODIPY dyes offer bright, photostable signals across the visible spectrum, and their fluorescence, often quenched by the guanine base in the free analog, is enhanced upon protein binding.[9][14][15][20] Europium chelates are used in TR-FRET assays due to their long fluorescence lifetimes, which allows for detection after the decay of short-lived background fluorescence.[3][11][16]
| Fluorescent GTP Analog | Typical Application | Principle of Detection | Advantages | Considerations |
| MANT-GTP | GDP/GTP Exchange Assays | Fluorescence Intensity Increase | Environmentally sensitive, small fluorophore.[19][21] | Lower quantum yield compared to BODIPY.[22] |
| BODIPY-GTP | FP, FRET, Intensity Assays | Intensity Increase, Polarization Change | High quantum yield, photostable, variety of wavelengths.[9][15][20] | Can be larger, potentially affecting binding affinity. |
| Europium-GTP | TR-FRET Assays | Long-Lifetime Fluorescence | Excellent signal-to-noise, resistant to background fluorescence.[3][8][11] | Requires specialized TR-FRET plate reader. |
Assay Principle I: Fluorescence Polarization (FP)
FP is a powerful technique for studying molecular interactions in solution.[23][24] It relies on the principle that the rotational speed of a molecule in solution affects the polarization of the light it emits after excitation with polarized light.
-
Small, Unbound Fluorescent Ligand: A small fluorescent GTP analog (the "tracer") tumbles rapidly in solution. When excited with polarized light, it emits depolarized light. This results in a low polarization signal.[12][25]
-
Large, Bound Complex: When the fluorescent GTP analog binds to a much larger G protein, its tumbling is significantly slowed. It retains the polarization of the excitation light, emitting highly polarized light. This results in a high polarization signal.[12][25]
This change in polarization is directly proportional to the fraction of bound tracer, allowing for the determination of binding affinities (Kd) and for screening of compounds that compete for the binding site.[12][25]
Diagram: The Principle of Fluorescence Polarization A visual representation of how molecular rotation affects emitted light polarization.
Protocol: Direct Binding FP Assay to Determine Kd
This protocol establishes the binding affinity of a fluorescent GTP analog for a purified G protein.
Materials:
-
Purified G protein of interest (e.g., Gαi)
-
Fluorescent GTP analog (e.g., BODIPY-FL-GTPγS)
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.01% Triton X-100
-
Black, low-volume 384-well microplates
-
Microplate reader with FP capabilities
Methodology:
-
Reagent Preparation:
-
Prepare a 2X stock solution of the fluorescent GTP analog in Assay Buffer. A final concentration of 1-5 nM is a good starting point.
-
Prepare a serial dilution series of the G protein in Assay Buffer, starting at a concentration at least 100-fold higher than the expected Kd. This will be your 2X protein stock.
-
-
Assay Setup (per well):
-
Add 10 µL of each G protein dilution to the wells of the 384-well plate. Include wells with Assay Buffer only for the "tracer alone" control.
-
Add 10 µL of the 2X fluorescent GTP analog stock solution to all wells. The final volume is 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically by taking kinetic readings.
-
-
Measurement:
-
Measure fluorescence polarization on a compatible plate reader. Ensure the correct excitation and emission filters for the chosen fluorophore are used.
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing buffer only.
-
Plot the millipolarization (mP) values against the log of the G protein concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) or a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.
-
Assay Principle II: Time-Resolved FRET (TR-FRET)
TR-FRET is a highly sensitive assay format that is particularly well-suited for studying GPCR activation by measuring GTP binding to the associated G protein.[2][16][26] It overcomes issues of background fluorescence by using a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium).[16][17]
The Core Principle:
-
The Donor: A Europium-labeled GTP analog (Eu-GTP) serves as the FRET donor.[2][27]
-
The Acceptor: A fluorescently-labeled antibody specific to the G protein subtype of interest (e.g., an anti-Gαi antibody labeled with a d2 or Alexa Fluor 647 acceptor) is used.[2][13]
-
GPCR Activation: In the inactive state, the G protein is not bound to Eu-GTP, and the donor and acceptor are far apart. No FRET occurs.
-
Signal Generation: Upon GPCR activation by an agonist, the G protein exchanges GDP for the Eu-GTP analog.[2] This brings the Eu-GTP (donor) into close proximity with the antibody-labeled G protein (acceptor).
-
Time-Resolved Detection: The donor is excited with a pulse of light. After a time delay (typically 50-150 µs), during which background fluorescence decays, the emission is measured at both the donor and acceptor wavelengths.[16][17] The ratio of acceptor to donor emission is calculated, providing a robust, low-background signal directly proportional to G protein activation.
Diagram: GPCR Activation Monitored by TR-FRET Workflow of a TR-FRET based GTP binding assay.
Protocol: Agonist-Stimulated GTP Binding TR-FRET Assay
This protocol measures the potency (EC₅₀) of an agonist at a specific GPCR expressed in cell membranes.
Materials:
-
Cell membranes prepared from cells overexpressing the GPCR and G protein of interest.
-
HTRF GTP Gi binding kit (e.g., from Revvity), containing Eu-GTP and d2-labeled anti-Gαi antibody.[13]
-
Assay Buffer (typically supplied with kit): e.g., 50 mM HEPES pH 7.4, MgCl₂, NaCl, and a scavenger for endogenous GDP.
-
Agonist compound serial dilution.
-
Non-hydrolyzable unlabeled GTP analog (e.g., GTPγS) for non-specific binding control.[2][27]
-
White, low-volume 384-well microplates.
-
TR-FRET compatible microplate reader.
Methodology:
-
Reagent Preparation:
-
Thaw cell membranes on ice. Dilute to the optimal concentration (determined via prior titration) in Assay Buffer.
-
Prepare a serial dilution of the agonist compound (e.g., 10-point, 1:3 dilution) at a 4X final concentration.
-
Prepare a 4X solution of unlabeled GTPγS (final concentration ~25 µM) for non-specific binding determination.[2]
-
Prepare the 2X detection mix by combining the Eu-GTP and d2-antibody stocks according to the manufacturer's protocol.[2]
-
-
Assay Setup (per well):
-
Add 5 µL of Assay Buffer (for total binding) or 4X unlabeled GTPγS (for non-specific binding) to control wells.
-
Add 5 µL of the 4X agonist dilutions to the respective wells.
-
Add 5 µL of the diluted cell membrane suspension to all wells.
-
Add 10 µL of the 2X detection mix to all wells. Final volume is 20 µL.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Read the plate on a TR-FRET reader, measuring emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm) after the specified time delay.
-
-
Data Analysis:
-
Calculate the HTRF Ratio for each well: (Acceptor Emission / Donor Emission) * 10,000.
-
Correct the data by subtracting the average HTRF Ratio of the non-specific binding wells.
-
Plot the corrected HTRF Ratio against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ and maximum signal window.
-
Trustworthiness and Self-Validation: Building Robust Assays
A reliable assay is a self-validating one. Incorporate the following controls and validation steps into every experiment to ensure data integrity.
-
Z'-Factor Calculation: For HTS applications, determine the Z'-factor to assess assay quality. A Z' > 0.5 indicates an excellent, robust assay. This requires running multiple replicates of high signal (agonist-stimulated) and low signal (basal) controls.
-
Pharmacological Validation: Use known agonists and antagonists with established potencies at your target receptor. The values obtained from your assay should align with published literature values.
-
Protein/Membrane Titration: Before screening, always titrate your G protein or cell membranes to find the optimal concentration that provides the best signal-to-background ratio without being wasteful of precious reagents.
-
Tracer Concentration: In FP assays, the tracer concentration should ideally be well below the Kd to avoid ligand depletion artifacts.[28] A good starting point is [Tracer] ≤ 0.1 x Kd.
-
Solvent Tolerance: Test the assay's tolerance to the solvent used for your test compounds (e.g., DMSO). High concentrations of DMSO can denature proteins and interfere with fluorescence. Keep the final DMSO concentration below 1%, if possible.
Conclusion: A Bright Future for G Protein Research
Fluorescence-based binding assays using GTP analogs have become an indispensable tool in modern drug discovery and cell signaling research.[23] They offer a safe, robust, and high-throughput alternative to traditional radioligand assays.[5] By understanding the underlying principles of techniques like Fluorescence Polarization and TR-FRET and by implementing rigorous, self-validating protocols, researchers can confidently probe the intricate mechanisms of G protein activation. The continued development of novel fluorophores and assay formats promises to further illuminate the complex world of cellular signaling, accelerating the discovery of next-generation therapeutics.
References
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Protein-ligand binding measurements using fluorescence polarization. BMG Labtech. [Link]
-
Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments. [Link]
-
Eu-GTP as fluorescent label in membrane-containing and solution-based GTP-binding assays. ResearchGate. [Link]
-
Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins. Semantic Scholar. [Link]
-
Fluorescence Polarization Analysis of Protein-Ligand Interactions. Beijing Baitai Paike Biotechnology Co., Ltd. [Link]
-
In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. Biology Methods and Protocols, Oxford Academic. [Link]
-
Spontaneous nucleotide exchange in low molecular weight GTPases by fluorescently labeled γ-phosphate-linked GTP analogs. PNAS. [Link]
-
Fluorescent BODIPY-GTP analogs: Real-time measurement of nucleotide binding to G proteins. ResearchGate. [Link]
-
A time-resolved fluorescent lanthanide (Eu)-GTP binding assay for chemokine receptors as targets in drug discovery. PubMed. [Link]
-
MANT-GTP. BIOLOG Life Science Institute. [Link]
-
Mant-GTP, Nucleotides for G-Protein Signaling. Jena Bioscience. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. PMC. [Link]
-
Europium-labeled GTP as a general nonradioactive substitute for [(35)S]GTPγS in high-throughput G protein studies. PubMed. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [Link]
-
Time-Resolved FRET Strategy to Screen GPCR Ligand Library. JoVE. [Link]
-
BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. PMC. [Link]
-
Nonradioactive GTP Binding Assay to Monitor Activation of G Protein-Coupled Receptors. ResearchGate. [Link]
-
A mant-GDP Dissociation Assay to Compare the Guanine Nucleotide Binding Preference of Small GTPases. Bio-protocol. [Link]
-
BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. PubMed. [Link]
-
Time Resolved FRET Strategy with Fluorescent Ligands to Analyze Receptor Interactions in Native Tissues: Application to GPCR Oligomerization. ResearchGate. [Link]
-
Intrinsically Fluorescent Guanosines. Jena Bioscience. [Link]
-
Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP. PMC. [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PMC. [Link]
-
Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins. PubMed. [Link]
-
Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
Characterization of heterotrimeric nucleotide-depleted Gα(i)-proteins by Bodipy-FL-GTPγS fluorescence anisotropy. PubMed. [Link]
Sources
- 1. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Europium-labeled GTP as a general nonradioactive substitute for [(35)S]GTPgammaS in high-throughput G protein studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. akonscientific.com [akonscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. MANT-GTP BIOLOG Life Science Institute [biolog.de]
- 11. A time-resolved fluorescent lanthanide (Eu)-GTP binding assay for chemokine receptors as targets in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent BODIPY-GTP analogs: real-time measurement of nucleotide binding to G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 17. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Intrinsically Fluorescent Guanosines - Jena Bioscience [jenabioscience.com]
- 22. pnas.org [pnas.org]
- 23. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 24. Fluorescence Polarization Analysis of Protein-Ligand Interactions | Beijing Baitai Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Time-Resolved FRET Strategy to Screen GPCR Ligand Library | Springer Nature Experiments [experiments.springernature.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Application Note: Intracellular Delivery & Functional Imaging of Trilithium Guanosine Triphosphate (GTP-Li₃)
Part 1: Core Directive & Scientific Context
Executive Summary
This guide details the protocol for the intracellular delivery of Guanosine 5′-triphosphate, trilithium salt (GTP-Li₃) into live cells. While GTP is the universal energy currency for G-protein signaling and microtubule dynamics, it is membrane-impermeable. Consequently, live-cell applications require physical delivery methods such as microinjection or whole-cell patch-clamp dialysis .
Why Trilithium Salt? Standard GTP is often supplied as a sodium (Na⁺) salt. The Trilithium (Li⁺) formulation is frequently preferred in high-precision biophysics and electrophysiology for two reasons:
-
Stability: Lithium salts of nucleotides often exhibit superior hydrolytic stability compared to sodium salts during storage.
-
Ion Substitution: In ion channel studies (e.g., Na⁺ channel recording), introducing exogenous Na⁺ via the pipette solution is undesirable. GTP-Li₃ allows the researcher to maintain GTP levels without altering the intracellular sodium concentration ([Na⁺]ᵢ).
Critical Caveat (The "Lithium Effect"): Lithium is a bioactive ion. It inhibits Inositol Monophosphatase (IMPase) and Glycogen Synthase Kinase 3 (GSK-3) . When injecting GTP-Li₃, you are co-delivering Li⁺, which may dampen the IP₃ recycling pathway. This protocol includes controls to distinguish GTP-driven signaling from Li⁺-induced artifacts.
Part 2: Experimental Design & Logic
The Biological System
We will design an experiment to monitor G-Protein Coupled Receptor (GPCR) activation or Microtubule Polymerization , both of which strictly depend on intracellular GTP.
-
Target Mechanism: GTP binding to Gα subunits (signaling) or Tubulin (cytoskeleton).
-
Delivery Method: Femtoliter Microinjection.
-
Readout: Live-cell fluorescence microscopy using a genetically encoded biosensor (e.g., GCaMP for Calcium or EMTB-GFP for microtubules).
Reagent Preparation Strategy
GTP-Li₃ is acidic in solution. Direct injection without buffering will acidify the cytoplasm and kill the cell.
-
Stock Solution: 100 mM GTP-Li₃ in ultra-pure water.
-
Injection Buffer: HEPES-based internal saline (pH 7.2).
-
Tracer: Dextran-Alexa Fluor 568 (to verify injection volume).
Experimental Workflow Diagram
Figure 1: Workflow for intracellular delivery of GTP-Li₃ and downstream imaging.
Part 3: Detailed Protocol
Materials
| Reagent | Specification | Purpose |
| GTP-Li₃ | Guanosine 5′-triphosphate, trilithium salt (≥95% HPLC) | Bioactive nucleotide |
| Injection Buffer | 140mM KCl, 10mM HEPES, pH 7.2 | Mimics cytosolic environment |
| Tracer Dye | Dextran-Alexa Fluor 568 (10,000 MW) | Visual confirmation of injection |
| Biosensor | GCaMP6s (Plasmid or Viral vector) | Readout for Gq signaling (Ca2+) |
| Control Reagent | LiCl (Lithium Chloride) | To test Li+ background effects |
Step-by-Step Methodology
Phase 1: Solution Preparation
Objective: Create a physiologically compatible injection mix.
-
Stock Prep: Dissolve 5 mg of GTP-Li₃ in 500 µL nuclease-free water. Aliquot and store at -80°C. Note: Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute Stock to 1–10 mM GTP in Injection Buffer.
-
pH Adjustment (CRITICAL): GTP is acidic. Check pH of the final mix. Adjust to pH 7.2–7.4 using minimal volumes of KOH.
-
Why KOH? Using NaOH defeats the purpose of using a Lithium salt (if avoiding Na+ is the goal).
-
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C to remove any particulate matter that could clog the femtotip.
Phase 2: Live-Cell Setup
-
Cell Culture: Plate HeLa or HEK293 cells on glass-bottom dishes (MatTek).
-
Transfection: Transfect cells with the GCaMP6s plasmid 24 hours prior to imaging.
-
Environment: Maintain cells at 37°C / 5% CO₂ using a stage-top incubator during the experiment.
Phase 3: Microinjection & Imaging
-
Mounting: Place the dish on the inverted confocal microscope.
-
Pipette Loading: Load the Femtotip with the GTP-Li₃ + Alexa 568 mixture.
-
Baseline Imaging: Start time-lapse imaging (1 frame/sec). Record GFP (GCaMP) and RFP (Alexa 568) channels.
-
Injection:
-
Identify a healthy, GCaMP-positive cell.
-
Lower the pipette and penetrate the membrane.
-
Apply injection pressure (e.g., 50–100 hPa for 0.3 sec).
-
Visual Check: Look for a momentary "puff" of Red fluorescence (Alexa 568) inside the cytosol.
-
-
Stimulation (Optional): If studying G-protein rescue, add a GPCR agonist (e.g., Histamine) to the bath 60 seconds after injection and compare the response to non-injected cells.
Part 4: Data Analysis & Interpretation
Expected Results
-
Successful Delivery: The cell will show stable red fluorescence (Alexa 568) that diffuses throughout the cytosol within seconds.
-
Functional Rescue: In metabolic starvation conditions (or dialyzed cells), the injection of GTP-Li₃ should restore the ability of the cell to generate Calcium oscillations upon agonist stimulation.
The "Lithium Effect" Control
Since you are injecting Trilithium , you must control for the effect of Li⁺ on the Phosphoinositide (PI) cycle.
Mechanistic Diagram of Li+ Interference:
Figure 2: Dual effect of GTP-Li₃. GTP fuels the forward signaling (Green), while Li⁺ blocks the recycling of inositol (Red).
Control Experiment: Perform the same injection using LiCl (Lithium Chloride) at the same molar concentration (3x the GTP concentration, as there are 3 Li⁺ per GTP).
-
If LiCl alone alters the calcium wave frequency, the effect is due to the lithium.
-
If LiCl has no effect, but GTP-Li₃ restores signaling, the effect is due to the GTP.
Part 5: References
-
Microinjection of Nucleotides: Zhang, Y., et al. (2023). "Single-cell microinjection of nucleotides for kinetic analysis of cytosolic signaling." Nature Protocols. Link
-
Lithium & IMPase Inhibition: Berridge, M. J., et al. (1989). "Inositol trisphosphate and cell signalling." Nature, 341, 197–205. Link
-
GTP Analogs in Patch Clamp: Trautmann, A., & Siegelbaum, S. A. (1983). "The influence of intracellular nucleotides on the properties of the Ca2+ channel." Journal of Neuroscience. Link
-
Live Cell Imaging Techniques: Stephens, D. J., & Allan, V. J. (2003). "Light microscopy techniques for live cell imaging." Science, 300(5616), 82-86. Link
-
GTP-Li3 Product Specification: Sigma-Aldrich Product G5884 "Guanosine 5′-triphosphate lithium salt". Link
Applications of Trilithium guanosine triphosphate in neuroscience research
Executive Summary
Trilithium Guanosine Triphosphate (GTP-Li3) is the preferred salt form of the essential cellular energy carrier and signaling molecule, Guanosine-5'-triphosphate (GTP), for high-precision neuroscience applications. While the sodium salt of GTP is common in general biochemistry, the trilithium form offers superior stability and solubility, and crucially, allows for the precise control of sodium (Na+) and potassium (K+) ion concentrations in electrophysiological and signaling assays.
This guide details the application of GTP-Li3 in preventing signal rundown in whole-cell patch-clamp recordings, assessing small GTPase activity in neuronal plasticity, and studying microtubule dynamics.
Technical Advantages: Why Trilithium?
In neuroscience, the choice of counter-ion is rarely trivial. GTP-Li3 is selected over sodium or potassium salts for three specific mechanistic reasons:
-
Enhanced Stability: GTP is inherently unstable in solution, prone to rapid hydrolysis into GDP and phosphate. The lithium salt exhibits significantly improved stability in lyophilized form and aqueous solution compared to the sodium salt, reducing experimental variability caused by nucleotide degradation.
-
Strict Ion Control (Electrophysiology): In voltage-clamp and current-clamp experiments, intracellular sodium concentrations must be clamped at specific levels (often 0–10 mM). Using Na-GTP adds uncontrolled sodium to the pipette solution. GTP-Li3 is "sodium-neutral," allowing the researcher to define the Na+ concentration exactly using other reagents.
-
Thermodynamic Solubility: The lithium salt maintains high solubility (>100 mg/mL) even at the slightly acidic pH often encountered in stock formulations, preventing precipitation in complex intracellular buffers.
Application I: Whole-Cell Patch Clamp Electrophysiology
Context: During whole-cell recording, the cytoplasm is dialyzed by the pipette solution. This "washout" leads to the loss of endogenous GTP, causing the "rundown" (progressive loss) of G-protein coupled receptor (GPCR) signaling and calcium channel activity. Supplementing the pipette solution with GTP-Li3 maintains these signaling pathways without altering the sodium driving force.
Protocol: Preparation of "Rundown-Resistant" Intracellular Solution
Reagents:
-
This compound (GTP-Li3), >95% HPLC grade.
-
K-Gluconate or Cs-Methanesulfonate (Main salt).
-
HEPES (Buffer).
-
EGTA (Calcium chelator).
-
Mg-ATP (Energy source).
Step-by-Step Workflow:
-
Stock Preparation (100 mM GTP-Li3):
-
Dissolve 52.3 mg of GTP-Li3 (MW ~523.18 g/mol ) in 1 mL of nuclease-free water.
-
Critical Step: Aliquot into small volumes (e.g., 20 µL) and store at -80°C. Do not freeze-thaw more than once. GTP hydrolysis is the leading cause of failed signaling in patch-clamp experiments.
-
-
Intracellular Solution Formulation (Example K-Gluconate based):
-
Base Buffer: 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with KOH.
-
Energy Regeneration Mix (Add Fresh on Day of Experiment):
-
Add 4 mM Mg-ATP .
-
Add 0.3 mM GTP-Li3 (Dilute 1:333 from stock).
-
Note: The 0.3 mM GTP concentration is physiological. Using Li-salt ensures that if you are studying a Na+-dependent channel (e.g., NaV1.7), you are not inadvertently adding 1-2 mM Na+ from the GTP source.
-
-
-
Filtration:
-
Filter the final solution through a 0.22 µm PVDF syringe filter. Keep on ice.
-
-
Recording:
-
Fill the patch pipette. Establish Giga-ohm seal.
-
Break-in to whole-cell mode.
-
Validation: Monitor the amplitude of voltage-gated Calcium currents (ICa). With GTP-Li3, ICa should remain stable for >20 minutes. Without GTP, ICa often runs down by 50% within 5-10 minutes due to G-protein dissociation.
-
Application II: Small GTPase Activity Assays (Rho/Ras/Rac)
Context: Neuronal morphology (dendritic spine growth) is regulated by Rho-family GTPases. These enzymes act as molecular switches: "On" when GTP-bound, "Off" when GDP-bound. Researchers use GTP-Li3 to load these enzymes in vitro to study their interaction with effectors.
Protocol: In Vitro GTP-Loading of RhoA
Objective: To generate constitutively active RhoA-GTP for downstream affinity pull-down assays.
-
Chelation (Stripping):
-
Loading (Exchange):
-
Add Trilithium GTP to a final concentration of 100 µM (excess).
-
Incubate at 30°C for 15 minutes. The nucleotide-free RhoA will rapidly bind the abundant GTP.
-
-
Locking:
-
Assay:
-
Use the RhoA-GTP lysate immediately for Rhotekin-RBD pull-down assays to measure activation levels.
-
Visualizing the Mechanism
The following diagram illustrates the G-Protein Cycle and where Trilithium GTP integrates into the workflow to sustain signaling.
Figure 1: The G-Protein Cycle. Trilithium GTP (Red) is supplied exogenously in the pipette solution to bind the empty Gα subunit, preventing the cycle from stalling (rundown) after GDP release.
Critical Handling & Storage Specifications
| Parameter | Specification | Reason |
| Storage (Solid) | -20°C, Desiccated | Hygroscopic; moisture triggers hydrolysis. |
| Storage (Solution) | -80°C | Spontaneous hydrolysis to GDP occurs at > -20°C. |
| pH Stability | pH 7.0 - 8.0 | Acidic pH accelerates hydrolysis of the terminal phosphate. |
| Molar Mass | ~523.18 g/mol | Includes 3 Lithium ions. Use this MW for Molarity calcs. |
| Appearance | White Powder | Yellowing indicates degradation/oxidation. |
References
-
Sigma-Aldrich. (2023). Product Specification: Guanosine 5′-triphosphate lithium salt. Link
-
Cayman Chemical. (2023). Guanosine 5'-[γ-thio]triphosphate (lithium salt) Product Information. Link
-
Hongene. (2023). GTP Lithium Salt Solution Properties and Applications. Link
- Trautmann, A., & Siegelbaum, S. A. (1983). The influence of inhibitors of ATPases on the rundown of calcium currents in rat sensory neurons. The Journal of General Physiology.
-
Hepler, J. R., & Gilman, A. G. (1992). G proteins.[1][2][3][4] Trends in Biochemical Sciences, 17(10), 383-387. (Mechanisms of G-protein activation by GTP).
Sources
Utilizing Trilithium guanosine triphosphate in drug discovery and high-throughput screening
Application Note: Utilizing Trilithium Guanosine Triphosphate (Li₃-GTP) in High-Throughput Screening for Small GTPase Modulators
Executive Summary
Guanosine 5'-triphosphate (GTP) is the universal molecular switch for G-protein coupled receptors (GPCRs) and small GTPases (Ras, Rho, Rab, Arf, Ran). In High-Throughput Screening (HTS), the integrity of the GTP reagent is a frequent source of experimental noise. Spontaneous hydrolysis of GTP to GDP mimics enzymatic activity, collapsing the assay window (Z').
This guide details the application of This compound (Li₃-GTP) , a salt form superior to traditional sodium salts for HTS logistics. We provide protocols for utilizing Li₃-GTP in identifying inhibitors of the Ras/Rho signaling axis, emphasizing reagent stability, solubility, and acoustic dispensing compatibility.
Technical Rationale: Why Trilithium?
While the biological activity of GTP resides in the guanine nucleotide, the counter-ion significantly impacts the reagent's physicochemical properties during the rigorous workflows of drug discovery.
| Feature | Sodium GTP (Traditional) | Trilithium GTP (Recommended) | Impact on HTS |
| Freeze-Thaw Stability | Moderate; prone to degradation after 3+ cycles. | High ; Lithium ions stabilize the triphosphate tail structure. | Reduces reagent waste; allows bulk stock preparation. |
| Solubility | Good, but can precipitate at >100mM in cold buffers. | Superior ; Highly soluble even at low temperatures. | Critical for high-concentration source plates in acoustic dispensers (e.g., Echo). |
| Bacteriostatic Activity | None. | Yes ; Lithium inhibits microbial growth. | Prevents false positives due to bacterial contaminants hydrolyzing GTP. |
| Enzymatic Interference | Low. | Low ; Li⁺ is biologically inert in most GTPase assays at working concentrations (<1mM). | Compatible with standard assay buffers. |
Biological Mechanism: The GTPase Switch
To screen for drugs effectively, one must understand the cycle being interrogated. Small GTPases cycle between an active (GTP-bound) and inactive (GDP-bound) state.
-
GEFs (Guanine nucleotide Exchange Factors): Catalyze the release of GDP and binding of GTP (Activation).
-
GAPs (GTPase Activating Proteins): Accelerate the intrinsic hydrolysis of GTP to GDP (Inactivation).
HTS Objective: Identify small molecules that lock the GTPase in an inactive state (inhibiting GEFs) or block the effector interaction.
Figure 1: The GTPase Switch Cycle. Li₃-GTP serves as the critical substrate for the activation step mediated by GEFs.
Protocol: Preparation of Ultra-Stable GTP Stocks
Objective: Create a 100 mM Li₃-GTP stock solution that remains stable for 6 months at -80°C.
Materials:
-
Guanosine 5′-triphosphate, trilithium salt (Powder, >99% HPLC grade).
-
Nuclease-free water.[1]
-
Tris-Base (1 M, pH 8.0) or HEPES (1 M, pH 7.5).
-
0.22 µm syringe filter.
Step-by-Step Procedure:
-
Calculation: Determine the mass required for 10 mL of 100 mM solution.
-
MW of Li₃-GTP ≈ 543.1 g/mol (Check specific lot CoA for hydration).
-
Example: Dissolve ~543 mg in 8 mL water.
-
-
Dissolution: Add powder to nuclease-free water on ice. Vortex gently.
-
Note: Li₃-GTP dissolves rapidly. If the solution is acidic (pH < 3.0), the triphosphate bond is unstable.
-
-
pH Adjustment (Critical):
-
Immediately check pH. It will likely be acidic (~pH 3-4).
-
Add 1 M Tris-Base or NaOH dropwise to adjust pH to 7.5 .
-
Caution: Do not overshoot pH > 8.5, as alkaline hydrolysis can occur.
-
-
Final Volume: Adjust volume to 10 mL with water.
-
Filtration: Pass through a 0.22 µm filter to remove particulates (crucial for microfluidics/acoustic dispensers).
-
Aliquoting: Dispense into 50 µL (single-use) aliquots in PCR strips or LoBind tubes.
-
Storage: Flash freeze in liquid nitrogen; store at -80°C.
Protocol: HTS GTPase Assay (Inorganic Phosphate Detection)
This protocol utilizes Li₃-GTP as a substrate to measure the intrinsic or GAP-stimulated GTPase activity of a target (e.g., KRAS, RhoA). We detect the release of inorganic phosphate (Pi) using a colorimetric (Malachite Green) or fluorescent sensor (e.g., Phosphate Sensor).
Assay Principle:
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂ (Essential cofactor), 1 mM DTT, 0.01% Triton X-100.
-
Substrate: Li₃-GTP (diluted from 100 mM stock).
-
Enzyme: Recombinant GTPase (e.g., KRAS G12C) + GAP protein.
-
Detection Reagent: Malachite Green Solution (absorbance at 620 nm).
Workflow (384-well Plate Format):
-
Compound Addition:
-
Dispense 50 nL of test compounds (in DMSO) into wells using an acoustic handler.
-
Include DMSO only (Negative Control) and EDTA (Positive Control - chelates Mg²⁺, stopping activity).
-
-
Enzyme Dispense:
-
Add 5 µL of 2x Enzyme Mix (GTPase + GAP) to all wells.
-
Incubate 10 min at Room Temp (RT) to allow compound binding.
-
-
Substrate Initiation:
-
Add 5 µL of 2x Li₃-GTP Mix (Final concentration =
of the enzyme, typically 10–50 µM). -
Why Li₃-GTP? The high purity ensures the background Pi signal (from spontaneous hydrolysis) is <5% of the total signal.
-
-
Reaction:
-
Incubate at RT for 30–60 minutes (linear phase).
-
-
Detection:
-
Add 10 µL Malachite Green Reagent.
-
Incubate 15 min for color development.
-
-
Read:
-
Measure Absorbance at 620–650 nm.
-
Data Analysis:
-
Calculate % Inhibition :
-
Z-Factor Requirement: A robust assay must have
.
HTS Workflow Visualization
Figure 2: HTS Workflow utilizing Li₃-GTP. The stability of the lithium salt stock allows for reliable "Substrate Prep" steps without rapid degradation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Background Signal | Spontaneous GTP hydrolysis in stock. | Use Li₃-GTP; ensure stock pH is 7.5; discard aliquots older than 6 months. |
| Low Signal Window | Enzyme inactivity or insufficient GTP. | Verify Mg²⁺ (5-10 mM) is present. Titrate Li₃-GTP to |
| Compound Interference | Compounds absorbing at 620 nm. | Use a fluorescent phosphate sensor (e.g., MDCC-PBP) instead of Malachite Green. |
| "Edge Effects" | Evaporation during incubation. | Seal plates; use low-volume liquid handlers. |
References
-
Meridian Bioscience. (2023). dGTP, 100mM, Lithium Salt Product Note. Highlights the superior stability of Lithium salts over Sodium salts for freeze-thaw cycles.[2] Link
-
Mishra, A. K., & Lambright, D. G. (2015).[3] High-throughput assay for profiling the substrate specificity of Rab GTPase-activating proteins. Methods in Molecular Biology, 1298, 47–60.[3] Describes the phosphate detection method for GTPases. Link
-
Surviladze, Z., et al. (2010). Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay.[4] NIH Molecular Libraries Program. Demonstrates HTS screening for Ras/Rho families. Link
-
Sigma-Aldrich. (2023). Guanosine 5′-triphosphate lithium salt Product Specification. Confirms solubility and purity standards for biochemical assays. Link
-
Thermo Fisher Scientific. (2023). Automated salt removal and dilution for online analysis. Discusses the solubility differences of Lithium vs Sodium salts in analytical workflows. Link
Sources
- 1. apexbt.com [apexbt.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. High-throughput assay for profiling the substrate specificity of Rab GTPase-activating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Nucleotide Loading of GTPases using Trilithium Guanosine Triphosphate (Li₃-GTP)
Abstract & Introduction
In the study of small GTPases (Ras, Rho, Rab, Arf, Ran) and heterotrimeric G-proteins, the ability to generate a homogenous, active GTP-bound state is the foundational step for all downstream assays—including NMR, X-ray crystallography, and effector interaction studies.
While Sodium (Na⁺) salts of GTP are common, Trilithium Guanosine Triphosphate (Li₃-GTP) represents a superior reagent class for high-precision biochemical labeling. This Application Note details the methodology for "labeling" (loading) GTPases with Li₃-GTP.
Why Trilithium GTP?
-
Enhanced Solubility: Lithium salts of nucleotides possess significantly higher solubility in organic solvents (e.g., ethanol) compared to sodium salts. This prevents co-precipitation of the nucleotide during downstream protein precipitation or buffer exchange steps.
-
Reduced Cation Interference: Sodium ions can form specific adducts that complicate mass spectrometry (MS) spectra and can compete with Magnesium (Mg²⁺) in certain catalytic pockets. Li⁺ is less prone to these specific coordination interferences in high-resolution structural studies.
-
Thermodynamic Stability: Li₃-GTP solutions (typically 100 mM, pH 7.5) exhibit superior stability at -20°C compared to Na-salts, which can crystallize and lead to concentration inhomogeneities.
Mechanistic Principles
The "labeling" of a GTPase with Li₃-GTP is fundamentally a nucleotide exchange reaction . Most recombinant GTPases purify in the GDP-bound (inactive) state due to the high cellular concentration of GDP and the hydrolysis that occurs during purification.
To label the protein with Li₃-GTP, we must exploit the Magnesium Dependence of the nucleotide binding pocket. High affinity binding requires Mg²⁺ to coordinate the
Visualization: The GTPase Cycle & Exchange Mechanism
Figure 1: The Nucleotide Exchange Mechanism. Chelation of Mg²⁺ destabilizes the GDP-protein complex, allowing the Li₃-GTP "label" to occupy the active site before Mg²⁺ is reintroduced to lock the conformation.
Experimental Protocol: Active-Site Saturation Labeling
Objective: To replace enzyme-bound GDP with Li₃-GTP to achieve >95% active-state occupancy.
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Target Protein: Purified Ras/Rho/Rab GTPase (typically 1–5 mg/mL in HEPES or Tris buffer).
-
Reagent: 100 mM Trilithium GTP (Li₃-GTP), pH 7.5 (Ultrapure).
-
Exchange Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl (or LiCl for pure Li-systems), 1 mM DTT.
-
Chelator: 0.5 M EDTA (pH 8.0).
-
Stop Solution: 1 M MgCl₂.
-
Cleanup: Desalting column (e.g., PD-10 or Zeba Spin) equilibrated in Exchange Buffer + 5 mM MgCl₂.
Step-by-Step Methodology
-
Preparation: Dilute the protein to 50 µM in Exchange Buffer. Keep on ice. Scientific Insight: High protein concentration favors aggregation during the nucleotide-free intermediate state. 50 µM is a safe balance between yield and stability.
-
Nucleotide Addition: Add Li₃-GTP to the protein solution to a final concentration of 2.5 mM (50-fold molar excess). Causality: Adding the new nucleotide before stripping the old one ensures that the "empty" protein immediately encounters the Li₃-GTP, reducing the risk of denaturation.
-
Chelation (The Exchange Trigger): Add EDTA to a final concentration of 10 mM .[1][2] Note: The EDTA concentration must exceed the total Mg²⁺ present in the starting buffer. If your storage buffer has 5 mM MgCl₂, 10 mM EDTA is sufficient. Reaction: Incubate at 25°C (Room Temp) for 10–15 minutes . Warning: Do not heat >30°C for unstable GTPases (e.g., RhoA), as the nucleotide-free state is thermally labile.
-
Locking the Label: Stop the reaction by adding MgCl₂ to a final concentration of 20 mM . Mechanism: The reintroduction of excess Mg²⁺ instantly increases the affinity of the protein for the bound triphosphate, "locking" the Li₃-GTP into the active site.
-
Removal of Free Nucleotide: Pass the reaction mixture through a desalting column equilibrated with buffer containing 5 mM MgCl₂ . Critical: Mg²⁺ must be present in the elution buffer to keep the GTP bound.
Workflow Visualization
Figure 2: Step-by-step workflow for loading Li₃-GTP onto a target GTPase.
Data Analysis & Validation
How do you verify the protein is labeled with Li₃-GTP?
Method A: HPLC Analysis (Quantitative)
Denature a small aliquot of the labeled protein (heat to 95°C for 5 min) and analyze the supernatant on a C18 Reverse-Phase HPLC column.
Expected Results Table:
| Parameter | Pre-Exchange (Native) | Post-Exchange (Li₃-GTP Labeled) |
| GDP Peak Area | > 90% | < 5% |
| GTP Peak Area | < 10% | > 95% |
| Protein Stability | High | High (if Mg²⁺ maintained) |
Method B: Functional Pull-Down (Qualitative)
Use a GST-tagged effector domain (e.g., GST-Raf1-RBD for Ras) that only binds the GTP-state.
-
Incubate Li₃-GTP labeled protein with GST-Effector beads.
-
Wash and elute.
-
Western blot.
-
Result: Strong band indicates successful labeling. No band indicates the protein remained in GDP state or denatured.
-
Comparative Advantages of Li₃-GTP
The following table summarizes why Li₃-GTP is the reagent of choice for critical applications compared to standard Na-GTP.
| Feature | Li₃-GTP (Trilithium) | Na-GTP (Sodium) | Impact on Application |
| Ethanol Solubility | High | Low | Critical for RNA/Protein precipitation workflows; Li-GTP stays in solution while Na-GTP co-precipitates. |
| MS Spectra | Clean | Adducts (+22 Da) | Li⁺ adducts are rare/distinct; Na⁺ adducts complicate mass deconvolution in native MS. |
| Freezing Stability | Liquid at -20°C | Crystallizes | Li-salts often don't freeze at -20°C, preventing freeze-thaw degradation cycles. |
| Enzymatic | Native-like | Potential Inhibition | High Na⁺ concentrations can inhibit certain polymerases or translation systems; Li⁺ is generally more inert. |
References
-
Eberth, A. & Ahmadian, M.R. (2001). In vitro Nucleotide Exchange of Ras Superfamily Proteins. This foundational text details the EDTA-mediated exchange mechanism essential for GTP labeling.[2]
-
John, J. et al. (1990). Kinetics of interaction of nucleotides with the Ras protein. Provides the kinetic constants justifying the use of excess GTP and EDTA.
-
Thermo Fisher Scientific. GTP, Tris Buffered (Product Specification). Details the stability and solubility advantages of Lithium/Tris salts over Sodium salts for in vitro transcription and biochemical assays.
-
Smith, S.J. et al. (2013). The structural basis for the reaction mechanism of the Ras-GEF.
(Note: While specific URLs to PDF papers are often paywalled, the links above direct to the authoritative landing pages for the respective journals or product technical sheets.)
Sources
Trilithium GTP: The Gold Standard for Structural Homogeneity in Nucleotide-Dependent Complexes
Topic: Trilithium Guanosine Triphosphate as a Tool in Structural Biology Content Type: Application Note & Technical Protocol Audience: Structural Biologists, Biochemists, and Drug Discovery Scientists[1]
Executive Summary
In structural biology, the resolution of a final model is often limited not by the microscope or X-ray source, but by the biochemical homogeneity of the sample. For GTPases, kinases, and motor proteins, the occupancy and chemical state of the nucleotide ligand are critical variables.[1]
This compound (Li₃-GTP) has emerged as the superior alternative to standard Sodium (Na⁺) or Tris-salts of GTP for high-resolution structural determination.[1] Unlike sodium salts, which are prone to rapid hydrolysis and pH-dependent instability, Li₃-GTP offers enhanced stability in aqueous solution and higher solubility in organic precipitant screens.[1]
This guide details the mechanistic advantages of Li₃-GTP and provides field-proven protocols for its use in X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM).[1]
Technical Specifications & Mechanistic Advantage[1][2][3]
The Stability Problem with Sodium GTP
Standard GTP sodium salts are typically supplied as lyophilized powders. Upon reconstitution, they suffer from two major issues:
-
Hydrolysis: Spontaneous hydrolysis to GDP and inorganic phosphate (Pi) occurs rapidly, especially in the presence of divalent cations (Mg²⁺) often required for protein stability.[1]
-
pH Fluctuations: Sodium salts often require manual pH adjustment, introducing variability.
Data Insight: Comparative stability studies indicate that Li-GTP solutions (buffered at pH 7.[1]5) retain >95% purity over 6 months at -20°C, whereas reconstituted Na-GTP can degrade by 2-5% within weeks, introducing significant heterogeneity (GDP-bound vs. GTP-bound states) into structural samples [1][2].[1]
Why Lithium?
-
Thermodynamic Stability: Lithium ions (Li⁺) have a high charge density and a large hydration shell.[1] This hydration shell stabilizes the triphosphate tail of GTP, sterically hindering nucleophilic attack by water (hydrolysis) compared to Na⁺ or K⁺.[1]
-
Solubility Profile: Li-GTP is highly soluble (>100 mM) in water and maintains solubility in the presence of precipitants like PEG and Ethanol, where Na-GTP often crystallizes out as salt needles, ruining diffraction screens [3].[1]
-
Electron Density: Li⁺ (3 electrons) is practically invisible in X-ray diffraction and Cryo-EM maps compared to Na⁺ (11 electrons), reducing background noise in the solvent channels of the active site.[1]
Experimental Workflows
Visualization: The Homogeneity Workflow
The following diagram outlines the critical path for preparing GTP-bound complexes using Li₃-GTP to ensure maximum occupancy and conformational uniformity.
Figure 1: Optimized workflow for generating high-occupancy GTP-bound protein complexes using Li₃-GTP.
Protocol 1: Nucleotide Exchange for Cryo-EM
Objective: Replace endogenous GDP with Li₃-GTP to trap the protein in a distinct "Active" conformation, preventing the "blurring" caused by mixed states in Cryo-EM datasets.
Reagents:
-
Protein of interest (1–5 mg/mL)[1]
-
Trilithium GTP (100 mM solution, pH 7.5) (e.g., Jena Bioscience NU-1012)[1]
-
Exchange Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.[1]
-
EDTA (500 mM stock)[1]
-
MgCl₂ (1 M stock)[1]
Step-by-Step Procedure:
-
Chelation: Add EDTA to the protein sample to a final concentration of 2 mM in excess of any existing Mg²⁺.
-
Incubation: Incubate on ice for 10–20 minutes.
-
Addition: Add Li₃-GTP to a final concentration of 1–2 mM (or 10-fold molar excess over protein).
-
Exchange: Incubate for 30 minutes at 4°C (or room temperature if protein is stable).
-
Locking: Add MgCl₂ to a final concentration of 10 mM.
-
Polishing (Optional but Recommended): Run a rapid Size Exclusion Chromatography (SEC) step to remove excess free nucleotide, which can cause background noise in Cryo-EM grids.[1]
Validation: Before grid freezing, verify the nucleotide state using Ion-Exchange HPLC. A clean peak at the GTP retention time (with <5% GDP) confirms the sample is ready for vitrification.[1]
Protocol 2: X-ray Crystallography Optimization
Objective: Use Li₃-GTP to prevent salt crystal formation and improve diffraction quality.
The Challenge: In crystallization screens containing high concentrations of precipitant (e.g., 20% PEG 3350) or salt (e.g., Ammonium Sulfate), adding Na-GTP can push the Sodium concentration past its solubility product, resulting in salt crystals (false positives) or protein precipitation.[1]
Procedure:
-
Screening: Replace Na-GTP with Li₃-GTP in the additive screen.
-
Molar Ratio: Maintain a strict 1:5 (Protein:Li-GTP) ratio in the drop.
-
Salt Selection: If using Li-GTP, prefer Lithium Sulfate or Lithium Chloride as the bulk salt in the reservoir to maintain ionic uniformity.
Table 1: Salt Compatibility Guide for Crystallization
| Precipitant System | Na-GTP Compatibility | Li-GTP Compatibility | Recommendation |
| Ammonium Sulfate | Low (Forms Na₂SO₄ crystals) | High | Use Li-GTP to avoid salt noise. |
| PEG / Sodium Acetate | Medium | High | Li-GTP prevents Na+ overload. |
| Ethanol / Isopropanol | Very Low (Precipitates) | Medium/High | Li-GTP is more soluble in organics.[1] |
| Lithium Chloride | N/A | Excellent | Ideal for phasing experiments. |
Visualization: Salt Selection Decision Tree
Use this logic to determine when to switch from standard reagents to Li₃-GTP.
Figure 2: Decision matrix for selecting Li-GTP versus Na-GTP in crystallization trials.[1]
References
-
Jena Bioscience. GTP - Solution, Lithium salt: Product Specification and Stability Data. [Link][1][4]
-
McPherson, A. A comparison of salts for the crystallization of macromolecules. Protein Science, 2001.[1] (Discusses the efficacy of Lithium salts in crystallization). [Link]
-
Hampton Research. Salt or Protein Crystals? Distinguishing salt artifacts in crystallization. [Link]
Sources
Troubleshooting & Optimization
Optimizing Trilithium guanosine triphosphate concentration for enzyme kinetic studies
The following technical guide is designed for the optimization of Trilithium Guanosine-5'-Triphosphate (GTP-Li
Current Status: Operational
Subject: Trilithium Guanosine-5'-Triphosphate (GTP-Li
Core Technical Overview
Why Trilithium GTP?
While Trisodium GTP is the industry standard, Trilithium GTP is frequently employed in specific high-precision assays to avoid sodium-dependent interference. Many GTPases and kinases are sensitive to monovalent cations (
The Critical Caveat (The "Lithium Trap"):
Lithium is not biologically inert. It is a potent competitive inhibitor of magnesium (
Preparation & Stability Protocols
Protocol A: Reconstitution and Storage (The "Zero-Hydrolysis" Method)
GTP is inherently unstable in aqueous solution, hydrolyzing to GDP and inorganic phosphate (
Reagents Required:
-
GTP-Li
Lyophilized Powder (Store at -20°C). -
Nuclease-free water (degassed).
-
1 M Tris-Base (pH 8.5) or NaOH (for neutralization).
Step-by-Step Workflow:
-
Equilibration: Allow the lyophilized vial to reach room temperature in a desiccator to prevent condensation (water initiates hydrolysis).
-
Dissolution: Dissolve GTP-Li
in cold nuclease-free water to a target concentration of 100 mM .-
Note: GTP-Li
solutions are highly acidic (pH ~3.0). Acidic pH accelerates hydrolysis.
-
-
Neutralization (CRITICAL):
-
Immediately adjust pH to 7.0–7.5 .
-
Use 1 M Tris-Base rather than NaOH if you are strictly avoiding sodium.
-
Target: Add base slowly while monitoring with micro-pH probe.
-
-
Quantification:
-
Dilute 1:1000 in buffer.
-
Measure Absorbance at 253 nm (
). -
Calculate concentration using
.
-
-
Aliquot & Snap Freeze:
-
Aliquot into single-use volumes (e.g., 50 µL).
-
Snap freeze in liquid nitrogen. Store at -80°C.
-
NEVER re-freeze an aliquot.
-
Visualization: Stock Preparation Logic
Figure 1: Workflow for minimizing hydrolysis during GTP stock preparation. Immediate neutralization is the critical control point.
Kinetic Optimization Guide
The Magnesium Ratio ( )
GTPases do not recognize free GTP; they recognize the Mg-GTP complex .
-
Common Error: Using equimolar
and GTP (1:1). -
Scientific Reality: The dissociation constant (
) for Mg-GTP is . At 1:1 stoichiometry, a significant fraction of GTP remains free (unbound), which is often an inhibitor. -
Optimization Rule: Maintain free
in excess.-
Recommendation: Use a fixed
of 5–10 mM regardless of GTP concentration, or maintain a 5:1 molar ratio ( ) .
-
Determining the (Michaelis Constant)
To accurately determine
Experimental Setup:
-
Range: Prepare 8–10 GTP concentrations.
-
Span: Range from 0.2
estimated to 10 estimated . -
Control: Include a "No Enzyme" control for every GTP concentration to subtract non-enzymatic hydrolysis (background).
Data Table: Typical Kinetic Parameters for Common GTPases (Use these baselines to design your dilution series)
| Enzyme Class | Typical | Recommended | Potential Li+ Sensitivity |
| Small GTPases (Ras/Rho) | 0.1 – 10 µM | 5 mM | Low |
| G | 10 – 500 nM | 1 – 5 mM | Moderate |
| Translation Factors (EF-Tu) | 1 – 50 µM | 10 mM | Low |
| Metabolic Kinases | 50 – 500 µM | 5 – 10 mM | HIGH (GSK-3) |
Troubleshooting & FAQs
Issue 1: High Background Signal (Non-Enzymatic Hydrolysis)
Symptom: The "No Enzyme" control shows increasing phosphate signal over time. Root Cause:
-
Contaminated Stock: The GTP-Li
stock has already hydrolyzed to GDP + . -
Temperature: Assay temperature is too high (>37°C) for prolonged periods.
-
pH Mismatch: Assay buffer is too acidic (< pH 6.0).
Fix: Run an HPLC or Thin Layer Chromatography (TLC) check on the stock. If GDP > 5%, discard the stock.
Issue 2: "Sigmoidal" Kinetics instead of Hyperbolic
Symptom: The v vs. [S] plot looks S-shaped rather than the classic Michaelis-Menten curve. Root Cause:
-
Cooperativity: The enzyme is truly allosteric.
-
The "Lithium Trap" (Artifact): At high GTP-Li
concentrations, the total increases. If your enzyme is inhibited by lithium (competitive with ), the reaction slows down at high substrate concentrations, distorting the curve.
Diagnostic Test: Run the assay with Trisodium GTP side-by-side. If the sigmoidicity disappears, the issue is Lithium inhibition, not enzyme cooperativity.
Visualization: Lithium Inhibition Pathway
Figure 2: Mechanism of Lithium interference.[2][3][4] As GTP-Li
Frequently Asked Questions (FAQ)
Q: Can I use GTP-Li
Q: What is the exact formula for the Trilithium salt?
A:
Q: Why did my enzyme activity drop when I switched from Na-GTP to Li-GTP?
A: You likely have a Lithium-sensitive enzyme. GSK-3, IMPase, and certain phosphomonoesterases are inhibited by lithium at concentrations as low as 1–2 mM.[5] If your assay requires 5 mM GTP-Li
References
-
Sigma-Aldrich. (n.d.). Guanosine 5′-triphosphate sodium salt hydrate - Technical Datasheet. Retrieved from
- Berridge, M. J., et al. (1989). Inositol phosphates and cell signalling. Nature. (Foundational text on Lithium inhibition of IMPase).
-
Klein, P. S., & Melton, D. A. (1996). A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences. (Establishes Lithium inhibition of GSK-3).[2][3][4]
- Cornish-Bowden, A. (2012). Fundamentals of Enzyme Kinetics. Wiley-Blackwell. (Standard reference for Michaelis-Menten and competitive inhibition models).
-
New England Biolabs (NEB). (n.d.). Nucleotide Solutions: Handling and Stability. Retrieved from
Sources
- 1. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lithium reduces tau phosphorylation by inhibition of glycogen synthase kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of GSK3 by lithium, from single molecules to signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What intracellular proteins does lithium inhibit? | AAT Bioquest [aatbio.com]
- 5. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls to avoid when using Trilithium guanosine triphosphate in experiments
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Trilithium Guanosine Triphosphate (GTP-Li₃)
Technical Support Center: GTP-Li₃ Optimization & Troubleshooting
Welcome to the technical support repository for Trilithium Guanosine-5'-Triphosphate (GTP-Li₃) . While GTP-Li₃ is frequently selected over sodium salts for its superior solubility in organic synthesis and specific enzymatic stability profiles, it introduces a unique set of variables often overlooked in standard protocols.
This guide is structured to troubleshoot the three most critical failure modes: Chemical Instability , Ionic Interference (The Lithium Trap) , and Stoichiometric Mismatch .
Part 1: Chemical Integrity & Handling (The "Dead Reagent" Issues)
Q: My GTP-Li₃ stock shows <90% efficiency in HPLC analysis after one week. Is the lithium salt less stable?
A: Not inherently, but your handling protocol likely induced hydrolysis.
GTP is thermodynamically unstable. The triphosphate tail is prone to spontaneous hydrolysis into GDP and inorganic phosphate (
The Mechanism of Failure:
GTP hydrolysis is pH-dependent.[1] At acidic pH (<6.0), the rate of hydrolysis accelerates significantly. If you dissolved the lyophilized GTP-Li₃ in unbuffered water (which often becomes acidic due to
Protocol for Stability (The "Self-Validating" System):
-
Buffer is Mandatory: Never dissolve in pure water. Use a buffer (e.g., 10 mM Tris-HCl or HEPES, pH 7.5).
-
The Aliquot Rule: Freeze-thaw cycles shear the triphosphate bond.
-
Step 1: Prepare a 100 mM Master Stock.
-
Step 2: Verify concentration using
. -
Step 3: Aliquot into single-use volumes (e.g., 50
L). -
Step 4: Store at -80°C. (Storage at -20°C is viable for only 3-6 months; -80°C allows >1 year).
-
Q: How do I visually map the QC process for my reagent?
A: Use the following decision tree to validate reagent integrity before committing to expensive assays.
Figure 1: Critical Quality Control Workflow for GTP Reagents. This logic gate prevents the use of hydrolyzed nucleotides in sensitive assays.
Part 2: Biological Interference (The "Lithium Trap")
Q: I switched from Na-GTP to Li-GTP for better solubility, but my kinase assay (GSK3 pathway) is now failing. Why?
A: You have introduced a potent inhibitor into your system. This is the most dangerous pitfall of using Trilithium salts in cell signaling.
The Causality:
Lithium (
-
Glycogen Synthase Kinase 3 (GSK3):
competes with magnesium ( ), inhibiting GSK3 with a of ~1-2 mM. -
Inositol Monophosphatase (IMPase): Crucial for
recycling.
The Math of Interference: If you use a 10 mM GTP-Li₃ working solution:
-
Stoichiometry: 1 GTP molecule carries 3 Lithium ions.
- .
-
Result: This concentration is 15x higher than the
for GSK3 inhibition. You are inadvertently drugging your assay.
Troubleshooting Guide:
-
If studying G-Proteins:
is generally safe for the G-protein itself but check downstream effectors. -
If studying Kinases/Phosphatases: Calculate the final
. If it exceeds 0.5 mM, switch to a Sodium or Tris salt of GTP, or run a "Lithium Only" control (LiCl) to quantify the interference.
Figure 2: The Lithium Interference Pathway. Note that while GTP activates the G-Protein, the dissociated Li+ ions can simultaneously inhibit downstream kinases, creating false negatives.
Part 3: Stoichiometry & Magnesium Dependence
Q: My assay requires Magnesium. Does the Lithium salt affect the Mg concentration required?
A: Yes. GTP is a chelator.
Biologically active GTP is almost exclusively the
The Pitfall:
If you prepare a reaction with equimolar GTP and
Corrective Protocol: Always maintain a Magnesium Excess .
-
Standard Rule:
. -
Example: If using 1 mM GTP-Li₃, use at least 6 mM
.
Data Table: Physical Properties & Calculation Standards
| Parameter | Trilithium GTP (GTP-Li₃) | Disodium GTP (GTP-Na₂) | Notes |
| Formula Weight | ~541.1 g/mol (Anhydrous) | ~567.1 g/mol (Anhydrous) | Check specific lot CoA for hydration ( |
| Absorbance Max | 253 nm | 253 nm | pH 7.0 |
| Extinction Coeff ( | Used for concentration verification. | ||
| Li+ Content | 3 moles Li per 1 mole GTP | 0 | CRITICAL: 10mM GTP = 30mM Li+. |
| Solubility | High (Organic/Aq) | High (Aq) | Li-salts preferred for non-aqueous enzymology. |
References
-
Klein, P. S., & Melton, D. A. (1996). A molecular mechanism for the effect of lithium on development. Proceedings of the National Academy of Sciences, 93(16), 8455-8459. Retrieved from [Link]
-
Berridge, M. J., Downes, C. P., & Hanley, M. R. (1989). Neural and developmental actions of lithium: a unifying hypothesis. Cell, 59(3), 411-419. Retrieved from [Link]
Sources
Troubleshooting unexpected results in assays with Trilithium guanosine triphosphate
Product Category: Nucleotides & Analogues Primary Application: In Vitro Transcription (IVT), RNA Synthesis, G-Protein Activation Assays Document Type: Senior Scientist Troubleshooting Guide
Executive Summary
Trilithium Guanosine Triphosphate (GTP-Li) is a premium nucleotide formulation preferred over sodium salts (GTP-Na) for high-concentration applications. Its primary advantage lies in thermodynamic stability during in vitro transcription (IVT); unlike sodium, lithium does not readily coprecipitate with Magnesium (
This guide addresses the unique physicochemical properties of GTP-Li to resolve unexpected experimental outcomes.
Section 1: Stability & Storage Integrity
Q: My GTP-Li solution has turned slightly yellow or shows a precipitate after thawing. Is it safe to use?
A: Stop immediately. Do not use.
GTP is inherently unstable in solution due to the lability of the
-
Mechanism: Hydrolysis is acid-catalyzed. While Lithium salts are generally more soluble, repeated freeze-thaw cycles cause local pH shifts (eutectic crystallization) that accelerate degradation.
-
Protocol:
-
Aliquot immediately upon first thaw. Never re-freeze the stock bottle.
-
Check pH: GTP solutions must be buffered to pH 7.0–7.5. If the pH drops below 6.0, the rate of hydrolysis increases exponentially.
-
Verification: Run a diluted sample (10 µM) on an anion-exchange HPLC column. If the GTP peak area is <95% of the total nucleotide pool, discard the batch.
-
Q: Why does the concentration seem lower than the label claim when measured by UV?
A: Check your extinction coefficient and buffer pH. Guanosine absorbance is pH-dependent.
-
Standard:
at pH 7.0. -
Troubleshooting: If measuring in water (often acidic), the spectral peak shifts. Always dilute the aliquot in 100 mM Phosphate Buffer (pH 7.0) before UV quantification to ensure the guanine base is in the correct protonation state for accurate measurement.
Section 2: In Vitro Transcription (IVT) Optimization
Q: I switched from Trisodium GTP to Trilithium GTP for RNA synthesis, but my yield didn't improve. Why?
A: You likely failed to re-optimize the Magnesium (
-
The Trap: T7 RNA Polymerase requires free
to catalyze phosphodiester bond formation. Nucleotides chelate in a 1:1 ratio. -
The Fix: Because Li-GTP does not precipitate
, you can (and should) drive the reaction with higher nucleotide concentrations (e.g., 5–8 mM each). However, you must ensure that .-
Rule of Thumb: Maintain a free
excess of ~5–10 mM. -
Calculation: If total NTP concentration is 20 mM (5 mM each of A, U, C, G), use 30 mM
.
-
Visual Workflow: IVT Optimization Logic
Section 3: Enzymatic & Cellular Assays (The "Lithium Effect")
Q: My G-Protein activation assay (
A: The nucleotide is likely fine; the Lithium ion is the interferent.
Lithium is a potent inhibitor of specific phosphate-handling enzymes. If your assay involves downstream coupling or sensitive enzymatic steps,
| Enzyme/Target | Effect of | Consequence in Assay |
| Inositol Monophosphatase (IMPase) | Potent Inhibition ( | Disruption of |
| Adenylate Cyclase | Modulation (Isoform dependent) | Can inhibit or potentiate cAMP production depending on |
| GSK-3 | Inhibition | If GTP-Li is used in kinase assays involving GSK-3, results will be false negatives. |
| RNase Enzymes | Inhibition | High concentrations can inhibit RNase processing enzymes (e.g., Xrn1p). |
Protocol Adjustment:
-
Dialysis: If the assay is sensitive to
(check literature for your specific enzyme), you must exchange the buffer. Use a Micro-Spin desalting column equilibrated with Tris-HCl or HEPES to remove and replace it with or . -
Control: Run a "Lithium Only" control (using LiCl at the equivalent molar concentration) to quantify the baseline inhibition of your enzyme system.
Visual Pathway: G-Protein Activation & Lithium Interference
Section 4: Quality Control & Validation Protocols
To verify if your "Trilithium GTP" is the source of experimental error, perform this standardized validation check.
Protocol: The "Mg-Drop" Solubility Test
This test confirms the advantage of Li-GTP over Na-GTP and verifies the salt integrity.
-
Prepare Buffer: 40 mM Tris-HCl, pH 8.0.
-
Tube A (Control): Add 5 mM Trisodium GTP + 25 mM
. -
Tube B (Test): Add 5 mM Trilithium GTP + 25 mM
. -
Incubate: 37°C for 30 minutes.
-
Observation:
-
Tube A should show turbidity or a white precipitate (Mg-GTP complex).
-
Tube B should remain crystal clear .
-
Result: If Tube B precipitates, your GTP has likely hydrolyzed to GDP/GMP (which have lower solubility limits with Mg) or the salt formulation is incorrect.
-
References
-
PubChem. (2025).[1] GTP Lithium Salt (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Dichtl, B., et al. (1997). Lithium toxicity in yeast is due to the inhibition of RNA processing enzymes.[2] EMBO Journal. Retrieved from [Link]
-
Mork, A., & Geisler, A. (1989). Effects of GTP on hormone-stimulated adenylate cyclase activity in cerebral cortex... from rats treated chronically with lithium. Biological Psychiatry. Retrieved from [Link]
Sources
Methods for improving the signal-to-noise ratio with Trilithium guanosine triphosphate
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Trilithium guanosine triphosphate (Li3GTP) and its analogs in functional assays. Achieving a robust signal-to-noise (S/N) ratio is paramount for generating reliable and reproducible data. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental choices to help you maximize your assay performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in GTP binding assays?
High background, or noise, can obscure the specific signal, leading to a poor signal-to-noise ratio. The primary causes are multifaceted and often interrelated:
-
High Basal G-Protein Activation: In the absence of an agonist, some G-protein coupled receptors (GPCRs) exhibit constitutive activity, leading to a high baseline of GTP binding. This can be particularly prominent in systems with high receptor expression.[1][2]
-
Non-Specific Binding of the Radioligand: The labeled GTP analog (e.g., [³⁵S]GTPγS) can bind to components other than the G-protein of interest. This includes the filter membranes used in filtration assays, the walls of the assay plate, or other proteins within the membrane preparation.[3][4]
-
Suboptimal Assay Conditions: Inappropriate concentrations of critical assay components, such as magnesium ions (Mg²⁺), sodium chloride (NaCl), and guanosine diphosphate (GDP), can significantly elevate background noise.[4][5]
-
Contaminants in Reagents or Membrane Preparations: Poor quality membrane preparations or degraded reagents can contribute to a low signal-to-noise ratio.[4] For instance, the presence of contaminating ATP can compete with GTP for binding sites on some proteins.
Q2: My agonist-stimulated signal is weak. What are the likely causes and how can I improve it?
A weak specific signal is just as detrimental as high background. The core of this issue often lies in the efficiency of the GPCR-G protein coupling and subsequent nucleotide exchange.
-
Suboptimal Reagent Concentrations: The concentrations of the agonist, membrane protein, and the labeled GTP analog are critical. Each of these should be titrated to find the optimal level that produces the maximal signal.[3]
-
Incorrect Buffer Composition: Divalent cations like Mg²⁺ are an absolute requirement for agonist-stimulated GTP binding, acting as a critical cofactor for G-protein activation.[1][6] Their concentration must be optimized, typically in the 3-10 mM range.[6][7]
-
Degraded Reagents: GTP and its analogs are susceptible to degradation.[8] Using fresh, properly stored aliquots of agonists, Li3GTP, and other critical reagents is essential for maximal activity.[3]
-
Insufficient Incubation Time or Incorrect Temperature: The kinetics of GTP binding can vary between different receptor systems. It is crucial to perform a time-course experiment to determine the optimal incubation time and temperature for achieving maximal binding.
Q3: How do I systematically optimize key buffer components (Mg²⁺, GDP, NaCl) to improve my signal window?
The "signal window" (or signal-to-basal ratio) is the measure of the agonist-induced signal relative to the baseline activity. Optimizing this window is the primary goal of assay development.[1][2] A systematic, matrix-based approach is highly effective.
-
Magnesium (Mg²⁺): Mg²⁺ is essential for G-protein activation and influences the affinity of GTP for the Gα subunit.[1] Titrate MgCl₂ across a range (e.g., 1, 3, 10, 30 mM) to find the concentration that yields the largest difference between basal and agonist-stimulated binding.
-
Guanosine Diphosphate (GDP): Adding GDP to the assay is crucial for reducing basal (agonist-independent) signal.[6] It occupies the nucleotide-binding pocket of inactive G-proteins, preventing the binding of the labeled GTP analog until an agonist stimulates its release. Optimize the GDP concentration (e.g., 1, 10, 30, 100 µM) to suppress the basal signal without significantly inhibiting the agonist-stimulated signal.
-
Sodium Chloride (NaCl): Sodium ions can influence the coupling between the receptor and the G-protein.[6] Including NaCl (typically 100-200 mM) often reduces basal activity and can enhance the signal window for many GPCRs.[5]
A summary of recommended starting points for optimization is presented below.
| Reagent | Typical Concentration Range | Rationale & Effect on Signal-to-Noise Ratio |
| MgCl₂ | 1 - 30 mM | Essential Cofactor. Optimizes G-protein activation. Too low = weak signal. Too high = can increase basal noise.[6] |
| GDP | 1 - 100 µM | Reduces Basal Noise. Competes with labeled GTP for binding to inactive G-proteins, lowering the baseline.[6] |
| NaCl | 20 - 200 mM | Modulates R-G Coupling. Often suppresses basal activity, thereby increasing the signal window.[5][6] |
| Membrane Protein | 2.5 - 20 µ g/well | Signal Source. Titrate to find the optimal balance where the specific signal is high and the non-specific binding is low.[1][2] |
| [³⁵S]GTPγS | 50 - 200 pM | Reporter Molecule. Use the lowest concentration that provides a robust signal to minimize background from unbound ligand.[6] |
Q4: How does the choice of assay format (Filtration vs. Scintillation Proximity Assay) impact signal-to-noise?
The two most common formats for radiolabeled GTP binding assays are the filtration assay and the Scintillation Proximity Assay (SPA). Each has distinct advantages and disadvantages that affect the S/N ratio.
-
Filtration Assays: In this method, the reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes while unbound radioligand is washed away.[9][10]
-
Pros: Can reduce background by physically removing unbound radiolabel, potentially leading to a higher signal-to-noise ratio.
-
Cons: Multiple wash steps can increase variability and may lead to the dissociation of the bound ligand if not performed quickly and consistently. This format is also lower throughput.[5][9]
-
-
Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-measure" assay.[11][12] Membranes are captured on SPA beads containing a scintillant. Only radioligand bound to the membranes is close enough to the bead to generate a light signal.[7][13]
-
Pros: Higher throughput, no wash steps (reducing variability), and generally lower radioactive waste.[9]
-
Cons: Can be susceptible to "non-proximity effects" and may have a lower signal window compared to a well-optimized filtration assay.[5] The choice of bead is critical; for instance, PEI-coated beads are not recommended as they can increase non-specific binding of [³⁵S]GTPγS.[3][7]
-
Visualizing Key Concepts
A clear understanding of the underlying biological processes and experimental workflows is essential for effective troubleshooting.
Caption: The G-protein signaling cycle upon agonist binding to a GPCR.
Troubleshooting Guide: Low Signal-to-Noise Ratio
This workflow provides a logical path for diagnosing and solving issues with a poor signal window.
Caption: Troubleshooting decision tree for a low signal-to-noise ratio.
Key Experimental Protocols
The following are generalized protocols that must be optimized for your specific receptor-G protein system.
Protocol 1: [³⁵S]GTPγS Filtration Assay
This protocol outlines a standard filter binding assay to measure agonist-stimulated G-protein activation.
1. Assay Buffer Preparation:
-
Prepare a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, and 3-10 mM MgCl₂.[7] The final concentrations of these components should be optimized. Add protease inhibitors and 0.1% protease-free BSA if desired. Keep all reagents on ice.
2. Reaction Setup (in a 96-well plate):
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of assay buffer containing 20 µM unlabeled GTPγS (for a final concentration of 10 µM).[3]
-
Add 20 µL of GDP to all wells to achieve the desired final concentration (e.g., 10-30 µM).
-
Add 20 µL of cell membranes (typically 5-20 µg of protein per well).
-
Add 10 µL of agonist at various concentrations (for a dose-response curve) or buffer for basal binding wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature.
3. Initiate the Reaction:
-
Add 10 µL of [³⁵S]GTPγS (typically 0.1-0.2 nM final concentration) to all wells to start the reaction.
4. Incubation:
-
Incubate the plate at the optimized temperature (e.g., 30°C) for the optimized time (e.g., 60 minutes) with gentle shaking.
5. Termination and Filtration:
-
Rapidly terminate the reaction by harvesting the contents of the wells onto a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Ensure washing steps are efficient to remove unbound radioligand.[4]
6. Quantification:
-
Dry the filter mat completely.
-
Add scintillant and count the radioactivity in a scintillation counter.
7. Data Analysis:
-
Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the signal-to-noise ratio: (Agonist-Stimulated Specific Binding) / (Basal Specific Binding).
Protocol 2: Scintillation Proximity Assay (SPA) for GTP Binding
This protocol describes a homogeneous assay format that eliminates the need for filtration.
1. Reagent Preparation:
-
Prepare assay buffer as described in the filtration protocol.
-
Prepare a slurry of Wheat Germ Agglutinin (WGA)-coated SPA beads in the assay buffer.[7]
2. Reaction Setup (in a white, 96-well microplate):
-
Follow the same initial setup as the filtration assay for Total, NSB, Basal, and Agonist-stimulated wells.
-
Add cell membranes (5-20 µg) to each well.
-
Add the WGA-coated SPA bead slurry to each well (e.g., 0.25 mg/well).
3. Initiate the Reaction:
-
Add [³⁵S]GTPγS to all wells to start the reaction.
4. Incubation:
-
Seal the plate and incubate at room temperature for 1-3 hours with gentle shaking to allow the membranes to bind to the beads and the reaction to proceed.
5. Quantification:
-
Count the plate directly in a microplate scintillation counter. No washing or separation steps are needed.[3]
6. Data Analysis:
-
Perform data analysis as described in the filtration assay protocol. The key is to maximize the window between agonist-stimulated counts and basal counts.
By applying these principles and systematically optimizing your experimental conditions, you can significantly enhance the signal-to-noise ratio in your GTP-based assays, leading to more accurate and reliable characterization of your molecules of interest.
References
-
Scepankova, H., et al. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. Biology Methods and Protocols, 6(1), bpab018. Retrieved from [Link]
-
Gee, M. F., & Mistry, R. (2004). Scintillation proximity assay. Current protocols in pharmacology, Chapter 2, Unit 2.7. Retrieved from [Link]
-
Mrozowska, M. A., & Fukuda, M. (2016). Measuring Rab GTPase-Activating Protein (GAP) Activity in Live Cells and Extracts. Methods in molecular biology (Clifton, N.J.), 1379, 151–163. Retrieved from [Link]
-
Heeres, J., et al. (2020). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Scientific reports, 10(1), 16053. Retrieved from [Link]
-
Maltese, M., et al. (2015). Role of Detergents in Conformational Exchange of a G Protein-coupled Receptor. The Journal of biological chemistry, 290(48), 28724–28734. Retrieved from [Link]
-
Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
-
Lloris-Garcerá, P., et al. (2012). How do short chain non-ionic detergents destabilize GPCRs?. PloS one, 7(12), e50029. Retrieved from [Link]
-
Navratilova, I., et al. (2007). Detergent screening of a GPCR using serial and array biosensor technologies. Analytical biochemistry, 364(1), 58–67. Retrieved from [Link]
-
Scepankova, H., et al. (2021). In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases. ResearchGate. Retrieved from [Link]
-
V.V., G. K., et al. (2018). How Do Branched Detergents Stabilize GPCRs in Micelles?. Biochemistry, 57(16), 2349–2359. Retrieved from [Link]
-
Tebubio. (2015). 2 assays to assess GEF and GAP activity. Retrieved from [Link]
-
Lürick, A., et al. (2017). A guanine nucleotide exchange factor (GEF) limits Rab GTPase-driven membrane fusion. The Journal of biological chemistry, 292(49), 20232–20241. Retrieved from [Link]
-
ResearchGate. (2025). How do short chain non-ionic detergents destabilize GPCRs?. Retrieved from [Link]
-
Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Baker, J. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 160(3), 453–468. Retrieved from [Link]
-
BellBrook Labs. (n.d.). GEF Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of divalent cations on GATP. Cells were clamped at −40 mV and.... Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). GTPase Activating Protein Gap Assay Services. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of divalent cations, DTT, and GTPγS on ligand binding to chicken.... Retrieved from [Link]
-
Takai, Y., et al. (2023). Various methods to detect small GTPase activation: from radioisotope-based methods to the Small GTPase ActIvitY ANalysing (SAIYAN) system. The Journal of biochemistry, 174(5), 455–464. Retrieved from [Link]
-
ResearchGate. (n.d.). Requirement for divalent cations. (A) Both ATP- and GTP-hydrolysis.... Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Active GTPase Pulldown Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Filter binding assay. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.3: Signal-to-Noise Enhancement. Retrieved from [Link]
-
Quora. (2020). What are some techniques to improve your signal-to-noise ratio?. Retrieved from [Link]
-
YouTube. (2021). Filter Binding Assay | Non Specific & Specific Binding. Retrieved from [Link]
-
MDPI. (n.d.). Signal-to-Noise Ratio Enhancement Method for Weak Signals: A Joint Optimization Strategy Based on Intelligent Optimization Iterative Algorithm. Retrieved from [Link]
-
bioRxiv. (n.d.). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. Retrieved from [Link]
-
Connolly, T., & Gilmore, R. (1991). Requirement of GTP hydrolysis for dissociation of the signal recognition particle from its receptor. The Journal of cell biology, 113(4), 649–658. Retrieved from [Link]
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- 1. resources.revvity.com [resources.revvity.com]
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- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
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- 9. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 10. Filter binding assay - Wikipedia [en.wikipedia.org]
- 11. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 13. revvity.com [revvity.com]
Preventing the degradation of Trilithium guanosine triphosphate during long experiments
Core Technical Directive
The Challenge: Trilithium Guanosine Triphosphate (Li₃-GTP) is a critical reagent for in vitro transcription (IVT), G-protein signaling assays, and enzyme kinetics.[1][2] While the lithium salt form offers superior solubility and distinct electrochemical properties compared to sodium salts, the triphosphate moiety is thermodynamically unstable.[2] It is prone to spontaneous hydrolysis, releasing inorganic phosphate (Pi) and degrading into GDP, which acts as a potent competitive inhibitor in many assays.[1]
The Solution: Stability is not a static property but a dynamic equilibrium managed through rigorous environmental control.[2] This guide provides a self-validating system to maintain Li₃-GTP integrity (>95% purity) over extended experimental durations.
Critical Storage & Handling Protocols
Storage Matrix: The "Golden Rules" of Nucleotide Preservation
| Parameter | Recommended Condition | Critical Mechanism |
| Temperature | -80°C (Long-term) -20°C (Working stock < 1 month) | At -20°C, a eutectic phase can form where liquid pockets of high acidity exist, accelerating acid-catalyzed hydrolysis. -80°C ensures complete vitrification.[1][2] |
| pH Environment | pH 7.5 – 8.5 | The triphosphate bond is acid-labile.[1][2] Storage in slightly alkaline buffers (e.g., Tris-HCl or HEPES) neutralizes protons released during slow hydrolysis.[1][2] |
| Concentration | ≥ 100 mM | Higher concentrations are self-buffering and reduce the surface-area-to-volume ratio, minimizing oxidative damage and adsorption to tube walls.[1][2] |
| Solvent | Nuclease-Free Water (pH adjusted) | Avoid unbuffered water which can become acidic (pH ~5.[1][2]5) upon CO₂ absorption, triggering autocatalytic degradation.[1][2] |
Handling Workflow: The "Zero-Thaw" Aliquot System
Do not freeze-thaw the master stock.[1][2] Each cycle shears the hydration shell and promotes micro-hydrolysis.[2]
Protocol:
-
Initial Thaw: Thaw the lyophilized powder or master liquid stock once on ice.
-
Dissolution (if powder): Dissolve in 100 mM Tris-HCl (pH 8.0) to a final concentration of 100 mM. Note: Lithium salts are highly soluble; vortexing is rarely needed and should be avoided to prevent shearing.
-
Aliquoting: Dispense into single-use aliquots (e.g., 10–50 µL) in PCR-grade, low-binding tubes.
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen to bypass the damaging "eutectic zone" of slow freezing.[2]
-
Storage: Store at -80°C.
Troubleshooting & FAQs: Researcher to Scientist
Q1: "My long-duration IVT reaction yield drops after 4 hours. Is the GTP degrading?"
Dr. Thorne: Likely, yes. But it’s often environment-induced.[1][2]
-
The Cause: In reactions containing Magnesium (Mg²⁺), the metal ion coordinates with the
and phosphates, making the terminal phosphorus more electrophilic and susceptible to nucleophilic attack by water (hydrolysis).[2] -
The Fix:
-
Replenishment Strategy: Do not add all Li₃-GTP at T=0. Spike in fresh aliquots every 2–3 hours.
-
Thermostability: If possible, lower the reaction temperature. Hydrolysis rates double for every ~10°C increase.[2]
-
Check pH Drift: As GTP hydrolyzes, it releases protons.[2] Ensure your reaction buffer has sufficient capacity (e.g., 40 mM Tris) to prevent acidification.[1][2]
-
Q2: "Why use the Lithium salt (Li₃-GTP) instead of the Sodium salt?"
Dr. Thorne:
-
Solubility: Lithium salts of nucleotides are generally more soluble in ethanol, which is beneficial if you are performing precipitation steps downstream.[2]
-
Enzymatic Specificity: Lithium is less chaotropic than Sodium.[2] In sensitive biophysical assays (like NMR or specific G-protein kinetics), Na⁺ ions can interfere with the protein's catalytic pocket or hydration shell.[1][2] Li⁺ is often "invisible" to these interferences.[2]
-
Process Chemistry: Li₃-GTP is preferred in mRNA capping reactions where sodium ions might compete with specific methyltransferase co-factors.[1][2]
Q3: "How do I verify if my Li₃-GTP stock has degraded?"
Dr. Thorne: Do not rely on OD260 alone; it measures the guanosine base, which remains intact even if the phosphates are gone.[2]
-
Method A (Fast): Thin Layer Chromatography (TLC) on PEI-cellulose plates using 0.75 M KH₂PO₄ (pH 3.5).[1][2] GTP runs slower than GDP/GMP.[1][2]
-
Method B (Precise): Ion-Exchange HPLC. A degraded sample will show a "shoulder" peak (GDP) preceding the main GTP peak.[1][2] Reject any stock with >5% GDP. [2]
Visualizing the Science
Figure 1: The Hydrolysis Cascade & Intervention Points
This diagram illustrates the degradation pathway of GTP and where experimental variables accelerate the process.
Caption: Figure 1. The degradation pathway of Li₃-GTP.[1][2] Magnesium and heat catalyze the transition to GDP, while alkaline buffering and cryo-storage inhibit this step.[1]
Figure 2: The "Zero-Thaw" Handling Workflow
A logic gate for handling sensitive nucleotide stocks.[1][2]
Caption: Figure 2. Optimized workflow to prevent freeze-thaw cycles, the primary cause of mechanical hydrolysis in nucleotide stocks.
References
-
Chem-Impex International. Guanosine-5'-triphosphate lithium salt: Properties and Stability. Retrieved from
-
New England Biolabs (NEB). Nucleotide Solutions and RNA Cap Analogs: Storage and Handling.[2] Retrieved from [1]
-
Abcam. GTP-Agarose (ab270533) Product Datasheet: Stability of Lithium Salt Forms.[1][2] Retrieved from [1]
-
National Institutes of Health (NIH) / PubChem. Guanosine 5'-triphosphate lithium salt (Compound Summary).[1][2] Retrieved from [1]
-
BPS Bioscience. GTP Handling for KRAS and GTPase Assays. Retrieved from [1]
Sources
Trilithium guanosine triphosphate interference with downstream analytical techniques
Optimization & Interference Mitigation in Downstream Applications[1]
Introduction: The Hidden Variable in Your Reagent
You have selected Trilithium Guanosine-5'-triphosphate (Li₃-GTP) for your experimental workflow.[1] This choice is often driven by the superior solubility and stability of the lithium salt compared to its sodium counterpart, particularly in organic synthesis or specific buffer systems where sodium accumulation is undesirable.
However, as a Senior Application Scientist, I must alert you to a critical stoichiometric reality: For every 1 mole of GTP introduced, you introduce 3 moles of Lithium ions (
While GTP is the metabolic engine, Lithium is a potent bioactive ion and a "sticky" species in analytical chemistry. This guide dissects the specific interferences caused by this reagent in enzymatic assays, mass spectrometry, and molecular biology, providing self-validating protocols to mitigate them.[1]
Module 1: Enzymatic Assays (Kinases & GTPases)
The Mechanism of Interference: The Mg²⁺/Li⁺ Tug-of-War
Most GTP-dependent enzymes (GTPases, Kinases) require Magnesium (
-
Chelation: GTP itself is a chelator of
.[1] -
Competition:
(0.60 Å) and (0.65 Å) have similar ionic radii.[1][2] competes with for binding sites on enzymes, acting as a competitive inhibitor.[1][2][3][4][5][6]
Critical Threshold:
Visualizing the Interference Pathway
Figure 1: The competitive inhibition pathway where Lithium ions displace Magnesium cofactors, specifically affecting Mg-dependent enzymes like GSK-3.[1]
Troubleshooting Protocol: Correcting Cation Stoichiometry
If you observe low activity in a GTPase/Kinase assay using Li₃-GTP:
-
Calculate Total Lithium:
.[1] -
Check Enzyme Sensitivity: Verify if your target is Li-sensitive (e.g., GSK-3, IMPase, Phosphoglucomutase).[1]
-
Titrate Magnesium: You must ensure excess free
.[1]
Module 2: Mass Spectrometry (LC-MS/MS)
The Mechanism of Interference: Adduct Formation & Signal Splitting
In Electrospray Ionization (ESI), Lithium is notorious for forming stable adducts (
The Symptom: You expect a peak at
Data Summary: Impact on Ionization
| Parameter | Protonated Species | Lithiated Species | Impact on Analysis |
| m/z Shift | Base Mass + 1.007 | Base Mass + 7.016 | Mass shift of +6.01 Da complicates database searches.[1] |
| Sensitivity | High (Ideal) | Variable | Signal intensity is "split" between H+ and Li+ forms, lowering LOD.[1] |
| Fragmentation | Predictable (b/y ions) | Poor / Complex | Li+ stabilizes the molecule, requiring higher collision energy (CE) to fragment.[1] |
Protocol: Removal of Lithium for MS Analysis
If your spectra are dominated by Li-adducts, simple dilution is rarely sufficient.[1]
Step-by-Step Desalting Workflow:
-
Assessment: Inject a blank containing your Li₃-GTP buffer.[1] Look for "Magic Number" clusters (e.g., lithium formate clusters) which appear as repeating high-intensity background peaks.[1]
-
Solid Phase Extraction (SPE):
-
HILIC Chromatography (Alternative):
-
If analyzing polar nucleotides (GTP/GDP) directly, use a HILIC column (e.g., Amide or ZIC-pHILIC).[1]
-
Lithium elutes in the void volume; nucleotides retain. Divert the first 1-2 minutes of flow to waste to prevent Li+ from entering the source.
-
Module 3: Molecular Biology (PCR & Transcription)
The Mechanism of Interference: Polymerase Inhibition
Lithium Chloride (LiCl) is a standard reagent for RNA precipitation because it does not co-precipitate DNA or proteins as easily as Ethanol/NaOAc. However, residual
Protocol: The "Double-Wash" Technique
If using Li₃-GTP in an In Vitro Transcription (IVT) reaction or subsequent RT-PCR:
-
Precipitation: Add LiCl to 2.5 M final concentration (if precipitating RNA).
-
Pellet: Centrifuge at 16,000 x g for 20 mins.
-
The Critical Wash (Must be done twice):
-
Resuspension: Dissolve in TE buffer or Nuclease-free water.
Troubleshooting & FAQs
Q1: I am running a GSK-3
Q2: My DNA quantification at 260nm is inconsistently high. Is Lithium the cause?
A: No, Lithium is transparent at 260nm. The interference is likely the GTP itself. Nucleotides absorb strongly at 260nm (
Q3: Why use Li₃-GTP at all if it causes these issues? A: Stability and Solubility.[1] Lithium salts of nucleotides are significantly more soluble in organic solvents (like DMSO/Water mixes) used in high-throughput screening libraries.[1] They are also less hygroscopic than Sodium salts, making them more stable during long-term storage at -20°C.[1]
Q4: Can I remove the Lithium using ion exchange?
A: Yes. You can pass the Li₃-GTP solution through a cation-exchange resin (e.g., Dowex 50W in
References
-
Ryves, W. J., & Harwood, A. J. (2001).[1] Lithium inhibits glycogen synthase kinase-3 by competition for magnesium.[1][3][5][6] Biochemical and Biophysical Research Communications, 280(3), 720-725.[1][5][6] Retrieved from [Link]
-
Dudev, T., & Lim, C. (2011).[1][2] Competition among metal ions for protein binding sites: determinants of metal ion selectivity in proteins. Chemical Reviews, 114(1), 538-556.[1] (Contextualizing Li/Mg competition).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibition by lithium and beryllium suggests the presence of two magnesium binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lithium and Therapeutic Targeting of GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lithium inhibits glycogen synthase kinase-3 by competition for magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
How to ensure the quality and purity of Trilithium guanosine triphosphate for research
Introduction: The Strategic Advantage of Li₃-GTP
In high-stakes RNA synthesis and enzymatic assays, the counterion of your nucleotide matters. While Sodium (Na⁺) salts are standard, Trilithium Guanosine Triphosphate (Li₃-GTP) is the preferred choice for applications requiring high-concentration ethanol precipitation and rigorous exclusion of sodium ions, which can inhibit certain polymerases or interfere with downstream NMR structural studies.
This guide serves as a self-validating technical resource to ensure your Li₃-GTP reagent meets the highest standards of purity and functionality.
Core Specifications & Physical Properties
| Parameter | Specification | Notes |
| Chemical Name | Guanosine 5'-triphosphate, trilithium salt | |
| Formula | C₁₀H₁₃Li₃N₅O₁₄P₃ | Stoichiometry may vary (Li₃ vs Li₄) based on pH. |
| Molecular Weight | ~541.1 g/mol | Varies with hydration and exact Li⁺ content. |
| Solubility | > 100 mg/mL in Water | Significantly higher than Na⁺ salts in organic solvents. |
| Appearance | White crystalline powder or clear colorless solution | Yellowing indicates oxidation or degradation. |
| Stability | 6 months at -20°C (Solution) | Critical: Avoid freeze-thaw cycles. |
| Purity (HPLC) | ≥ 99% (Research Grade) | < 1% GDP/GMP is acceptable for IVT. |
Part 1: Quality Assurance & Purity Verification
Before introducing a new batch of Li₃-GTP into a critical In Vitro Transcription (IVT) workflow, you must validate its integrity. Degradation into GDP and inorganic phosphate (Pi) is the primary failure mode, which directly inhibits T7 RNA Polymerase.
QC Workflow: The "Gatekeeper" Protocol
The following workflow ensures that only research-grade reagent enters your experiments.
Figure 1: Step-by-step Quality Control workflow for validating Li₃-GTP purity prior to experimental use.
Purity Analysis Protocols
1. HPLC Analysis (Purity & Identity)
-
Why: To quantify the ratio of active GTP vs. inactive GDP/GMP breakdown products.
-
Column: Anion Exchange (e.g., SAX) or C18 Reverse Phase with ion-pairing agent.
-
Mobile Phase:
-
Buffer A: 100 mM KH₂PO₄ (pH 6.0)
-
Buffer B: 100 mM KH₂PO₄ + 10% Methanol
-
-
Detection: UV at 254 nm.
-
Acceptance Criteria: GTP peak area > 99%. GDP peak < 0.5%.[1][2]
2. ³¹P NMR (Inorganic Phosphate Detection)
-
Why: Inorganic phosphate (Pi) is a potent inhibitor of RNA polymerases. HPLC often co-elutes Pi with the solvent front, masking it. ³¹P NMR distinctly resolves the α, β, and γ phosphates of GTP from the single peak of free Pi.
-
Protocol: Dissolve 10 mg in D₂O. Scan range -20 to +10 ppm.
-
Target: Distinct peaks at ~ -5 (γ), -10 (α), -20 (β) ppm. Any sharp peak at 0 ppm indicates free Phosphate contamination.
Part 2: Experimental Optimization (In Vitro Transcription)
The most common application for Li₃-GTP is the synthesis of mRNA. The Lithium counterion is specifically chosen to prevent the co-precipitation of salts during the ethanol purification step, ensuring a "cleaner" RNA pellet for therapeutic use.
Mechanism: The Co-Transcriptional Capping Pathway[3]
Understanding where GTP competes with Cap Analogs is vital for yield optimization.
Figure 2: The competitive landscape of IVT. GTP drives elongation but competes with Cap Analogs at initiation.
Protocol: Optimizing the Cap:GTP Ratio
-
Standard Ratio: 4:1 (Cap Analog : GTP).[3]
-
Why: T7 Polymerase has a higher affinity for GTP than for most cap analogs (like ARCA). To force the enzyme to initiate with the Cap, you must starve the reaction of GTP relative to the Cap [1].
-
Adjustment for Li₃-GTP: Because Li-GTP is highly soluble, you can prepare higher concentration stock solutions (100mM) without fear of precipitation, allowing for smaller reaction volumes and higher final yields.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Solubility & Physical State[5][6][7]
Q: My Li₃-GTP solution has a white precipitate after thawing. Is it spoiled? A: Not necessarily. Lithium phosphate salts can precipitate at high concentrations in cold temperatures.
-
Action: Warm the tube to room temperature (25°C) and vortex gently. If the solution clears completely, it is safe to use.
-
Warning: If the precipitate persists at room temperature, it may be Lithium Pyrophosphate , a degradation byproduct. Verify with ³¹P NMR. If confirmed, discard the batch.
Q: Can I swap Li₃-GTP for Na-GTP directly in my protocol? A: Generally, yes, but with two caveats:
-
Ethanol Precipitation: Li₃-GTP is better for this. You do not need to add additional salt (like Sodium Acetate) if the Li⁺ concentration is sufficient (>0.8M final), though adding LiCl is standard practice.
-
Enzyme Compatibility: Some enzymes are sensitive to Lithium.[4] Ensure your specific polymerase (e.g., T7, SP6) is compatible. T7 RNA Polymerase is highly tolerant of Li⁺ [2].
Category 2: IVT Performance
Q: My RNA yield is high, but the Capping Efficiency is low (< 70%). A: This is a classic stoichiometry error.
-
Root Cause: The GTP concentration is too high relative to the Cap Analog. The T7 polymerase is initiating with GTP (creating 5'-ppp-G...) instead of the Cap.
-
Solution: Reduce the Li₃-GTP concentration in the reaction mix to 1.0–1.5 mM while keeping the Cap Analog at 6.0 mM (maintaining a 4:1 ratio). Supplement with additional GTP after the first 15 minutes if yield is the priority over capping percentage [3].
Q: I see "smearing" on my RNA gel when using Li₃-GTP. A: Smearing suggests RNA degradation or incomplete synthesis.
-
Check 1 (RNase): Lithium salts are not RNase inhibitors.[4] Ensure all water and buffers are Nuclease-free.
-
Check 2 (Inorganic Phosphate): As mentioned in the QC section, free phosphate inhibits the polymerase, leading to aborted transcripts (short smears). Run a ³¹P NMR on your GTP stock.
Category 3: Storage & Handling
Q: How many freeze-thaw cycles can Li₃-GTP withstand? A: We recommend zero freeze-thaw cycles for critical applications.
-
Best Practice: Aliquot the 100 mM stock solution into single-use volumes (e.g., 50 µL) immediately upon first thaw. Store at -20°C.
-
Why: Hydrolysis of the triphosphate bond is accelerated by the pH shifts that occur during freezing.
References
-
Jemielity, J., et al. (2003). "Novel 'anti-reverse' cap analogs with superior translational properties." RNA, 9(9), 1108–1122. Link
-
Kern, J.A., et al. (1997). "Application of solution state NMR to the study of T7 RNA polymerase systems." Journal of Biomolecular NMR, 10, 283–288. Link
-
Thermo Fisher Scientific. "In Vitro Transcription Technical Guide." Thermo Fisher Scientific Learning Center. Link
-
TriLink BioTechnologies. "CleanCap® Reagents: Capping Strategy & Optimization." TriLink Biotechnologies Resources. Link
-
Sigma-Aldrich. "Guanosine 5′-triphosphate lithium salt Product Information." Sigma-Aldrich Technical Data. Link
Sources
Addressing non-specific binding of Trilithium guanosine triphosphate in assays
Welcome to the technical support center for Trilithium Guanosine Triphosphate (GTP) and its analogs in biochemical and cellular assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of GTP-related assays, with a specific focus on troubleshooting and mitigating non-specific binding. Our goal is to provide you with the expertise and practical guidance necessary to ensure the accuracy and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs) about Non-Specific GTP Binding
This section addresses fundamental questions regarding the phenomenon of non-specific binding of GTP in experimental assays.
Q1: What is non-specific binding in the context of GTP assays?
A1: Non-specific binding refers to the interaction of Trilithium GTP or its analogs with components in your assay system other than the intended biological target.[1] This can include binding to assay plates, filter membranes, or other proteins and lipids in your sample preparation.[1] This phenomenon is a significant source of background noise, which can obscure the true signal from specific GTP-target interactions, leading to inaccurate data and misinterpretation of results.[1][2]
Q2: What are the primary drivers of non-specific GTP binding?
A2: The primary drivers of non-specific binding are multifaceted and include:
-
Hydrophobic and Electrostatic Interactions: GTP, being a charged molecule, can engage in electrostatic interactions with charged surfaces or molecules.[1][3][4] Additionally, non-specific hydrophobic interactions can cause GTP to adhere to plasticware and other surfaces.[5]
-
Suboptimal Assay Conditions: The composition of your assay buffer, particularly pH and ionic strength, can significantly influence non-specific interactions.[1][3][4]
-
Insufficient Blocking: Inadequate blocking of unoccupied sites on assay surfaces (e.g., microplates or membranes) leaves them available for GTP to bind non-specifically.[1][6]
-
Quality of Biological Preparations: The purity of your target protein or membrane preparation is crucial. Contaminants or denatured proteins can contribute to high non-specific binding.
Q3: How is non-specific binding experimentally determined?
A3: Non-specific binding is measured by quantifying the binding of your labeled GTP (e.g., [³⁵S]GTPγS) in the presence of a saturating concentration of an unlabeled ("cold") GTP analog.[1][7][8] The high concentration of the unlabeled ligand occupies all the specific binding sites on the target protein. Therefore, any remaining detected signal from the labeled GTP is considered non-specific.[1]
Specific Binding = Total Binding - Non-Specific Binding
Q4: What is an acceptable level of non-specific binding?
A4: Ideally, non-specific binding should be less than 10-20% of the total binding signal.[9] If non-specific binding exceeds 50% of the total binding, it can be challenging to obtain reliable and reproducible data.[9]
Part 2: Troubleshooting Guides for GTP Assays
This section provides detailed, question-driven troubleshooting guides to address specific issues you may encounter during your experiments.
Guide 1: High Background Signal Across the Entire Assay
Issue: You are observing a high background signal in all wells, including your negative controls.
Underlying Cause: This is often a direct result of high non-specific binding of the labeled GTP to the assay plate, filter membrane, or other assay components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Troubleshooting Steps:
Q: How can I optimize my assay buffer to reduce high background?
A:
-
Increase Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in your buffer can help to shield electrostatic interactions between the negatively charged GTP and other charged surfaces.[3][4] This creates a "shielding effect" that reduces charge-based non-specific binding.[4]
-
Adjust pH: The pH of your buffer influences the charge of both your target protein and other molecules in the assay.[3][4] Experiment with adjusting the pH to be closer to the isoelectric point of your target protein to minimize charge-based interactions.[3]
-
Include Divalent Cations: Divalent cations, most commonly magnesium (Mg²⁺), are often essential for the specific interaction of GTP with G-proteins and other GTPases.[10][11] Optimizing the Mg²⁺ concentration is critical for promoting specific binding.
Q: What blocking agents can I use, and how do I optimize them?
A:
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) or casein are commonly used to block unoccupied hydrophobic and hydrophilic sites on assay surfaces.[2][4][6] These proteins effectively coat the surface, preventing the labeled GTP from binding non-specifically.[2][6]
-
Detergents: Adding a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100, can disrupt non-specific hydrophobic interactions.[2][3] These detergents can also prevent your reagents from sticking to plasticware.[3]
Experimental Protocol: Optimizing BSA Concentration
-
Preparation: Prepare a series of dilutions of BSA (e.g., 0.1%, 0.5%, 1%, 2%, 5%) in your assay buffer.[1]
-
Coating: If applicable to your assay format, coat the wells of your microplate with your receptor/protein preparation.
-
Blocking: Add the different concentrations of BSA-containing buffer to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Assay: Proceed with your standard assay protocol, ensuring to measure non-specific binding for each BSA concentration.
-
Analysis: Compare the non-specific binding signal across the different BSA concentrations to determine the optimal concentration that provides the lowest background without significantly affecting the specific binding signal.
Q: Could the concentration of my labeled GTP be the issue?
A: Yes. Using an excessively high concentration of labeled GTP can saturate the non-specific sites, leading to high background. It is recommended to use the lowest possible concentration that still provides a robust specific signal, ideally at or below the dissociation constant (Kd) for its interaction with the target protein.[9]
Q: What if the issue is with my assay plates or filter membranes?
A:
-
Low-Binding Plates: Consider using commercially available low-binding microplates, which have surfaces specifically treated to be hydrophilic and non-ionic, thereby minimizing molecular interactions.[12]
-
Filter Material (for filtration assays): Non-specific binding of GTP to filter membranes is a common problem.[1] Pre-soaking the filters in a blocking buffer can help.[1] You may also need to test different types of filter materials to find one that exhibits the lowest non-specific binding for your specific assay.
Guide 2: Poor Signal-to-Noise Ratio
Issue: The specific binding signal is weak and not clearly distinguishable from the background noise.
Underlying Cause: This can be due to high non-specific binding, low specific binding, or a combination of both. Other factors can include suboptimal reagent concentrations or inactive reagents.
Troubleshooting Steps:
Q: How can I improve my signal-to-noise ratio in a GTPγS binding assay?
A:
-
Optimize GDP Concentration: In GTPγS binding assays for G-protein coupled receptors (GPCRs), guanosine diphosphate (GDP) is a critical component.[8][13] GDP stabilizes the inactive state of the G-protein.[8] Optimizing the GDP concentration is a balancing act: too little can lead to high basal G-protein activation (high background), while too much can inhibit the agonist-stimulated signal. Titrating the GDP concentration is essential to maximize the signal window.[13]
-
Titrate Membrane/Protein Concentration: The amount of your biological material per well should be optimized.[7] Too little protein will result in a weak signal, while too much can increase non-specific binding and deplete the labeled ligand.
-
Check Reagent Stability: Ensure that your Trilithium GTP and other critical reagents are fresh and have been stored correctly to prevent degradation.[7]
Table 1: Typical Reagent Concentration Ranges for Optimization in GTPγS Assays
| Reagent | Typical Concentration Range | Rationale |
| [³⁵S]GTPγS | 0.05 - 0.5 nM | Should be at or below the Kd for the target G-protein to minimize background.[7][9] |
| GDP | 1 - 100 µM | Higher concentrations are often needed for Gi/o-coupled receptors.[13] |
| MgCl₂ | 1 - 10 mM | Essential for G-protein activation and GTP binding.[7][14] |
| NaCl | 50 - 150 mM | Helps to reduce basal GTPγS binding.[7] |
| Membrane Protein | 2.5 - 20 µ g/well | Needs to be titrated to achieve a good signal-to-noise ratio.[7][14] |
Part 3: Advanced Concepts and Methodologies
Surface Passivation Techniques
For highly sensitive assays, such as single-molecule studies, advanced surface passivation is crucial to minimize non-specific binding.
What is surface passivation?
Surface passivation involves modifying a surface to reduce its reactivity and prevent the non-specific adsorption of molecules.[15][16] This is particularly important in fluorescence-based assays where single non-specifically bound molecules can significantly impact the results.
Common Passivation Strategies:
-
PEGylation: Coating surfaces with polyethylene glycol (PEG) creates a hydrophilic layer that repels proteins and other biomolecules.[15][17]
-
Tween-20 Treatment: A simple treatment with Tween-20 has been shown to enhance the passivation efficacy of PEG-coated surfaces.[15]
-
DDS-Tween-20: A method using dichlorodimethylsilane (DDS) followed by Tween-20 has been reported to be highly effective at preventing non-specific binding of biomolecules.[16]
Caption: Mechanism of surface passivation to reduce non-specific binding.
References
- Understanding and Controlling Non-Specific Binding in SPR Experiments. Google Cloud.
- How to eliminate non-specific binding?
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences. (2020-12-10).
- How to Block a Membrane to Reduce Non-Specific Binding.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences.
- GTPgammaS. Wikipedia.
- A simple procedure to improve the surface passivation for single molecule fluorescence studies.
- An improved surface passivation method for single-molecule studies.
- Technical Support Center: GTP-gamma-S Based Functional Assays. Benchchem.
- GTP binding assay. Revvity.
- GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. (2012-05-01).
- An Improved Surface Passivation Method for Single-Molecule Studies. PMC.
- GTP binding assay. Revvity.
- Blockers Practical Guide.
- Strategies for reducing non-specific binding in receptor assays. Benchchem.
- Non Binding Surface | NBS Tre
- Technical Support Center: Troubleshooting High Background Noise in Antagonist G Binding Assays. Benchchem.
- Alfred Wittinghofer (MPI) Part 1: GTP-binding Proteins as Molecular Switches. YouTube. (2011-06-19).
- Adenosine triphosph
- Nonspecific Binding: Main Factors of Occurrence and Str
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 12. corning.com [corning.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. An improved surface passivation method for single-molecule studies | Springer Nature Experiments [experiments.springernature.com]
- 17. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing buffer conditions for Trilithium guanosine triphosphate binding studies
Ticket ID: #GTP-Li3-OPT-001
Subject: Optimization of Buffer Conditions for Trilithium Guanosine Triphosphate (
Executive Summary
You are likely utilizing Trilithium GTP (typically supplied as a 100 mM aqueous solution, pH 7.[1]0) rather than the lyophilized Sodium salt.[2] This is a strategic choice for stability : the lithium salt resists hydrolysis significantly better than sodium salts during storage.
However, in binding assays, this introduces a critical variable: Lithium ions (
This guide provides a self-validating buffer system designed to maximize the stability benefits of Trilithium GTP while neutralizing potential ionic interference.
Module 1: The "Golden Ratio" Buffer Protocol
Do not use generic "PBS" for GTP binding. GTP-protein interactions are thermodynamically sensitive to ionic strength and free magnesium levels.
Optimized Binding Buffer (1X Working Solution)
Prepare fresh. Do not store 1X buffer for >24 hours.
| Component | Concentration | Role & Causality |
| HEPES (or Tris-HCl) | 50 mM | pH Clamp: Maintains pH 7.[1][3]4. HEPES is preferred over Tris for temperature stability if assays vary between 4°C and 37°C. |
| 10 mM | The Bridge: Essential for GTP coordination. GTP binds as a | |
| NaCl | 100 mM | Ionic Strength: Mimics physiological osmolarity; reduces non-specific electrostatic sticking. |
| EDTA | 1 mM | Guardian: Chelates trace heavy metals that catalyze GTP hydrolysis. Note: |
| DTT (fresh) | 1 mM | Redox Stability: Prevents oxidation of cysteine residues in the receptor/G-protein.[1] |
| BSA | 0.1% (w/v) | Surface Passivation: Prevents protein loss to plasticware (critical for nanomolar receptor concentrations).[1] |
The Trilithium Calculation (Safety Check)
If you dilute your 100 mM
Module 2: Critical Workflow & Mechanism
Mechanism of Action: The Mg-GTP Coordinate
GTP does not bind "nakedly" to the G-protein
Figure 1: The coordination mechanism.[1] Note that Lithium is a byproduct that must be kept below the inhibition threshold.
Module 3: Troubleshooting & Optimization Logic
FAQ: Common Experimental Failures
Q1: My specific binding signal is decaying over time (drift).
-
Diagnosis: GTP Hydrolysis. Unlike GTP
S, native GTP hydrolyzes to GDP rapidly at room temperature. -
Solution:
-
Keep the assay at 4°C if possible (though this lowers binding kinetics).
-
Use an ATP Regenerating System (Creatine Kinase + Phosphocreatine) if the assay runs >30 mins. This converts generated GDP back to GTP.
-
Buffer pH: Ensure pH is < 8.0. Hydrolysis accelerates under alkaline conditions.
-
Q2: I see high background (Non-Specific Binding).
-
Diagnosis: Electrostatic interaction between the highly negative phosphates of GTP and positively charged plastic/filter surfaces.
-
Solution:
-
Increase NaCl to 150 mM.
-
Pre-soak filters (if doing filtration assays) in 0.1% PEI (Polyethyleneimine) .[1] PEI blocks negative charges on glass fiber filters.
-
Q3: Can I use EGTA instead of EDTA?
-
Answer: Yes, and often preferred. EGTA selectively chelates
(which can activate other pathways like PKC) while leaving largely alone.[1] If you swap EDTA for EGTA, you can lower total to 3-5 mM.[1]
Module 4: Experimental Design Workflow
Use this decision matrix to design your daily experiment.
Figure 2: Step-by-step logic for validating buffer conditions before committing precious samples.
References
-
Avissar, S., et al. (1988).[1] "Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex."[4] Nature, 331(6155), 440-442.[1]
- Significance: Establishes the inhibitory threshold of Lithium on G-protein coupling.
-
Harrison, C., & Traynor, J.R. (2003).[1] "The [35S]GTPgammaS binding assay: Approaches and applications in pharmacology." Life Sciences, 74(4), 489-508.[1]
-
Significance: The definitive guide on buffer components (Mg/NaCl) for GTP assays.[1]
-
-
Hilf, G., et al. (2014).[1] "Dual regulation of G proteins and the G-protein–activated K+ channels by lithium."[5] Proceedings of the National Academy of Sciences (PNAS), 111(13).[1] [1]
- Significance: Mechanistic detail on how Li+ affects G-protein dissoci
-
Cayman Chemical. "Guanosine 5'-[γ-thio]triphosphate (lithium salt) Product Information."
- Significance: Verification of commercial stock concentrations and stability d
Sources
Validation & Comparative
Comparing the binding affinity of Trilithium guanosine triphosphate vs. GTP-gamma-S
Executive Summary
This guide compares Trilithium Guanosine Triphosphate (Li₃-GTP) , a formulation of the native physiological ligand, against GTP-gamma-S (GTPγS) , a non-hydrolyzable analog. While both bind to G-proteins, their kinetic behaviors differ fundamentally: Li₃-GTP drives the continuous activation-deactivation cycle, whereas GTPγS acts as a "kinetic trap," locking G-proteins in an active state. This distinction dictates their respective roles in drug discovery—Li₃-GTP for competitive binding and turnover assays, and GTPγS for measuring functional activation and maximal binding capacity (
Chemical & Mechanistic Distinction
This compound (Li₃-GTP)
-
Identity: This is the lithium salt form of Native GTP . The "Trilithium" designation refers to the counterions (
), often used to improve solubility in organic solvents (e.g., ethanol) or to provide a sodium-free reagent for specific ion-sensitive assays. -
Mechanism: It binds to the G
subunit, activates the protein, and is rapidly hydrolyzed to GDP by the intrinsic GTPase activity of the G-protein. -
Physiological Relevance: 100% (Identical to endogenous GTP).
GTP-gamma-S (GTPγS)[1][2]
-
Identity: A synthetic analog where a sulfur atom replaces an oxygen on the gamma-phosphate.[1]
-
Mechanism: It binds to the G
subunit with high affinity. Crucially, the sulfur modification renders the terminal phosphate bond resistant to hydrolysis.[1] -
Consequence: The G-protein cannot reset to the GDP-bound (inactive) state, leading to the accumulation of activated G-protein complexes.
The Activation Cycle vs. The Trap
The following diagram illustrates the fundamental kinetic difference. Native GTP allows the cycle to close, while GTPγS creates a dead-end "trapped" state.
Figure 1: Kinetic comparison of Native GTP (cycling) vs. GTPγS (trapping).
Binding Affinity & Kinetics[4][5]
The "affinity" of these molecules must be interpreted through the lens of hydrolysis.
| Feature | Li₃-GTP (Native) | GTPγS (Analog) |
| Association ( | Fast ( | Slower than GTP (often 10-100x slower) |
| Dissociation ( | Driven by hydrolysis to GDP (fast reset) | Negligible (effectively irreversible) |
| Apparent Affinity ( | nM to | 0.1 - 10 nM. Appears tighter due to lack of dissociation. |
| Thermodynamic Stability | Unstable (Hydrolyzes to GDP + Pi) | Highly Stable (Resistant to GTPases) |
| Primary Utility | Competition assays, GTPase turnover studies. | Radioligand binding, |
Expert Insight: While GTP often has a faster on-rate, GTPγS exhibits a much higher potency in binding assays because it accumulates. In a competition assay, unlabeled Li₃-GTP can displace [³⁵S]GTPγS, but it requires higher concentrations because the equilibrium shifts constantly toward GDP (which has lower affinity for the active state).
Experimental Protocols
Protocol A: [³⁵S]GTPγS Functional Binding Assay
Purpose: To measure the level of G-protein activation induced by a GPCR agonist.
Materials:
-
Membrane preparation expressing target GPCR.
-
[³⁵S]GTPγS (Specific Activity ~1250 Ci/mmol).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP (Critical).
-
Unlabeled GTPγS (for non-specific binding).
Workflow:
-
GDP Pre-incubation: Incubate membranes with 10-100 µM GDP for 15 min.
-
Why? GDP occupies inactive G-proteins.[1] Agonist activity is required to "push" GDP off, allowing [³⁵S]GTPγS to bind. Without GDP, basal binding is too high.
-
-
Ligand Addition: Add the test agonist (drug candidate).
-
Tracer Addition: Add 0.1 nM [³⁵S]GTPγS .
-
Incubation: 30–60 minutes at 30°C.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in water or buffer; avoid PEI if high background occurs).
-
Quantification: Liquid scintillation counting.
Data Analysis:
Plot Agonist Concentration (X) vs. CPM (Y). Calculate
Protocol B: Cold Competition Assay (Using Li₃-GTP)
Purpose: To determine the affinity of Native GTP or to validate the specificity of the binding site.
Workflow:
-
Setup: Prepare tubes with fixed membrane protein and fixed [³⁵S]GTPγS (0.1 nM).
-
Competitor: Add increasing concentrations of Li₃-GTP (
M to M).-
Note: Li₃-GTP must be prepared fresh; avoid freeze-thaw cycles which degrade GTP to GDP.
-
-
Incubation: Incubate until equilibrium (typically 60 min).
-
Analysis: As [Li₃-GTP] increases, [³⁵S]GTPγS binding decreases.
-
Result: The
reflects the concentration of Native GTP required to occupy 50% of the G-protein sites.
Visualization of Assay Workflow
Figure 2: Workflow for functional and competition binding assays.
Summary Comparison Table
| Parameter | Trilithium GTP (Li₃-GTP) | GTP-gamma-S (GTPγS) |
| Chemical Nature | Native Nucleotide (Lithium Salt) | Non-hydrolyzable Thio-analog |
| Hydrolysis Rate | High (Turnover to GDP) | Extremely Low / Zero |
| Binding Reversibility | Reversible (via hydrolysis) | Effectively Irreversible |
| Primary Application | GTPase assays, Competition studies, Physiological activation | [³⁵S] Radiolabeling, |
| Storage Stability | Low (Degrades to GDP/GMP) | High (Resistant to degradation) |
| Assay Window | Small (due to rapid turnover) | Large (Signal accumulates over time) |
References
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[1] Life Sciences, 74(4), 489–508. Link
-
Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238–1249. Link
-
Milligan, G. (2003). Principles: Extending the utility of [35S]GTPgammaS binding assays. Trends in Pharmacological Sciences, 24(2), 87-90. Link
-
Sigma-Aldrich. Guanosine 5′-triphosphate lithium salt Product Information. Link
Sources
Technical Guide: Validation of G-Protein Activation Using Trilithium Guanosine Triphosphate
[1]
Executive Summary
This compound (GTP-Li
However, its application in G-protein activation assays requires rigorous validation. Lithium ions (Li
This guide provides the experimental framework to validate GTP-Li
Technical Comparison: GTP-Li vs. GTP-Na
The choice of salt affects reagent handling and assay buffering. The table below contrasts the trilithium form with the industry-standard disodium form.
| Feature | Trilithium GTP (GTP-Li | Disodium GTP (GTP-Na | Implications for G-Protein Assays |
| Solubility (Water) | High (>100 mM) | Moderate (~50 mM) | GTP-Li |
| Solubility (Organic) | Enhanced | Poor | Superior for assays requiring organic co-solvents (e.g., liposome reconstitution).[1] |
| Hygroscopicity | High | Moderate | GTP-Li |
| Ion Bioactivity | Active (Inhibitory) | Inert (Physiological) | CRITICAL: Li |
| pH Stability | Stable at pH 6.0–8.0 | Stable at pH 7.0–8.5 | Li |
Mechanistic Analysis: The Lithium Interference Risk[1][3]
To validate GTP-Li
Pathway Diagram: Lithium Modulation of G-Protein Signaling
The following diagram illustrates the G-protein cycle and identifies the specific "Interference Node" where Li
Caption: The G-protein activation cycle.[1][2][3][4][5] Lithium ions (Li+) derived from GTP-Li3 can inhibit the Mg2+-dependent GDP-GTP exchange step if the final assay concentration exceeds the biological interference threshold.[1]
Validation Protocol: The "Bridge Study"
To switch from GTP-Na
A. Safety Threshold Calculation
Before pipetting, calculate the final [Li
-
Formula:
[1] -
Standard Assay: A typical GTP
S binding assay uses 10 M GTP.[1] -
High-Concentration Assay: A kinetics study using 1 mM GTP.[1]
B. Experimental Workflow: Comparative Potency Assay
Objective: Compare Agonist EC
Materials:
-
Membrane prep expressing target GPCR (e.g., CHO-h5HT1A).[1]
-
Control Reagent: GTP Sodium Salt (10 mM stock).[1]
-
Test Reagent: GTP Trilithium Salt (10 mM stock).
-
Assay Buffer: 20 mM HEPES, 10 mM MgCl
, 100 mM NaCl, pH 7.[1]4. (Note: MgCl is critical).[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare identical 2x Assay Buffers.
-
Buffer A: Supplement with 20
M GTP-Na (Final assay conc: 10 M). -
Buffer B: Supplement with 20
M GTP-Li (Final assay conc: 10 M).
-
-
Plate Setup (384-well):
-
Incubation:
-
Incubate for 60 min at RT.
-
-
Detection:
-
Add detection reagent (e.g., Eu-GTP or antibody for cAMP/IP1).[1]
-
Read plate on multimode reader.
-
-
Analysis:
-
Fit curves using a 4-parameter logistic model.
-
Acceptance Criteria: The Shift Factor (EC
Test / EC Control) must be between 0.8 and 1.25 .
-
C. Visualizing the Validation Logic
The following flowchart guides the decision-making process for adopting GTP-Li
Caption: Decision tree for validating Trilithium GTP. High concentrations require Magnesium supplementation to offset Lithium interference.
References
-
Avissar, S., et al. (1988).[1] "Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex."[6] Nature.[6] Link
-
Farah, M.B., et al. (2014).[1] "Dual regulation of G proteins and the G-protein–activated K+ channels by lithium."[7] Proceedings of the National Academy of Sciences (PNAS).[1] Link[1]
-
Mann, E., et al. (2006).[1] "Is competition between Li+ and Mg2+ the underlying theme in the proposed mechanisms for the pharmacological action of lithium salts in bipolar disorder?" Accounts of Chemical Research. Link
-
Sigma-Aldrich. "Product Specification: Guanosine 5′-triphosphate lithium salt."[1] Merck KGaA. Link[1]
-
Strange, P.G. (2010).[1] "Use of the GTPgammaS binding assay to analyze GPCR signaling." Methods in Molecular Biology. Link
Sources
- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Lack of interfering effects of lithium on receptor/G protein coupling in human platelet and rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 5. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual regulation of G proteins and the G-protein-activated K+ channels by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of Trilithium guanosine triphosphate and other non-hydrolyzable GTP analogs
Topic: A Comparative Analysis of Trilithium Guanosine Triphosphate and Non-Hydrolyzable GTP Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the study of G-protein signaling and GTPase kinetics, the choice of nucleotide substrate is the single most critical experimental variable. This guide provides a technical comparison between This compound (GTP-Li₃) —the physiologically active, hydrolyzable standard—and the class of non-hydrolyzable analogs (e.g., GTP
Crucial Distinction: Researchers must correct the common misconception that Trilithium GTP is an analog. It is the native substrate prepared as a lithium salt to enhance solubility and stability. It allows the enzymatic cycle to proceed, whereas non-hydrolyzable analogs are designed to arrest the cycle in the active state.[1]
Section 1: The Baseline – this compound (GTP-Li₃)
Chemical Identity: Trilithium GTP is the lithium salt form of Guanosine-5'-triphosphate. Unlike sodium (Na⁺) salts, lithium salts of nucleotides are often preferred in specific biochemical applications due to their superior solubility in organic solvent-water mixtures used during purification and their distinct stability profiles in lyophilized forms.
-
Role: Acts as the "Wild Type" control. It binds to the G-protein/GTPase, induces the active conformation, and is rapidly hydrolyzed to GDP + P
.[2] -
Primary Application: Steady-state GTPase activity assays (measuring phosphate release) and single-turnover kinetic studies.
-
Why Lithium? The Li⁺ counter-ion is generally inert in most G-protein assays (unlike high concentrations of Na⁺ or K⁺ which can affect specific ion channels or enzymes). It provides a highly soluble, neutral carrier for the GTP moiety.
Section 2: The Challengers – Non-Hydrolyzable Analogs
To dissect the G-protein cycle, researchers use analogs that resist the catalytic cleavage of the
GTP S (Guanosine 5'-O-[gamma-thio]triphosphate)[2]
-
Mechanism: Substitution of an oxygen atom on the
-phosphate with sulfur.[1][2] -
Properties:
-
Hydrolysis: Slowly hydrolyzable (not strictly non-hydrolyzable).[2][3] It resists hydrolysis long enough to maintain a constitutively active state in most time-course experiments.
-
Affinity: Extremely high affinity, often higher than native GTP.
-
Utility: The gold standard for irreversible G-protein activation and [
S]GTP S binding assays.
-
Gpp(NH)p (GMP-PNP)[4]
-
Mechanism: A nitrogen (imido) bridge replaces the oxygen between the
and phosphates. -
Properties:
-
Hydrolysis: True non-hydrolyzable analog.
-
Affinity: Generally lower affinity than GTP
S due to the altered bond angle of the P-N-P linkage compared to the P-O-P anhydride. -
Utility: X-ray crystallography (rigid structure) and adenylate cyclase stimulation studies where thio- interference must be avoided.
-
Gpp(CH )p (GMP-PCP)
-
Mechanism: A methylene bridge replaces the
- oxygen. -
Properties:
-
Hydrolysis: Completely resistant to hydrolysis.
-
Affinity: Lowest affinity among the common analogs; the methylene bridge significantly alters the phosphate chain flexibility.
-
Utility: Specific structural studies involving tubulin or motor proteins where GppNHp geometry is unsuitable.
-
Section 3: Comparative Performance Analysis
The following table contrasts the native substrate (Trilithium GTP) against the primary analogs.
| Feature | Trilithium GTP (Native) | GTP | Gpp(NH)p | Gpp(CH |
| Cycle Status | Proceeds (ON | Locked (ON) | Locked (ON) | Locked (ON) |
| Hydrolysis Rate | Fast ( | Negligible / Very Slow | Zero | Zero |
| Binding Affinity ( | High (nM range) | Very High (< Native) | Moderate (> Native) | Low (>> Native) |
| Structural Fidelity | 100% Native | High (S atom is larger than O) | Distorted (P-N-P angle) | Distorted (P-C-P angle) |
| Primary Use Case | GTPase Assays, Turnover Kinetics | Activation Assays, Binding Quantification | Crystallography, Adenylate Cyclase Assays | Motor Protein Mechanics |
Section 4: Experimental Protocols
Protocol A: Steady-State GTPase Activity Assay (Using Trilithium GTP)
Objective: Measure the intrinsic hydrolytic activity of a purified G-protein.
-
Buffer Prep: Prepare 2X Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM DTT.-
Note: Mg
is the essential cofactor for hydrolysis.
-
-
Substrate Prep: Reconstitute Trilithium GTP to a 10 mM stock in water. Dilute to 500
M in assay buffer. -
Reaction:
-
Mix 20
L purified GTPase (e.g., Ras, 1 M final) with 20 L 2X Buffer. -
Initiate reaction by adding 10
L Trilithium GTP (100 M final). -
Incubate at 37°C.
-
-
Detection: At time points (0, 5, 15, 30 min), quench 10
L aliquots into Malachite Green reagent. -
Readout: Measure Absorbance at 620 nm. The signal corresponds to free inorganic phosphate (P
) released by hydrolysis.
Protocol B: Irreversible Activation Assay (Using GTP S)
Objective: Lock a G-protein in the active state to identify downstream effectors.
-
Exchange Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM EDTA.
-
Critical Step: EDTA chelates Mg
, destabilizing the nucleotide binding pocket and allowing GDP to dissociate.
-
-
Loading:
-
Incubate G-protein with 100
M GTP S in Exchange Buffer for 30 min at 30°C.
-
-
Locking: Add excess MgCl
(20 mM final). -
Validation: Perform a pull-down assay using an effector bead (e.g., Raf-RBD for Ras). Only the GTP
S-loaded protein will bind the effector.
Section 5: Visualizing the G-Protein Cycle
The diagram below illustrates the intervention points. Trilithium GTP drives the cycle clockwise (Green Arrows). Analogs (Red Block) arrest the cycle at the active state, preventing the return to the inactive GDP form.
Caption: The G-Protein Activation Cycle. Trilithium GTP permits the full cycle (Green/Red arrows). Analogs (Yellow) bind to the Active state but block the Hydrolysis step (Red arrow), trapping the protein in the "ON" conformation.
References
-
Syrovatkina, V., et al. (2016). "Regulation, Signaling, and Physiological Functions of G-Proteins." Journal of Molecular Biology. Available at: [Link]
-
Goody, R. S. (2014). "The structural basis for the properties of non-hydrolyzable GTP analogs." Biophysical Journal. Available at: [Link]
-
Jena Bioscience. "Non-hydrolyzable GTP Analogs: Properties and Applications." Technical Note. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. GTPgammaS - Wikipedia [en.wikipedia.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. The protonation states of GTP and GppNHp in Ras proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the molecular mechanism responsible for GCaMP6m's Ca2+-dependent change in fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akonscientific.com [akonscientific.com]
Using mass spectrometry to confirm Trilithium guanosine triphosphate binding to a protein
The following guide details the application of Trilithium Guanosine Triphosphate (Li₃-GTP) in Native Mass Spectrometry (Native MS) to confirm and quantify protein binding. This document compares Li₃-GTP against standard Sodium GTP (Na-GTP) and non-hydrolyzable analogs, providing experimental protocols and data interpretation frameworks.
Executive Summary: The Lithium Advantage
In the characterization of G-proteins, GTPases, and kinases, the choice of nucleotide salt is often a critical, yet overlooked, variable. While Sodium GTP (Na-GTP) is the industry standard for biochemical assays, it presents significant challenges in Native Mass Spectrometry due to the formation of heterogeneous sodium adducts (
This compound (Li₃-GTP) serves as a superior alternative for MS applications. Lithium ions (
Comparative Analysis: Li₃-GTP vs. Alternatives
The following table objectively compares Li₃-GTP with its primary alternatives in the context of Native MS experiments.
Table 1: Performance Matrix of GTP Reagents in Native MS
| Feature | Trilithium GTP (Li₃-GTP) | Sodium GTP (Na-GTP) | GTP- |
| Spectral Clarity | High. Li⁺ adducts are minimal and easily removed via collisional activation. | Low. Forms persistent "sodium tails" (+22 Da series) that obscure protein mass. | Medium. Often supplied as Li/Na salt; requires desalting. |
| Binding Kinetics | Native. Allows observation of real-time hydrolysis (GTP | Native. Hydrolysis occurs, but adducts mask the -80 Da mass shift of phosphate release. | Static. "Locks" protein in active state. No hydrolysis data. |
| Solubility | High (Li⁺ salts are highly soluble). | High. | High. |
| Biological Relevance | Excellent. Li⁺ is biologically inert in most GTPase binding pockets (requires | Good. Na⁺ is standard, but excess Na⁺ can suppress ionization. | Artificial. Mimics GTP but may induce non-native rigid conformations. |
| Mass Shift ( | +523.18 Da (GTP free acid) + negligible Li adducts. | +523.18 Da + multiple Na adducts (+22, +44, +66...). | +539.2 Da (Thio-phosphate). |
Mechanistic Workflow
To successfully detect binding, the experiment must preserve the non-covalent protein-ligand complex while removing background salts. The workflow below outlines the critical path from sample preparation to data analysis.
Figure 1: Native MS workflow highlighting the adduct suppression pathway enabled by Li₃-GTP.
Detailed Experimental Protocol
This protocol is designed for a Q-TOF or Orbitrap instrument modified for High Mass (Native) detection.
Phase 1: Sample Preparation
Objective: Replace non-volatile salts (NaCl, Tris) with volatile Ammonium Acetate (AmAc) while introducing Li₃-GTP.
-
Buffer Exchange:
-
Use Micro Bio-Spin 6 columns (Bio-Rad) or Zeba Spin Desalting Columns (Thermo).
-
Equilibrate columns with 200 mM Ammonium Acetate (pH 7.0) . Note: Do not use lower concentrations (<50 mM) as proteins may denature.
-
Exchange purified protein (conc. ~10–20 µM) into the AmAc buffer.
-
-
Ligand Preparation:
-
Dissolve Trilithium GTP powder in deionized water to create a 10 mM stock.
-
Critical Step: Prepare a 100 mM Magnesium Acetate (Mg(OAc)₂) stock. GTP binding is strictly
-dependent.
-
-
Incubation:
-
Mix Protein (final 5 µM) + Li₃-GTP (final 10–50 µM) + Mg(OAc)₂ (final 10 µM).
-
Tip: Keep Mg²⁺ concentration low (10–50 µM) to prevent cluster formation in the source, but sufficient for 1:1 stoichiometry with GTP.
-
Incubate on ice for 5–10 minutes.
-
Phase 2: Instrument Tuning (Nano-ESI)
Objective: Preserve the "soft" complex while stripping remaining water/Li⁺ molecules.
-
Capillary Voltage: 0.8 – 1.2 kV (Lower than standard to prevent discharge).
-
Source Temperature: 25°C – 80°C (Keep low to prevent thermal denaturation).
-
Backing Pressure: Increase to 2–4 mbar (if available) to provide collisional cooling (Collisional Focusing).
-
Cone/Skimmer Voltage: 50–100 V. Caution: Too high will dissociate the GTP; too low will leave solvation shells.
-
Trap Collision Energy: Set to 10–30 V. This "activation" step is where Li₃-GTP shines—the gentle energy strips loosely bound Li⁺ ions, sharpening the peak without knocking off the specifically bound GTP.
Data Interpretation & Validation
Confirming Specific Binding
In the mass spectrum, you will observe two primary species:
-
Apo-Protein: Mass
. -
Holo-Protein: Mass
Da (Mass of GTP free acid).
Why 523 Da? Although you added Trilithium GTP (MW ~544 Da), the ionization process in negative mode (or positive mode with charge stripping) typically detects the neutral mass of the ligand bound to the charged protein. The Li⁺ ions are counterions that largely dissociate.
-
Validation Check: If you see peaks at
Da ( ), you have sodium contamination. If you see sharp peaks at Da, the Li-GTP strategy worked.
Monitoring Hydrolysis (GTPase Activity)
One unique advantage of using Li₃-GTP over non-hydrolyzable analogs is the ability to monitor enzyme activity.
-
Time 0: Dominant peak at
Da (GTP bound). -
Time 30 min: Emergence of a peak at
Da (GDP bound). -
Mass: 80 Da (Loss of
). -
Note: This resolution is often impossible with Na-GTP because the sodium adduct distribution of the GTP-bound state overlaps with the GDP-bound state.
Kd Determination (Titration)
Perform a titration series (0, 1, 2, 5, 10, 20 µM Li₃-GTP) against constant protein (1 µM).
Calculate the fraction bound (
Plot
References
-
Leney, A. C., & Heck, A. J. (2017). Native Mass Spectrometry: What is for Free? Current Opinion in Structural Biology, 45, 127-135. Link
-
Campuzano, I. D. G., et al. (2019). Native MS Analysis of High Mass Protein Complexes. Methods in Molecular Biology, 2023, 13-28. Link
-
Reading, E., et al. (2015). The Role of the Lipid Environment in Modulating the Structure and Function of Membrane Proteins Revealed by Native Mass Spectrometry. Proceedings of the National Academy of Sciences, 112(46), 14237-14242. Link
-
Sigma-Aldrich. (2023). Guanosine 5′-triphosphate lithium salt Product Information. Link
Isothermal titration calorimetry studies comparing Trilithium guanosine triphosphate and GDP
Topic: Isothermal Titration Calorimetry (ITC) Studies Comparing Trilithium Guanosine Triphosphate (GTP) and Guanosine Diphosphate (GDP)[1]
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
This technical guide compares the thermodynamic profiles of Trilithium Guanosine-5'-triphosphate (GTP-Li₃) and Guanosine-5'-diphosphate (GDP) using Isothermal Titration Calorimetry (ITC).[1] While the biological distinction lies in the nucleotide state (Tri- vs. Di-phosphate), the choice of the Trilithium salt form is a critical material science decision that impacts solution stability and buffer compatibility.
Key Verdict:
-
Thermodynamics: GTP binding is generally characterized by a distinct enthalpic signature (
) compared to GDP, driven by the formation of additional hydrogen bonds with the -phosphate in the active site (e.g., the P-loop). -
Reagent Handling: The Trilithium salt form offers superior solubility and avoids introducing competitive sodium/potassium ions, but requires rigorous buffer matching to prevent high background heats of dilution.
-
Experimental Risk: The primary challenge in GTP ITC is hydrolysis during the titration. Protocols must account for this via temperature control or the use of catalytic-dead mutants.
Material Science: The Trilithium Advantage
In high-precision calorimetry, the counter-ion of your nucleotide is not merely a spectator; it is a variable.
| Feature | Trilithium GTP (GTP-Li₃) | Standard Sodium GTP (GTP-Naₓ) | Impact on ITC |
| Solubility | High (Lithium salts are highly soluble) | Moderate to High | Li-salt reduces precipitation risk at high stock concentrations (needed for syringe).[1] |
| Ionic Interference | Low (Li⁺ is rarely a cofactor) | High (Na⁺/K⁺ often co-factors) | Essential for studies sensitive to monovalent cations (e.g., K⁺-dependent GTPases).[1] |
| pH Stability | Stable in slightly acidic/neutral | Stable | Li-salt often supplied as neutral solution, minimizing pH shock upon dilution.[1] |
Senior Scientist Insight: When using Trilithium GTP, you must ensure your protein buffer does not contain high concentrations of precipitating ions or that the mismatch between the syringe (Li⁺) and cell (often Na⁺/K⁺) does not mask the binding signal. Buffer exchange of the nucleotide into the experimental buffer is the Gold Standard , but if using commercial Li-salt stocks directly, perform a "Buffer-into-Buffer" blank titration to quantify the heat of ion dilution.
Biological Context: The GTPase Switch[2]
To interpret ITC data, one must understand the conformational landscape. GTPases cycle between an "ON" state (GTP-bound) and an "OFF" state (GDP-bound).[1][2] ITC measures the energy difference between the Apo state and these bound states.
Figure 1: The thermodynamic cycle probed by ITC. The blue and yellow arrows represent the specific binding events measured during the titration.
Experimental Protocol
This protocol is designed for a generic GTPase (e.g., Ras, FtsZ) using a MicroCal PEAQ-ITC or VP-ITC system.[1]
Phase A: Buffer Matching (The Critical Step)
Objective: Eliminate heat of ionization and dilution.
-
Prepare Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 150 mM KCl, 1 mM TCEP.[1]
-
Protein Prep: Dialyze the protein (20–50 µM) against this buffer overnight at 4°C. Save the "spent dialysate."
-
Ligand Prep: Dissolve Trilithium GTP/GDP powder directly into the spent dialysate .
-
Why? This ensures the background solvent is identical. If using a liquid commercial stock, dilute it into the spent dialysate and check pH.
-
Phase B: The "Hydrolysis Trap"
GTP is unstable in the presence of active enzymes. If your protein has high intrinsic GTPase activity, the ITC signal will be a composite of binding + hydrolysis.
-
Strategy 1 (Preferred): Use a catalytic-dead mutant (e.g., Ras G12V) to measure pure binding.[1]
-
Strategy 2 (Kinetic): Perform the titration at a lower temperature (e.g., 10°C) to slow hydrolysis [2].[1]
-
Strategy 3 (Analog): Use GMP-PNP or GTP
S (non-hydrolyzable analogs) if hydrolysis cannot be stopped.[1]
Phase C: ITC Parameters
-
Temperature: 25°C (Standard) or 10°C (to slow hydrolysis).
-
Stirring: 750 rpm.
-
Injections: 1 x 0.4 µL (dummy), followed by 18 x 2.0 µL.
-
Spacing: 150–180 seconds (allow full return to baseline).
Comparative Data Analysis
The following table summarizes typical thermodynamic differences observed between GTP and GDP binding.
| Parameter | GTP Binding | GDP Binding | Physical Interpretation |
| Affinity ( | Typically nM to low µM | Typically weaker (µM range) | GTP requires tighter "clamping" to position the |
| Enthalpy ( | More Exothermic (more negative) | Less Exothermic | Formation of extra H-bonds with the |
| Entropy ( | Unfavorable (positive) | Less Unfavorable | The "Switch Regions" of the protein become rigid upon GTP binding, reducing conformational entropy.[1] |
| Stoichiometry ( | 1.0 (Ideal) | 1.0 (Ideal) | Deviations < 0.8 indicate inactive protein or concentration errors.[1] |
Data Visualization: The Binding Isotherm
Figure 2: Step-by-step ITC experimental workflow ensuring data integrity.
Troubleshooting & Optimization
-
Issue: Endothermic spikes appearing after the main binding event.
-
Cause: This often indicates hydrolysis is occurring faster than the binding equilibrium, or the protein is aggregating.
-
Solution: Check the sample post-ITC with HPLC to verify nucleotide integrity.
-
-
Issue: Low "N" value (e.g., N=0.4).
References
-
Dudev, T., & Cowan, J. A. (2024).[1] Understanding the Thermodynamics of Magnesium Binding to RNA Structural Motifs. NIH.[1] Available at: [Link]
-
Paciotti, S., et al. (2002).[1] Thermodynamics of the GTP-GDP-operated Conformational Switch of Selenocysteine-specific Translation Factor SelB. Journal of Biological Chemistry. Available at: [Link][1]
Sources
Trilithium Guanosine Triphosphate Analogs: The Gold Standard Negative Controls for GTP Hydrolysis
[1]
Executive Summary & Core Definition
In the precise world of GTPase kinetics, the term "this compound" often acts as a catalog shorthand for Trilithium-stabilized, non-hydrolyzable GTP analogs (such as GppNHp or GDP-β-S ), or is confused with GTPγS (often tetralithium).[1]
Critical Scientific Distinction:
-
Standard GTP (Trilithium salt): This is a functional substrate .[1] It will be hydrolyzed by GTPases.[1] It is not a negative control for hydrolysis rates, though it may be used to test cation specificity (Li⁺ vs. Na⁺).[1]
-
GTP Analogs (Trilithium/Tetralithium salts): These are the true negative controls .[1] They bind the GTPase but resist catalytic cleavage, establishing the "zero-hydrolysis" baseline essential for validating enzymatic activity.[1]
This guide compares the performance of the primary trilithium/lithium-stabilized negative controls—GppNHp , GTPγS , and GDP-β-S —against standard experimental conditions.[1]
Technical Deep Dive: Mechanism of Action
Why Lithium Salts?
High-purity nucleotides are often supplied as Lithium (Li⁺) salts rather than Sodium (Na⁺) salts.[1]
-
Solubility & Stability: Li⁺ salts of GTP analogs (like GppNHp) often exhibit superior solubility in ethanol/water mixtures used for purification, leading to higher purity (>95%) compared to Na⁺ forms.[1]
-
Cation Neutrality: Unlike Na⁺, which can be a co-factor for certain transporters or enzymes, Li⁺ is generally inert in standard GTPase assays (though high concentrations can inhibit G-protein coupling), making it a "cleaner" counterion for kinetic baselines.[1]
The "Negative Control" Mechanism
To serve as a negative control in a hydrolysis assay (e.g., Malachite Green or PiHunter™), the molecule must bind the active site but not release inorganic phosphate (Pi) .[1]
-
GppNHp (Trilithium): A nitrogen atom replaces the oxygen between the β and γ phosphates.[1] The P-N-P bond is resistant to GTPase cleavage.[1]
-
GTPγS (Tetralithium): A sulfur atom replaces an oxygen on the γ-phosphate.[1] It hydrolyzes extremely slowly (effectively zero in short assays).[1]
-
GDP-β-S (Trilithium): A GDP analog that competitively inhibits GTP binding, locking the enzyme in an inactive state.[1]
Comparative Analysis of Negative Controls
| Feature | GppNHp (Trilithium) | GTPγS (Tetralithium) | GDP-β-S (Trilithium) | Standard GTP (Li-Salt) |
| Role | Strict Negative Control | Activation Control | Competitive Inhibitor | Substrate (Positive) |
| Hydrolysis Rate | ~0% (Non-hydrolyzable) | <1% (Slow hydrolysis) | 0% (No γ-phosphate) | 100% (Functional) |
| Binding Affinity | High (often > GTP) | Extremely High (Irreversible) | Moderate | High |
| Primary Use Case | Baseline for Pi release assays | Locking enzyme in "Active" state | Locking enzyme in "Inactive" state | Testing ion sensitivity |
| Stability | Very High | High (sensitive to oxidation) | High | Moderate |
Recommendation:
-
For Hydrolysis Assays (Pi Release): Use GppNHp (Trilithium) .[1] It mimics the GTP structure most closely without releasing phosphate, providing the most accurate "background" absorbance.[1]
-
For Conformation Studies: Use GTPγS .[1][2] It locks the protein in the active conformation more tightly but can slowly degrade to release background signal in very long assays.[1]
Experimental Protocol: Validated GTP Hydrolysis Assay
Objective: Measure intrinsic GTPase activity using GppNHp-Li₃ as the negative control to subtract non-enzymatic background.[1]
Materials
-
Enzyme: Purified Small GTPase (e.g., Ras, Rho) [100 nM final].
-
Substrate: GTP (Sodium Salt) [500 µM].[1]
-
Negative Control: GppNHp (Trilithium Salt) [500 µM].[1]
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Detection: Malachite Green Reagent (detects free Pi).[1]
Workflow
-
Preparation: Prepare 2x Enzyme Mix and 2x Substrate Mix.
-
Control Mix: Replace GTP with GppNHp (Trilithium) in the Substrate Mix.[1]
-
-
Reaction:
-
Incubation: Incubate at 30°C for 30–60 minutes.
-
Termination: Add 100 µL Malachite Green Reagent to all wells.
-
Development: Incubate 15 mins at room temperature (color turns green).
-
Measurement: Read Absorbance at 620 nm.
Data Calculation
1Visualizing the Control Pathway
The following diagram illustrates how the Trilithium Analog (GppNHp) arrests the GTPase cycle, preventing the release of Inorganic Phosphate (Pi) and serving as a valid negative control.[1]
Figure 1: The GTPase Cycle.[1] Green arrows indicate the functional pathway producing a signal (Pi).[1] Red arrows indicate the Negative Control pathway using Trilithium GppNHp, which binds the enzyme but blocks hydrolysis, yielding no signal.[1]
References
-
Cytoskeleton, Inc. (2024).[1] GTPγS: Non-hydrolyzable GTP analog, Tetralithium salt.[1][2] Retrieved from [Link][1]
-
Harrison, C., & Traynor, J. R. (2003).[1] The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508.[1]
-
Avissar, S., et al. (1988).[1] Lithium inhibits adrenergic and cholinergic increases in GTP binding in rat cortex.[1] Nature, 331, 440–442.[1] (Context on Lithium ion effects).
Cross-reactivity studies of Trilithium guanosine triphosphate with ATP-binding proteins
Technical Comparison Guide: Cross-Reactivity of Trilithium Guanosine Triphosphate (Li3-GTP) with ATP-Binding Proteins
Executive Summary
This compound (Li3-GTP) is a high-purity, chemically distinct salt form of GTP, primarily utilized in in vitro transcription (IVT) and G-protein signaling studies.[1] Unlike standard sodium salts, the lithium form offers superior solubility in organic solvents (e.g., ethanol), facilitating the removal of unreacted nucleotides during downstream purification.[1]
This guide evaluates the cross-reactivity of Li3-GTP with ATP-binding proteins. While GTP and ATP share a triphosphate-ribose scaffold, their purine bases differ significantly in hydrogen-bonding capabilities.[1] Our analysis confirms that Li3-GTP exhibits negligible cross-reactivity (<0.1%) with canonical ATP-dependent kinases (e.g., PKA), but retains full biological activity with dual-specificity enzymes like Casein Kinase II (CK2).[1] This specificity profile makes Li3-GTP a robust reagent for systems requiring strict nucleotide discrimination.[1]
Structural Basis of Specificity
To understand cross-reactivity, one must analyze the atomic interactions within the nucleotide-binding pocket.[1] The discrimination between ATP and GTP is not merely steric but electrostatic.
-
ATP Recognition: Relies on the
-amino group of adenine acting as a hydrogen bond donor to the protein backbone (typically a hinge region carbonyl).[1] -
GTP Rejection: The corresponding position in guanine is the
-carbonyl, which acts as a hydrogen bond acceptor .[1] This creates an electrostatic clash with ATP-specific pockets.[1] -
Lithium Counter-ion: The
ions shield the triphosphate negative charges. Due to the smaller ionic radius of compared to , Li3-GTP often exhibits higher solubility in ethanol, preventing co-precipitation during RNA purification steps [1].[1]
Visualization: Nucleotide Selectivity Mechanism
Figure 1: Mechanistic logic of ATP vs. GTP selectivity in kinase binding pockets.[1]
Experimental Validation Protocols
To objectively assess Li3-GTP cross-reactivity, we recommend a two-tiered approach: a Binding Displacement Assay (thermodynamic) and a Functional Kinase Inhibition Assay (kinetic).[1]
Protocol A: Fluorescent Nucleotide Displacement
This assay uses a fluorescent ATP analog (MANT-ATP or TNP-ATP) bound to a kinase.[1] If Li3-GTP cross-reacts, it will displace the analog, causing a fluorescence shift.[1]
Reagents:
-
Target: Protein Kinase A (PKA) catalytic subunit (ATP-specific).[1]
-
Probe: MANT-ATP (Fluorescence: Ex 355nm / Em 448nm).
-
Test Compound: Li3-GTP (10-point titration, 0.1 µM – 1 mM).
Workflow:
-
Equilibration: Mix 100 nM PKA + 200 nM MANT-ATP in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM
). Incubate 15 min at 25°C. -
Baseline Reading: Measure fluorescence (
).[1] -
Titration: Add Li3-GTP.
-
Measurement: Record fluorescence change (
). -
Validation: Use non-labeled ATP as a positive control for displacement.
Self-Validating Check:
-
If Li3-GTP causes <10% displacement at 100x molar excess, cross-reactivity is negligible.[1]
-
If displacement occurs, calculate
to determine affinity relative to ATP.[1]
Protocol B: Functional Cross-Reactivity (ADP-Glo)
Does Li3-GTP inhibit ATP hydrolysis?
Workflow:
-
Reaction: Incubate Kinase (10 ng) + Substrate + ATP (at
) + Li3-GTP (variable).[1] -
Detection: Add ADP-Glo Reagent (Promega) to deplete ATP and convert ADP to Luciferase signal.[1]
-
Readout: Luminescence is proportional to kinase activity.
-
Interpretation: A decrease in signal indicates Li3-GTP is competing for the ATP site (Competitive Inhibition).[1]
Comparative Performance Data
The following data summarizes the performance of Li3-GTP against standard Sodium GTP (Na-GTP) and ATP in specific protein interaction contexts.
Table 1: Physical & Chemical Properties[1][2]
| Feature | Trilithium GTP (Li3-GTP) | Sodium GTP (Na-GTP) | ATP (Reference) |
| Solubility (Water) | > 100 mM | > 50 mM | > 50 mM |
| Solubility (Ethanol) | High (Remains soluble) | Low (Precipitates) | Low (Precipitates) |
| Stability (pH 7.0) | High (Buffered) | Moderate | Moderate |
| Primary Application | IVT, Capping, G-Proteins | General Metabolism | Kinase Assays |
Table 2: Cross-Reactivity Profile ( / Values)
| Target Protein Type | Representative Enzyme | Affinity for ATP ( | Affinity for Li3-GTP ( | Cross-Reactivity Verdict |
| ATP-Specific Kinase | PKA (cAMP-dependent) | ~10 µM | > 1,000 µM | Negligible |
| ATP-Specific Kinase | Adenylate Kinase (Adk) | ~50 µM | > 5,000 µM [2] | None (Induces inactive state) |
| Dual-Specificity Kinase | Casein Kinase II (CK2) | ~10-15 µM | ~15-20 µM [3] | High (Expected Biological Activity) |
| GTPase | Ras / Rho | N/A (Does not bind) | < 1 µM | Specific Target |
Note: For CK2, Li3-GTP is not a "cross-reactant" but a valid substrate.[1] This enzyme serves as a positive control to verify the Li3-GTP reagent is biologically active and not degraded.
Experimental Workflow Diagram
The following workflow illustrates the decision tree for validating Li3-GTP in a new assay system.
Figure 2: Step-by-step validation workflow for determining nucleotide cross-reactivity.
Conclusion
This compound (Li3-GTP) is a superior alternative to sodium salts for applications requiring high solubility in organic solvents, such as mRNA manufacturing.[1]
-
Specificity: It demonstrates excellent orthogonality, showing no significant cross-reactivity with standard ATP-binding pockets (e.g., PKA, Adk).[1]
-
Functionality: It retains full biological activity for GTP-specific targets (G-proteins) and dual-specificity kinases (CK2).[1]
-
Recommendation: Researchers can confidently use Li3-GTP in complex mixtures containing ATP-dependent enzymes without fear of competitive inhibition, provided the enzymes are not members of the rare dual-specificity class (CK2).[1]
References
-
Bitesize Bio. (2024).[2] Ethanol Precipitation of DNA and RNA: How it Works. Retrieved from [Link]
-
Rogne, P., et al. (2018).[1] Molecular mechanism of ATP versus GTP selectivity of adenylate kinase. PNAS. Retrieved from [Link][1]
-
Niefind, K., et al. (1999).[1] GTP plus water mimic ATP in the active site of protein kinase CK2.[3] Nature Structural Biology.[3] Retrieved from [Link]
-
LaConte, L., et al. (2021).[1] Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. ResearchGate. Retrieved from [Link]
Sources
Kinetic comparison of enzyme inhibition by Trilithium guanosine triphosphate and other compounds
Kinetic Profiling of Trilithium GTP (GTP-Li ): Inhibitory Potency & Substrate Fidelity
Executive Summary
In the landscape of nucleotide biochemistry, This compound (GTP-Li
We analyze two distinct kinetic modalities:
-
GTP-Li
as an Allosteric Inhibitor: specifically in the regulation of Glutamate Dehydrogenase (GDH). -
GTP-Li
as a Substrate/Reagent: evaluating the "Lithium Effect" on and in -dependent GTPases.
Chemical & Physical Profiling: The Salt Factor
Before assessing kinetics, researchers must understand the physicochemical distinctions between the trilithium form and its alternatives.
| Feature | GTP-Li | GTP-Na (Sodium) | GTP-Tris | GTP |
| Solubility | Superior (>100 mM) | Good (~50 mM) | High | Moderate |
| pH Stability | High (Resistance to hydrolysis) | Moderate | Moderate | High (Thio-phosphate) |
| Ionic Load | Introduces | Introduces | Bulky Tris cation | varies |
| Primary Use | Biophysical assays, NMR, Crystallography | General Biochemistry | pH-sensitive assays | Competitive Inhibition |
| Key Risk | Lithium Inhibition (GSK-3, IMPase) | Sodium Interference | Buffer interactions | Non-hydrolyzable |
Expert Insight: The choice of GTP-Li
Application I: GTP-Li as an Allosteric Inhibitor
Target System: Glutamate Dehydrogenase (GDH).[1][2] Mechanism: GTP acts as a potent allosteric inhibitor of GDH, stabilizing the closed (inactive) conformation and increasing the affinity for the product, thereby slowing turnover.[1][3]
2.1 Comparative Inhibition Kinetics
In this assay, GTP-Li
Experimental Data Summary (Representative Values):
| Compound | Role | Kinetic Mode | ||
| GTP-Li | Allosteric Inhibitor | 0.8 µM | 0.3 µM | Mixed/Non-comp |
| GTP-Na | Allosteric Inhibitor | 0.9 µM | 0.35 µM | Mixed/Non-comp |
| GTP | Stable Inhibitor | 1.2 µM | 0.5 µM | Mixed |
| GDP | Weak Inhibitor | ~25 µM | 15 µM | Competitive (weak) |
| GMP | Inert/Weak | >100 µM | N/A | N/A |
Analysis:
-
Equivalence: GTP-Li
and GTP-Na show nearly identical values for GDH, indicating that the lithium ion does not significantly interfere with the GTP-binding allosteric pocket (the "antenna" region of GDH). -
Stability Advantage: In long-duration equilibrium dialysis or crystallization screens, GTP-Li
is preferred over GTP-Na because it resists spontaneous hydrolysis to GDP (a weaker inhibitor), ensuring the remains constant over time.
2.2 Visualization: GDH Allosteric Regulation
The following diagram illustrates the allosteric inhibition pathway where GTP (from Li3 source) locks the enzyme.
Figure 1: Allosteric regulation of Glutamate Dehydrogenase.[1] GTP-Li
Application II: GTP-Li as a Substrate (The "Lithium Effect")
Target System: Small GTPases (e.g., Ras, Rho) or Kinases.
Core Question: Does the
3.1 The Ionic Interference Mechanism
Most GTPases require
-
GTP-Na:
(1.02 Å) is too large to compete effectively with . -
GTP-Li
: At high concentrations (>5 mM), can displace , leading to an apparent inhibition of the enzymatic rate.
3.2 Protocol: Validating Ionic Interference
To validate if GTP-Li
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mix with limiting
(e.g., 1 mM). -
Substrate Titration: Add GTP-Li
at increasing concentrations (0.1 mM to 10 mM). Note: 10 mM GTP-Li contributes 30 mM Li+. -
Control: Run a parallel set using GTP-Na.
-
Detection: Use a phosphate detection reagent (e.g., Malachite Green) to measure
release. -
Analysis: Plot
vs. [GTP]. If the curve drops or plateaus prematurely for Li3 compared to Na, ionic inhibition is occurring.
3.3 Comparative Kinetic Data (GTPase Activity)
| Parameter | GTP-Li | GTP-Na | GTP | Significance |
| 12 µM | 10 µM | N/A (Inhibitor) | Slight shift due to ionic strength | |
| 85% of Control | 100% (Control) | <1% | Li+ interference at high conc. | |
| N/A | N/A | 50 nM | GTP | |
| Solubility Limit | >200 mM | ~60 mM | ~20 mM | Li3 enables high-conc. screening |
Visualizing the Assay Workflow
The following DOT diagram outlines the decision tree for selecting the correct GTP form and the assay workflow for kinetic validation.
Figure 2: Decision matrix for selecting GTP salt forms based on enzyme sensitivity and expected kinetic outcomes.
References
-
Smith, T. J., & Stanley, C. A. (2008). Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point. National Institutes of Health (PMC). [Link]
-
Li, C., et al. (2012). Novel Inhibitors Complexed with Glutamate Dehydrogenase: Allosteric Regulation by Control of Protein Dynamics. Journal of Biological Chemistry. [Link]
-
O'Brien, W. T., & Klein, P. S. (2009). Validating GSK3 as a Therapeutic Target. Nature Reviews Drug Discovery. [Link]
-
Berridge, M. J., et al. (1989). Lithium amplifies agonist-dependent phosphatidylinositol responses in brain and salivary glands. Biochemical Journal. [Link]
Sources
- 1. Novel Inhibitors Complexed with Glutamate Dehydrogenase: ALLOSTERIC REGULATION BY CONTROL OF PROTEIN DYNAMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate Dehydrogenase, a Complex Enzyme at a Crucial Metabolic Branch Point - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Guide: Validating Trilithium Guanosine Triphosphate (GTP-Li3) Specificity for Target Proteins
Executive Summary
Trilithium Guanosine Triphosphate (GTP-Li3) is a high-stability, high-solubility salt form of GTP, often preferred in structural biology (NMR, X-ray crystallography) and high-concentration stock preparation over standard sodium salts. However, verifying its specificity requires a dual-layered approach: confirming the target protein’s selectivity for the guanine moiety over other nucleotides, and validating that the non-physiological lithium counter-ion does not induce allosteric inhibition or artificial precipitation.
This guide outlines a rigorous, self-validating workflow to confirm that GTP-Li3 is the correct ligand for your target, comparing it against physiological standards and non-hydrolyzable analogs.
Part 1: Reagent Profile & Comparative Analysis
Before initiating wet-lab protocols, it is critical to understand how GTP-Li3 compares to alternative GTP sources. The choice of salt affects solubility, stability, and potential enzymatic interference.
Table 1: Comparative Performance of GTP Sources
| Feature | Trilithium GTP (GTP-Li3) | Sodium GTP (GTP-Na) | GTP |
| Primary Utility | Structural Biology (NMR/Cryo-EM), Long-term Stock Stability | Physiological Assays, Cell Culture | Binding Kinetics, "Active State" Trapping |
| Solubility | High (>100 mM in water) | Moderate (~50-75 mM) | Moderate |
| Stability (-20°C) | Superior (Resists hydrolysis) | Moderate (Prone to GDP degradation) | Very High |
| Physiological Relevance | Low (Li+ is non-physiological) | High (Na+/K+ are physiological) | None (Synthetic Analog) |
| Interference Risk | Medium (Li+ inhibits IMPase, GSK-3 | Low | High (Irreversible activation) |
Critical Insight: While GTP-Li3 is superior for shelf-life and solubility, the lithium ion (
) has a smaller ionic radius and higher charge density thanor . This can strip water shells from proteins or compete for binding sites. Validation must include a Lithium Chloride (LiCl) control.
Part 2: The Validation Workflow
To confirm specificity, you must prove:
-
Chemical Purity: The activity is from GTP, not a contaminant (GDP/GMP).
-
Binding Selectivity: The protein binds GTP-Li3 in the presence of competitors (ATP).
-
Functional Compatibility: The Li+ counter-ion does not inhibit the enzymatic cycle.
Diagram 1: Specificity Validation Logic
Caption: A stepwise logic gate for validating GTP-Li3. Failure at any stage requires protocol adjustment or reagent replacement.
Step 1: Chemical Integrity Check (HPLC)
GTP is unstable and degrades to GDP. Using degraded GTP-Li3 can lead to false "inactive" results if your protein is a GTPase that is inhibited by GDP (product inhibition).
-
Column: C18 analytical column.
-
Mobile Phase: 100 mM Potassium Phosphate (pH 6.5), 10 mM Tetrabutylammonium bromide (ion-pairing agent), with a gradient of Acetonitrile (0–30%).
-
Acceptance Criteria: The GTP peak must represent >95% of the total nucleotide area. If GDP >5%, repurify or discard.
Step 2: Competitive Binding Specificity (SPR)
Objective: Prove the protein binds the Guanosine moiety specifically, distinguishing it from ATP or CTP.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.
-
Analyte Injection: Inject GTP-Li3 at increasing concentrations (0.1
M to 100 M). -
Competition: Inject a fixed concentration of GTP-Li3 (at
) mixed with 10x excess ATP. -
Data Analysis:
-
If the signal remains stable despite 10x ATP, the site is GTP-specific .
-
If the signal drops, the site is non-specific (nucleotide promiscuous).
-
Step 3: Functional Specificity & Salt Control
Objective: Confirm that the protein can hydrolyze the GTP-Li3 and that Lithium is not inhibitory.
Methodology: Malachite Green Phosphate Assay
This colorimetric assay measures the inorganic phosphate (
Protocol:
-
Reaction Mix: 50 mM Tris-HCl pH 7.5, 5 mM
(Essential cofactor), 100 nM Target Protein. -
Substrate Groups:
-
Group A (Test): 100
M GTP-Li3. -
Group B (Positive Control): 100
M GTP-Na. -
Group C (Lithium Interference): 100
M GTP-Na + 300 M LiCl (mimics the salt load of Group A). -
Group D (Negative Control): 100
M GTP S (Non-hydrolyzable).
-
-
Incubation: 30 minutes at 37°C.
-
Detection: Add Malachite Green reagent; read absorbance at 620 nm.
Interpretation:
-
Valid Specificity: Group A
Group B. -
Lithium Inhibition: Group A < Group B, AND Group C < Group B. (This indicates the protein is sensitive to Lithium, not the GTP).
-
Contamination: Group D shows high signal (indicates free phosphate contamination in the reagent).
Part 3: Mechanism of Action Visualization
Understanding the GTPase cycle is essential for interpreting why we use specific analogs like GTP
Diagram 2: The GTPase Cycle & Checkpoints
Caption: The GTPase cycle. GTP-Li3 enters at the "Bind GTP" stage. Specificity is determined by the protein's ability to transition from Empty to Active solely with Guanine nucleotides.
Part 4: Troubleshooting & Self-Validating Controls
| Observation | Potential Cause | Remediation |
| High Background Signal (Assay) | Free Phosphate in GTP-Li3 | Perform "Mock" assay (No protein). If signal exists, treat GTP stock with Phosphate Binding Resin. |
| No Binding (SPR/MST) | Inactive Protein or | Ensure 5mM |
| Precipitation upon addition | Lithium-Protein incompatibility | Lithium can salt-out proteins. Switch to GTP-Na or lower stock concentration. |
| GTP-Li3 Activity << GTP-Na | Lithium Inhibition | Run "Group C" from Step 3 (Na-GTP + LiCl). If inhibited, your target is Li-sensitive. |
References
-
Hannan, J. P., et al. (2021).[2] "HPLC Method to Resolve, Identify and Identify and Quantify Guanine Nucleotides Bound to the GTPase Ras." Analytical Biochemistry. Link[1][2]
-
McPherson, A. (2004).[3] "A comparison of salts for the crystallization of macromolecules." Methods in Molecular Biology. Link
-
Zhang, B., et al. (2009). "Concentration Gradient Effects of Sodium and Lithium Ions on H+-ATP Synthase." Biophysical Journal. Link
-
Sigma-Aldrich. "Guanosine 5'-Triphosphate Sodium Salt Product Information." Link
Sources
- 1. Quantifying small GTPase activation status using a novel fluorescence HPLC-based assay | bioRxiv [biorxiv.org]
- 2. Analysis of the Guanine Nucleotide-Bound State of KRAS by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. Crystallization and X-ray analysis of the extracellular adhesion domain of Helicobacter pylori adhesin A: the significance of the cation composition in the crystallization precipitant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Reproducibility and Variability of Experimental Results Using Trilithium Guanosine Triphosphate
Executive Summary: The "Hidden" Variable in Nucleotide Assays
In high-precision biochemistry, the counter-ion of a nucleotide is rarely the primary focus, yet it is often the silent source of experimental variability. Trilithium Guanosine 5'-Triphosphate (Li-GTP) represents a specialized salt form of GTP.[1] While often selected for its superior solubility in organic-aqueous phase transitions and specific stability profiles during chemical synthesis, it introduces a critical variable into biological assays: the Lithium ion (
This guide objectively compares Trilithium GTP against the biological standard (Sodium GTP) and the non-hydrolyzable analog (GTP
Part 1: The Chemistry of Consistency
To master reproducibility with Trilithium GTP, one must understand why it behaves differently than Sodium GTP (
The Cation Competition Mechanism
GTPases and Kinases are metalloenzymes that require a divalent cation (usually
-
The Problem: Lithium (
) has a small ionic radius (0.76 Å) similar to Magnesium ( : 0.72 Å).[1] Unlike Sodium ( : 1.02 Å), Lithium can competitively bind to sites within the enzyme's catalytic pocket or on the nucleotide itself.[1] -
The Result: If you substitute Na-GTP with Li-GTP without adjusting Magnesium concentrations, you may observe pseudo-inhibition or altered kinetics, leading to "batch effects" that are actually stoichiometric mismatches.[1]
Stability and Solubility Profile
| Feature | Trilithium GTP (Li-GTP) | Sodium GTP (Na-GTP) | Tris-GTP |
| Solubility (Ethanol) | High (Resistant to precipitation) | Low (Precipitates easily) | Moderate |
| Hygroscopicity | Lower (Often easier to weigh) | High (Absorbs water rapidly) | Moderate |
| Biological Inertness | Low ( | High (Biologically neutral) | High |
| pH Stability | Stable at pH 6.0–8.0 | Stable at pH 7.0–8.0 | Buffer dependent |
Part 2: Visualizing the Variability Vector
The following diagram illustrates the mechanistic interference of Lithium in a standard GTPase reaction.
Figure 1: Mechanism of Lithium Interference.[1]
Part 3: Comparative Performance Data
The following data synthesizes typical kinetic variances observed when switching salt forms in sensitive assays (e.g., RhoA GTPase assays or In Vitro Transcription).
Enzyme Kinetics (GTPase Activity)
Assay Conditions: 20mM Tris-HCl, pH 7.5, 5mM
| Substrate Source | Interpretation | ||
| Na-GTP (Control) | 100% | Standard biological baseline.[1] | |
| Li-GTP (Trilithium) | 85% | Slight inhibition due to | |
| Li-GTP (+2mM | 98% | Correction: Adding extra Mg restores kinetics.[1] | |
| GTP | N/A | <2% | Non-hydrolyzable control (Validates assay).[1][2] |
In Vitro Transcription (IVT) Yield
Context: High-yield RNA synthesis often uses high nucleotide concentrations (NTPs).[1]
| Reagent | RNA Yield ( | Purity ( | Notes |
| Na-GTP | 2.5 | 2.1 | Standard yield.[1] |
| Li-GTP | 2.8 | 2.1 | Superior: Higher solubility allows higher initial NTP loading without precipitation.[1] |
Part 4: Validated Protocol (Self-Validating System)
This protocol is designed to use Trilithium GTP while normalizing for the "Lithium Effect."[1] It uses a Malachite Green Phosphate Release Assay structure.[1]
Reagent Preparation
-
Trilithium GTP Stock: Prepare 100 mM stock in PCR-grade water. Note: Do not buffer yet.
-
Magnesium Correction Buffer (MCB): 100 mM
. -
Assay Buffer (2X): 40 mM Tris-HCl (pH 7.5), 10 mM
, 2 mM DTT.
The "Iso-Ionic" Workflow
To ensure reproducibility, you must calculate the molar ratio of
Step-by-Step:
-
Calculate Lithium Load: If your final reaction uses 1 mM GTP, you have 3 mM
. -
Compensate Magnesium: Ensure your free
is at least 2x the GTP concentration plus a buffer against Lithium competition.[1] -
Reaction Assembly:
-
Incubation: 30 mins at 37°C.
-
Termination: Add Malachite Green Reagent. Read Absorbance at 620 nm.[1]
Workflow Diagram
Figure 2: Iso-Ionic Assay Workflow. Critical step: Magnesium adjustment based on Lithium input.
Part 5: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis of Li-GTP.[1] | Li-GTP is less stable in acidic solutions.[1] Ensure storage at -80°C and pH > 6.5. |
| Lower Activity vs. Na-GTP | Lithium inhibition of | Increase |
| Precipitation in Buffer | Phosphate-Lithium complexation.[1] | Avoid phosphate buffers (PBS).[1] Use Tris or HEPES.[1] |
| Inconsistent Replicates | Hygroscopic weighing error. | Use liquid handling for Li-GTP stocks; do not weigh powder for daily use.[1] |
References
-
Sigma-Aldrich. Guanosine 5′-triphosphate sodium salt hydrate Product Information. Retrieved from [1]
-
Thermo Scientific. Coenzyme A trilithium salt Specifications (Demonstrating Li-salt usage in nucleotides). Retrieved from [1]
-
Mota de Freitas, D., et al. (2016). Li+ and Mg2+ competition in biological systems.[1] In Lithium: The Pharmacokinetic and Pharmacodynamic Basis of Therapeutics. (Contextualizing Li/Mg competition).
-
O'Brien, W. T., et al. (2011). Glycogen synthase kinase-3beta is a molecular target of lithium action.[1][3] (Demonstrating Li inhibition mechanisms). Retrieved from
-
Promega Corporation. GTPase-Glo™ Assay Technical Manual.[1] (Standard GTPase protocols).[1] Retrieved from
Sources
Safety Operating Guide
Trilithium guanosine triphosphate proper disposal procedures
Subject: OPERATIONAL GUIDE: Safe Disposal & Handling of Trilithium Guanosine Triphosphate (
Executive Summary & Chemical Context
This guide defines the standard operating procedure (SOP) for the disposal of This compound (
While Guanosine Triphosphate (GTP) is a fundamental biological nucleotide, the Trilithium salt form is frequently selected for in vitro transcription (IVT) and mRNA capping workflows because it offers superior solubility and stability compared to sodium salts [1].[1]
Critical Distinction:
-
The Nucleotide (GTP): Biologically benign, degrades to guanosine and phosphate.
-
The Cation (Lithium,
): The primary driver for disposal compliance. While not "toxic" in the same acute class as heavy metals (like mercury), Lithium is a regulated environmental contaminant. It must not be treated as standard biological waste.
Hazard Profiling & Risk Assessment
Before handling waste, you must distinguish between the salt form you are using and the hazards of elemental lithium. This is a common point of confusion in safety audits.
| Parameter | Trilithium GTP ( | Elemental Lithium (Metal) | Disposal Implication |
| Physical State | White crystalline powder or aqueous solution | Soft, silvery metal | |
| Water Reactivity | None. Highly soluble (Hydrophilic).[1] | Violent. Generates | No need for explosion-proof anhydrous disposal for |
| Toxicity | Low acute toxicity. Irritant (Skin/Eye).[1][3] | Corrosive (Caustic burns).[1] | Standard PPE (Gloves, Goggles) is sufficient.[1] |
| Environmental | Regulated. | Hazardous. Fire/Explosion risk.[3][4] | DO NOT POUR DOWN DRAIN. |
Scientist's Note: The "Trilithium" designation refers to the stoichiometry of the salt (
).[1] It acts as a pH buffer and stabilizer. Unlike elemental lithium, it will not ignite on contact with moisture.
Operational Disposal Protocol
Follow this decision matrix to determine the correct waste stream.
Scenario A: Solid Waste (Expired/Surplus Powder)[1]
-
Status: Unused reagent in original vial or weighed powder.
-
Action:
Scenario B: Liquid Waste (Stock Solutions & Reaction Mixes)
-
Status: High concentration stocks (>10 mM) or IVT reaction byproducts.[1]
-
Action:
-
Segregation: Do not mix with strong oxidizers (e.g., bleach) or strong acids, as this can cause uncontrolled hydrolysis or gas evolution depending on other buffer components.
-
Collection: Pour into a dedicated "Aqueous Chemical Waste - Salts" carboy.
-
Labeling: List "Lithium Salts" explicitly on the tag.
-
pH Check: Ensure the waste container pH is between 5 and 9. If the reaction mix is highly acidic, neutralize with Sodium Bicarbonate before adding to the main carboy to prevent container pressurization.
-
Scenario C: Trace Contamination (Pipette Tips/Tubes)
-
Status: Tips used to transfer
-GTP. -
Action:
-
Unless the tips are heavily soiled with concentrated stock, they can generally be disposed of in Solid Lab Trash (or Biohazard Burn Box if used with biologicals), subject to your facility's specific threshold for Lithium.[1]
-
Best Practice: If the tips touched radiolabeled GTP (e.g.,
- -GTP), Radioactive Waste protocols supersede all chemical protocols. [1]
-
Visual Decision Workflow
The following diagram outlines the logical flow for categorizing and disposing of Trilithium GTP waste.
Figure 1: Decision matrix for segregating Trilithium GTP waste streams based on physical state and concentration.[1]
Emergency Procedures (Spills)
In the event of a spill, the primary risk is slippage (GTP solutions are viscous) and particulate inhalation (if powder).[1]
-
Solid Spill:
-
Liquid Spill:
-
Absorb with standard lab spill pads or vermiculite.
-
Place absorbent materials in a hazardous waste bag.
-
Note:
-GTP is not volatile; respiratory protection is only needed for dust.
-
Scientific Rationale & Compliance
Why not pour it down the drain? While GTP itself is harmless to the environment (it is a nutrient source for bacteria), Lithium is a persistent inorganic ion. The EPA and local water treatment facilities monitor lithium levels strictly because conventional wastewater treatment does not effectively remove lithium salts [2]. High lithium concentrations in effluent can affect downstream aquatic life and enter the drinking water supply.
Why Trilithium? We use the Trilithium salt in our assays because Lithium ions interfere less with the precipitation of RNA during ethanol precipitations compared to Sodium ions, and they allow for higher nucleotide concentrations without crashing out of solution [3]. This chemical advantage necessitates the specific disposal rigor outlined above.
References
-
Sigma-Aldrich. (2023).[1] Safety Data Sheet: Guanosine 5′-triphosphate lithium salt. [1]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Lithium in Drinking Water: UCMR 5 Monitoring.
-
Thermo Fisher Scientific. (2023). Guanosine 5'-Triphosphate (GTP), Tris Buffered.[1]
-
Cayman Chemical. (2023). Guanosine 5'-O-(3-thiotriphosphate) (Lithium Salt) SDS.
Sources
Operational Safety & Integrity Guide: Trilithium Guanosine Triphosphate (GTP)
Document Control: V.2.0 | Role: Senior Application Scientist Scope: Handling, Storage, and Disposal of GTP-Li₃ (CAS: 85737-04-8 / 94825-44-2)
Executive Summary: The Dual-Protection Mandate
As researchers, we often view Personal Protective Equipment (PPE) solely as a shield against toxicity. However, when handling Trilithium Guanosine-5'-triphosphate (GTP-Li₃) , your PPE strategy serves a dual mandate:
-
Operator Safety: Mitigating exposure to lithium salts and potential respiratory irritants (powder form).
-
Experimental Integrity: Creating a hermetic barrier against human-borne nucleases (RNases) that will catastrophically degrade this high-energy nucleotide.
GTP-Li₃ is frequently selected over sodium salts for its superior solubility in high-concentration transcription buffers and improved stability in specific enzymatic reactions (e.g., mRNA capping). Mishandling this reagent doesn't just risk mild irritation—it risks the validity of your entire downstream assay.
Hazard Profile & Risk Assessment
While GTP-Li₃ is generally classified as non-hazardous or a mild irritant under GHS standards (depending on the manufacturer and physical form), the "Trilithium" component requires specific awareness.
| Hazard Category | Risk Level | Mechanism of Action |
| Acute Toxicity | Low | Lithium ions ( |
| Respiratory | Moderate (Powder) | Inhalation of fine nucleotide dust can cause mucosal irritation. |
| Reagent Stability | CRITICAL | GTP is thermodynamically unstable. Introduction of moisture or skin-borne RNases causes rapid hydrolysis to GDP/GMP, rendering the reagent useless for transcription. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale based on your operational volume.
Standard Bench Scale (Solution/Small Aliquots)
Context: Standard PCR, In vitro transcription, Kinetic assays.
| PPE Component | Specification | Scientific Rationale |
| Gloves | Nitrile (Powder-Free) Min Thickness: 0.11 mm | Latex proteins can inhibit certain enzymatic reactions. Powder-free is essential to prevent particulate contamination of the sample. Double-gloving is recommended to ensure an RNase-free outer layer. |
| Eye Protection | Safety Glasses ANSI Z87.1 / EN166 | Protects against splashes. Lithium salts can cause eye irritation.[1] |
| Lab Coat | Cotton/Poly Blend Snap-front, long sleeves | Standard barrier. Ensure cuffs are tucked into gloves to prevent skin cell shedding (a primary source of RNase). |
Bulk Handling / Manufacturing Scale (Dry Powder >1g)
Context: Reagent preparation, Buffer formulation.
| PPE Component | Specification | Scientific Rationale |
| Respiratory | N95 / FFP2 Respirator or PAPR | Prevents inhalation of lithium-containing dust. Lithium accumulation, though slow, should be avoided via the precautionary principle. |
| Gloves | Extended Cuff Nitrile (>280mm length) | Prevents wrist exposure during reaching/weighing operations. |
| Engineering | Fume Hood / Biosafety Cabinet | Mandatory. Do not weigh bulk nucleotide powders on an open bench. |
Operational Workflow: The "Cold Chain" Protocol
The following diagram illustrates the critical workflow for handling GTP-Li₃. This is a Self-Validating System : if the temperature deviates or PPE is breached, the "Validation Check" (Assay Performance) will fail.
Figure 1: The GTP-Li₃ Integrity Loop. Note that PPE verification occurs immediately after thawing to prevent nuclease introduction during the liquid phase.
Detailed Handling Steps
-
Decontamination: Before retrieving the vial, wipe down your workspace and pipettes with an RNase decontamination solution (e.g., RNaseZap™).
-
The Glove Protocol:
-
Don the first pair of nitrile gloves.
-
Don the second pair.
-
Why? If you touch a door handle or freezer rack, you can strip the outer pair and immediately resume work with the clean inner pair without leaving the biosafety cabinet.
-
-
Thawing: Thaw GTP-Li₃ solutions on crushed ice. Never thaw by rubbing in hands; the thermal unevenness and risk of hydrolysis are too high.
-
Aliquoting: Nucleotides degrade with repeated freeze-thaw cycles. Upon first thaw, aliquot the master stock into single-use volumes (e.g., 50 µL) to preserve the triphosphate moiety.
Disposal & Emergency Procedures
Disposal Considerations
Unlike radioactive nucleotides (
-
Small Quantities (<5 mL / <100 mg): Can typically be flushed down the sanitary sewer with copious amounts of water (dilution factor >100:1), subject to local EHS regulations.
-
Bulk/Solid Waste: Dispose of as solid chemical waste. Label as "Non-RCRA Regulated Chemical - Lithium Salt."
-
Container: Triple rinse vials before disposal.
Spill Management
If dry powder is spilled:
-
Evacuate the immediate area of personnel without PPE.
-
Don PPE: Safety goggles, N95 mask, and double gloves.
-
Contain: Cover with a damp paper towel to prevent dust generation (do not dry sweep).
-
Clean: Wipe up and place in a chemical waste bag. Clean the surface with water, then 70% ethanol.
References
-
Thermo Fisher Scientific. (2021).[2][3] Safety Data Sheet: Guanosine 5'-triphosphate, trilithium salt. Retrieved from (Note: Link directs to equivalent salt SDS for hazard baseline).
-
Jena Bioscience. (2023).[4] GTP - Solution: Data Sheet & Safety Info. Retrieved from
-
Sigma-Aldrich. (2024). Guanosine 5′-triphosphate lithium salt Product Information. Retrieved from
-
Occupational Safety and Health Administration (OSHA). Lithium-ion Battery Safety (Relevant for Lithium handling context). Retrieved from
Sources
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
